Product packaging for 1,3-Diphenylpropan-2-one tosylhydrazone(Cat. No.:CAS No. 19816-88-7)

1,3-Diphenylpropan-2-one tosylhydrazone

Cat. No.: B025648
CAS No.: 19816-88-7
M. Wt: 378.5 g/mol
InChI Key: GDXUEUWCUUAZFM-UHFFFAOYSA-N
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Description

1,3-Diphenylpropan-2-one tosylhydrazone, also widely known as 1,3-Diphenylacetone p-tosylhydrazone, is a high-purity organic compound that serves as a pivotal intermediate in sophisticated organic synthesis and the development of novel pharmaceuticals and specialty chemicals. This tosylhydrazone derivative is structurally characterized as a white to light yellow crystalline powder and is valued for its well-defined physical properties, which ensure consistency and reliability in experimental procedures. In research applications, this compound is primarily utilized as a key precursor in the synthesis of complex molecular structures. Its role in facilitating accurate concentration estimation of alkyllithium reagents underscores its importance in methodologies that require precise stoichiometric control. The compound acts as a stable, handled precursor that can be transformed under specific conditions to generate reactive intermediates, making it an invaluable tool for constructing carbon-carbon bonds and exploring new synthetic pathways in medicinal and materials chemistry. Key Specifications: CAS Number: 19816-88-7 Molecular Formula: C₂₂H₂₂N₂O₂S Molecular Weight: 378.49 g/mol Purity: ≥98% Physical Form: Powder or crystals Melting Point: 186-188 °C Solubility: Soluble in chloroform (25 mg/mL, clear, orange) Storage: Store sealed at room temperature. Safety Information: For Research Use Only. Not approved for use in humans, diagnostics, or therapeutics. Please refer to the Safety Data Sheet (SDS) before handling. Use appropriate personal protective equipment, including dust mask type N95 (US), eyeshields, and gloves.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22N2O2S B025648 1,3-Diphenylpropan-2-one tosylhydrazone CAS No. 19816-88-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1,3-diphenylpropan-2-ylideneamino)-4-methylbenzenesulfonamide
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InChI

InChI=1S/C22H22N2O2S/c1-18-12-14-22(15-13-18)27(25,26)24-23-21(16-19-8-4-2-5-9-19)17-20-10-6-3-7-11-20/h2-15,24H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDXUEUWCUUAZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(CC2=CC=CC=C2)CC3=CC=CC=C3
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Molecular Formula

C22H22N2O2S
Source PubChem
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DSSTOX Substance ID

DTXSID20941648
Record name N'-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide
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Molecular Weight

378.5 g/mol
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Physical Description

White or cream crystalline solid; [Alfa Aesar MSDS]
Record name 1,3-Diphenylacetone p-tosylhydrazone
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CAS No.

19816-88-7
Record name 4-Methylbenzenesulfonic acid 2-[2-phenyl-1-(phenylmethyl)ethylidene]hydrazide
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Record name 1,3-Diphenylpropan-2-one tosylhydrazone
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Record name N'-(1,3-Diphenylpropan-2-ylidene)-4-methylbenzene-1-sulfonohydrazide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diphenylpropan-2-one tosylhydrazone is a crucial intermediate in organic synthesis, primarily utilized as a precursor for the in-situ generation of diazo compounds. These tosylhydrazones are key substrates in a variety of important chemical transformations, including the Shapiro reaction, which converts ketones into alkenes via a vinyllithium intermediate, and various metal-catalyzed cross-coupling reactions.[1][2][3] The synthesis of this compound is achieved through the condensation reaction between 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) and p-toluenesulfonyl hydrazide (tosylhydrazine).[1]

This guide provides detailed experimental protocols for the synthesis of this compound, presents quantitative data in a structured format, and includes a workflow diagram for clarity. The methodologies are designed for researchers, scientists, and professionals in drug development and organic chemistry.

General Reaction Scheme

The formation of this compound proceeds via the following condensation reaction:

Reaction Scheme

Data Presentation

The following table summarizes the typical quantitative data and conditions for the synthesis of this compound using two common methods.

ParameterMethod A: Classical SynthesisMethod B: Solvent-Free Grinding
Reactants 1,3-Diphenylpropan-2-one1,3-Diphenylpropan-2-one
p-Toluenesulfonyl hydrazidep-Toluenesulfonyl hydrazide
Molar Ratio (Ketone:Hydrazide) 1 : 1.051 : 1
Solvent Ethanol (Absolute)None
Catalyst None (or catalytic HCl)None
Temperature Reflux (~78 °C)Room Temperature
Reaction Time 1-4 hours1-5 minutes
Work-up/Purification Cooling, filtration, recrystallizationWashing with non-polar solvent, filtration
Typical Yield >85%>90%

Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A represents a classical, solvent-based approach, while Method B offers a rapid and environmentally friendly solvent-free alternative.[4]

Method A: Classical Synthesis in Ethanol

This protocol is based on the traditional method for forming tosylhydrazones from ketones using a solvent.[5]

Materials and Equipment:

  • 1,3-Diphenylpropan-2-one (dibenzyl ketone)

  • p-Toluenesulfonyl hydrazide

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1,3-diphenylpropan-2-one in a minimal amount of hot absolute ethanol.

  • Addition of Reagent: In a separate flask, dissolve 1.05 equivalents of p-toluenesulfonyl hydrazide in hot absolute ethanol.[5] Add this solution to the ketone solution. A catalytic amount of hydrochloric acid can be added to accelerate the reaction, although it often proceeds without it.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. The product, this compound, will begin to crystallize.[6]

  • Isolation: Cool the mixture further in an ice bath for approximately 30 minutes to maximize crystal formation.[6] Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.[6] The product can be further purified by recrystallization from ethanol to yield the final, high-purity tosylhydrazone.

Method B: Solvent-Free Grinding Synthesis

This modern, "green" protocol provides a rapid and efficient synthesis at room temperature without the need for a solvent.[4]

Materials and Equipment:

  • 1,3-Diphenylpropan-2-one (dibenzyl ketone)

  • p-Toluenesulfonyl hydrazide (4-methylbenzenesulfonohydrazide)

  • Mortar and pestle

  • Spatula

  • Büchner funnel and filter paper

  • Petroleum ether or hexane for washing

Procedure:

  • Mixing Reactants: Place 1.0 mmol of 1,3-diphenylpropan-2-one and 1.0 mmol of p-toluenesulfonyl hydrazide into a mortar.[4]

  • Grinding: Thoroughly mix and grind the two solids together using the pestle. The reaction is often complete within 1-5 minutes, which can be confirmed by TLC.[4]

  • Isolation: Once the reaction is complete, the resulting solid material is the crude product.

  • Purification: Wash the solid product with a non-polar solvent such as petroleum ether or hexane to remove any unreacted ketone.[4] Collect the purified this compound by vacuum filtration. The product is typically of high purity without the need for further recrystallization.[4]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Synthesis_Workflow Start1 1,3-Diphenylpropan-2-one Reaction Condensation Reaction Start1->Reaction 1 eq Start2 p-Toluenesulfonyl Hydrazide Start2->Reaction 1 eq Solvent Ethanol (Method A) or Solvent-Free (Method B) Solvent->Reaction Crude Crude Product Slurry or Solid Mixture Reaction->Crude Heating or Grinding Purification Purification Crude->Purification Recrystallization or Washing Final Pure 1,3-Diphenylpropan-2-one Tosylhydrazone Purification->Final

Caption: Experimental workflow for tosylhydrazone synthesis.

References

An In-depth Technical Guide to 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19816-88-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,3-Diphenylpropan-2-one tosylhydrazone (CAS 19816-88-7). It details the compound's physicochemical properties, synthesis protocols, and significant applications in organic synthesis, particularly as a precursor in the Shapiro and Bamford-Stevens reactions. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Compound Identification and Properties

This compound is a tosylhydrazone derivative of 1,3-diphenylacetone.[1] It serves as a crucial intermediate in organic synthesis, primarily for the generation of vinyl carbanions and subsequent formation of alkenes.[2]

Synonyms:

  • 1,3-Diphenyl-2-propanone p-tosylhydrazone

  • 1,3-Diphenylacetone p-tosylhydrazone[3]

  • Dibenzylketonetosylhydrazone[4]

  • N-[1,3-di(phenyl)propan-2-ylideneamino]-4-methylbenzenesulfonamide[5]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₂N₂O₂S[3][4][5][6]
Molecular Weight 378.49 g/mol [3][4][6]
Physical Form Powder or crystals[4]
Color White to light yellow / Almost white[4][6]
Melting Point 187-188 °C (lit.)
175-177 °C[6]
186-187 °C[4]
Boiling Point (Predicted) 555.2 ± 60.0 °C[4][6]
Density (Estimate) 1.1430 g/cm³[4][6]
Solubility Chloroform: 25 mg/mL, clear, orange[4]
pKa (Predicted) 10.29 ± 0.40[4]
XLogP3 5.58640[6]
Spectroscopic Data

While a full analysis is beyond the scope of this guide, the precursor, 1,3-Diphenyl-2-propanone, has been characterized by mass spectrometry, with a notable base peak at m/z 91.0, corresponding to the tropylium ion (C₇H₇⁺).[7]

Synthesis and Experimental Protocols

Tosylhydrazones are typically synthesized through the condensation reaction of an aldehyde or ketone with tosylhydrazine (p-toluenesulfonylhydrazide), often with acid catalysis.[8]

General Synthesis Workflow

The synthesis of this compound follows a straightforward condensation pathway.

G cluster_reactants Reactants cluster_process Process cluster_products Products ketone 1,3-Diphenylpropan-2-one process Condensation (e.g., Ethanol, Acid Catalyst) ketone->process hydrazine p-Toluenesulfonylhydrazide hydrazine->process product 1,3-Diphenylpropan-2-one Tosylhydrazone process->product water Water process->water

Caption: Synthesis of this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is adapted from established methods for tosylhydrazone formation.[9][10]

  • Preparation: In a suitable flask, dissolve 1,3-diphenylacetone (1 equivalent) in a minimal amount of a suitable solvent such as ethanol or methanol.

  • Reaction: Add p-toluenesulfonylhydrazide (1 equivalent) to the solution. If the reaction does not commence, add a catalytic amount of hydrochloric acid.[8]

  • Crystallization: An exothermic reaction may occur, and the product, this compound, will begin to crystallize, often within minutes.[9]

  • Isolation: After allowing the mixture to stir for a designated period (e.g., 15-30 minutes), cool the flask in an ice bath to maximize precipitation.[9]

  • Purification: Collect the crystalline product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., methanol) to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to yield the final compound.

Applications in Organic Synthesis

Tosylhydrazones are valuable precursors in organic chemistry, most notably in the Shapiro and Bamford-Stevens reactions, which convert ketones and aldehydes into alkenes.[2][8] These reactions proceed through the decomposition of the tosylhydrazone under basic conditions.

The Shapiro Reaction

The Shapiro reaction utilizes two equivalents of a strong organolithium base (e.g., n-butyllithium) to generate a vinyllithium species from a tosylhydrazone.[2] This intermediate can then be quenched with an electrophile, such as water, to yield an alkene. The reaction is a powerful tool for installing a double bond in a specific, controlled location.[2]

Shapiro Reaction: General Mechanism

The mechanism involves a sequence of deprotonation and elimination steps to generate the final vinyllithium intermediate.

G A Tosylhydrazone B Dianion Intermediate A->B + 2 R-Li C Diazoanion B->C - Ts-Li D Vinyllithium C->D - N₂ E Alkene D->E + H₂O (Quench)

Caption: Generalized mechanism of the Shapiro reaction.

Detailed Experimental Protocol: Shapiro Reaction

The following is a representative protocol for the decomposition of a tosylhydrazone to an alkene.

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1 equivalent) in a dry, aprotic solvent like hexanes or THF.

  • Deprotonation: Cool the suspension to a low temperature (e.g., -78 °C). Add n-butyllithium (2.2 equivalents) dropwise via syringe. The solution may change color and evolve gas (butane).

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for several hours. The decomposition is often signaled by the evolution of nitrogen gas.

  • Quench: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude alkene can be purified by column chromatography.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Storage: Store in a dry, well-ventilated place at room temperature.[4] The compound is classified as a combustible solid.

Conclusion

This compound is a stable, crystalline solid that serves as a key synthetic intermediate. Its primary utility lies in its role as a precursor in the Shapiro and Bamford-Stevens reactions, providing a reliable method for the synthesis of alkenes from ketones. The protocols for its synthesis and subsequent reactions are well-established, making it a valuable compound for researchers and scientists in the field of organic chemistry and drug development. Proper safety precautions should be observed during its handling and use.

References

An In-depth Technical Guide on 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and molecular structure of 1,3-Diphenylpropan-2-one tosylhydrazone. The information is curated for professionals engaged in chemical research and development.

Physicochemical Data

This compound, also known as Dibenzyl ketone tosylhydrazone, is a chemical compound utilized in organic synthesis.[1][2] Its key quantitative properties are summarized below for clarity and comparative analysis.

PropertyValue
Molecular Weight 378.49 g/mol [1][2][3]
Exact Mass 378.49[1]
Molecular Formula C₂₂H₂₂N₂O₂S[1][2]
CAS Number 19816-88-7[2][3]
Melting Point 175-177 °C[1], 187-188 °C (lit.)
Appearance White to light yellow crystalline powder[1]
Solubility Chloroform: 25 mg/mL, clear, orange[2]
Boiling Point 555.2±60.0 °C (Predicted)[1][2]
Density 1.1430 (rough estimate)[1][2]

Molecular Weight Determination

The molecular weight is a fundamental property derived from the compound's molecular formula, C₂₂H₂₂N₂O₂S. The calculation is based on the sum of the atomic weights of its constituent atoms.

  • Carbon (C): 22 atoms × 12.011 u = 264.242 u

  • Hydrogen (H): 22 atoms × 1.008 u = 22.176 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Sulfur (S): 1 atom × 32.06 u = 32.06 u

Total Molecular Weight = 264.242 + 22.176 + 28.014 + 31.998 + 32.06 = 378.49 u

The following diagram illustrates the logical flow of this calculation.

MolecularWeight cluster_elements Constituent Elements cluster_calculation Calculation cluster_result Result C Carbon (C) 22 atoms Sum Sum of Atomic Weights C->Sum H Hydrogen (H) 22 atoms H->Sum N Nitrogen (N) 2 atoms N->Sum O Oxygen (O) 2 atoms O->Sum S Sulfur (S) 1 atom S->Sum MW Molecular Weight 378.49 g/mol Sum->MW Equals

Caption: Logical flow for calculating the molecular weight of C₂₂H₂₂N₂O₂S.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the condensation reaction between 1,3-Diphenylpropan-2-one (also known as dibenzyl ketone) and p-toluenesulfonhydrazide. This is a standard method for preparing tosylhydrazones from ketones.

Materials:

  • 1,3-Diphenylpropan-2-one (C₁₅H₁₄O, MW: 210.27 g/mol )[4][5][6]

  • p-Toluenesulfonhydrazide

  • Ethanol or Methanol (as solvent)

  • Glacial acetic acid or hydrochloric acid (as catalyst)

General Procedure:

  • Dissolution: Dissolve equimolar amounts of 1,3-Diphenylpropan-2-one and p-toluenesulfonhydrazide in a suitable volume of ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) to the mixture to facilitate the condensation reaction.

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

  • Crystallization: Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified this compound product, for example, in a vacuum oven.

The workflow for this synthesis is depicted in the diagram below.

SynthesisWorkflow start Start: Reagents dissolve 1. Dissolve Ketone & Hydrazide in Ethanol start->dissolve catalyze 2. Add Acid Catalyst dissolve->catalyze reflux 3. Heat to Reflux catalyze->reflux cool 4. Cool to Crystallize reflux->cool filter 5. Filter & Wash Solid cool->filter dry 6. Dry Product filter->dry end End: Purified Product dry->end

Caption: General experimental workflow for the synthesis of tosylhydrazones.

References

An In-Depth Technical Guide to the Spectral Data of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,3-Diphenylpropan-2-one tosylhydrazone, a versatile intermediate in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analysis.

Synthesis and Spectral Characterization

This compound (CAS No. 19816-88-7) is synthesized from 1,3-diphenylpropan-2-one and p-toluenesulfonylhydrazide. The resulting compound is a stable, crystalline solid.

Experimental Protocols

Synthesis of this compound:

A general and effective method for the synthesis involves the condensation reaction between the ketone and the hydrazide.[1]

  • Materials: 1,3-Diphenylpropan-2-one, p-toluenesulfonylhydrazide, Methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in methanol.

    • Add p-toluenesulfonylhydrazide (1 equivalent) to the solution.

    • The mixture is then heated to reflux for a period of 30 minutes to 3 hours, with the reaction progress monitored by thin-layer chromatography.[1]

    • Upon completion, the reaction mixture is cooled, allowing the product to crystallize.

    • The resulting white precipitate of this compound is collected by filtration.

    • The crystalline product is washed with cold hexane and dried under vacuum to yield the pure compound.[1]

An alternative solvent-free approach involves grinding the ketone and tosylhydrazide together in a mortar and pestle until the reaction is complete, offering a more environmentally friendly method.[2]

Spectral Data Acquisition:

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz.

    • The sample is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Tetramethylsilane (TMS) is used as an internal standard.

  • Infrared (IR) Spectroscopy:

    • IR spectra are obtained using an IRAffinity-1S spectrometer or a similar instrument.[2]

    • The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet for analysis.[2]

  • Mass Spectrometry (MS):

    • Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.

    • The sample is introduced directly into the ion source, and the resulting fragmentation pattern is analyzed.

Spectral Data

The following tables summarize the key spectral data for this compound.

¹H NMR Spectral Data
Chemical Shift (δ) ppm Multiplicity Assignment
10.5sNH
7.737dAr-H (Tosyl)
7.428dAr-H (Tosyl)
7.291mAr-H (Phenyl)
7.241mAr-H (Phenyl)
7.17mAr-H (Phenyl)
7.097mAr-H (Phenyl)
Data obtained in DMSO-d₆ at 400 MHz.
Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment
3781.3[M]⁺ (Molecular Ion)
22383.1[M - C₇H₇SO₂]⁺
194100.0[C₁₅H₁₄]⁺
19356.7[C₁₅H₁₃]⁺
17943.4[C₁₄H₁₁]⁺
11543.4[C₉H₇]⁺
9195.5[C₇H₇]⁺ (Tropylium ion)
6518.4[C₅H₅]⁺
Data obtained by Electron Ionization (EI).

Note: ¹³C NMR and IR spectral data for this compound were not explicitly found in the searched literature. The provided data for these techniques are for the starting material, 1,3-diphenylpropan-2-one, for comparative purposes.

¹³C NMR Spectral Data of 1,3-Diphenylpropan-2-one
Chemical Shift (δ) ppm Assignment
206.5C=O
134.8Ar-C (Quaternary)
129.5Ar-CH
128.7Ar-CH
126.9Ar-CH
51.9CH₂
Solvent not specified.
Infrared (IR) Spectral Data of 1,3-Diphenylpropan-2-one
Wavenumber (cm⁻¹) Assignment
3063, 3031C-H stretch (aromatic)
2925C-H stretch (aliphatic)
1717C=O stretch (ketone)
1603, 1496, 1454C=C stretch (aromatic)
741, 698C-H bend (aromatic)
Sample prepared as a melt.

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectral characterization.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis start 1,3-Diphenylpropan-2-one + p-Toluenesulfonylhydrazide reaction Reaction in Methanol (Reflux) start->reaction workup Filtration & Washing reaction->workup product 1,3-Diphenylpropan-2-one Tosylhydrazone workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Analysis ir IR Spectroscopy product->ir Analysis ms Mass Spectrometry product->ms Analysis

Caption: Experimental workflow for the synthesis and spectral analysis of this compound.

References

An In-depth Technical Guide to the Formation of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 1,3-diphenylpropan-2-one tosylhydrazone, a key intermediate in various organic syntheses. The document details the underlying reaction mechanism, provides established experimental protocols, and presents relevant quantitative data.

Core Mechanism of Formation

The formation of this compound proceeds through the condensation reaction of 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) with p-toluenesulfonylhydrazide (tosylhydrazine). This reaction is a classic example of the formation of a hydrazone from a ketone and a hydrazine derivative.

The reaction is typically acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the electrophilic carbonyl carbon of 1,3-diphenylpropan-2-one. This is followed by a dehydration step, leading to the formation of the stable tosylhydrazone product with the elimination of a water molecule. The tosyl group, being a good leaving group, plays a crucial role in subsequent reactions of the tosylhydrazone, such as the Shapiro and Bamford-Stevens reactions.

Experimental Protocols

Several methods have been established for the synthesis of tosylhydrazones. Below are detailed protocols adaptable for the synthesis of this compound.

Protocol 1: Classical Synthesis in Ethanol

This method is a widely used procedure for the preparation of tosylhydrazone derivatives.[1]

Materials:

  • 1,3-diphenylpropan-2-one

  • p-Toluenesulfonyl hydrazide

  • Ethanol

  • Water

Procedure:

  • Dissolve p-toluenesulfonyl hydrazide (1.02 g, 5.48 mmol) in hot ethanol (13 mL).

  • To the hot solution, add 1,3-diphenylpropan-2-one (equivalent to 4.38 mmol).

  • Add water (1 mL) to the reaction mixture.

  • Allow the hot mixture to stand at room temperature for 30 minutes.

  • A white solid of this compound will precipitate.

  • Collect the solid by filtration.

  • Recrystallize the product from ethanol to yield the purified p-tosylhydrazone derivative.

Protocol 2: High-Yield Synthesis in Methanol

This protocol has been shown to produce high yields of tosylhydrazones from aldehydes and can be adapted for ketones.[2]

Materials:

  • 1,3-diphenylpropan-2-one

  • p-Toluenesulfonylhydrazide

  • Absolute methanol

Procedure:

  • In a suitable flask, create a slurry of p-toluenesulfonylhydrazide (1.1 equivalents) in absolute methanol.

  • Add 1,3-diphenylpropan-2-one (1 equivalent) to the slurry while swirling. An exothermic reaction may be observed as the solids dissolve.

  • Continue to swirl the mixture. The tosylhydrazone product will begin to crystallize within a few minutes.

  • After 15 minutes, cool the mixture in an ice bath to maximize crystallization.

  • Collect the product by filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol.

  • Dry the product under vacuum.

Protocol 3: Solvent-Free Grinding Method

A modern, environmentally friendly, and rapid method for the synthesis of N-tosylhydrazones involves solvent-free grinding. This method has been shown to be highly efficient for a variety of aldehydes and ketones.

Materials:

  • 1,3-diphenylpropan-2-one

  • 4-Methylbenzenesulfonohydrazide (tosylhydrazine)

Procedure:

  • In a mortar, combine 1,3-diphenylpropan-2-one (1 mmol) and 4-methylbenzenesulfonohydrazide (1 mmol).

  • Thoroughly mix and grind the solids manually with a pestle.

  • The reaction is typically complete within 1-5 minutes, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solid product can be purified by recrystallization if necessary.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of tosylhydrazones based on the provided protocols. Note that the yield for this compound is expected to be high based on analogous reactions, though a specific literature value was not found in the search.

ParameterProtocol 1 (Ethanol)Protocol 2 (Methanol)Protocol 3 (Solvent-Free)
Reactants 1,3-diphenylpropan-2-one, p-toluenesulfonyl hydrazide1,3-diphenylpropan-2-one, p-toluenesulfonylhydrazide1,3-diphenylpropan-2-one, 4-methylbenzenesulfonohydrazide
Solvent Ethanol, WaterAbsolute MethanolNone
Reaction Time 30 minutes (crystallization)~15 minutes1-5 minutes
Typical Yield Moderate to Good87-93% (for benzaldehyde)~95% (general)
Workup Filtration and RecrystallizationFiltration, Washing, and DryingRecrystallization (if needed)

Visualizing the Reaction Mechanism

The following diagram, generated using Graphviz, illustrates the acid-catalyzed mechanism for the formation of this compound.

formation_mechanism ketone 1,3-Diphenylpropan-2-one protonated_ketone Protonated Ketone ketone->protonated_ketone tosylhydrazine Tosylhydrazine h_plus H+ intermediate1 Tetrahedral Intermediate protonated_ketone->intermediate1 + Tosylhydrazine intermediate2 Protonated Intermediate intermediate1->intermediate2 + H+ protonated_hydrazone Protonated Tosylhydrazone intermediate2->protonated_hydrazone - H2O tosylhydrazone This compound protonated_hydrazone->tosylhydrazone - H+ water H2O

References

An In-depth Technical Guide on the Solubility of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 1,3-diphenylpropan-2-one tosylhydrazone (CAS No. 19816-88-7), a versatile compound utilized in organic synthesis.[1] The information compiled herein is intended to support laboratory research, chemical process development, and drug discovery applications by providing essential data on solvent compatibility, alongside relevant experimental protocols and reaction pathways.

Core Properties

  • Chemical Name: 1,3-diphenylpropan-2-one p-toluenesulfonylhydrazone[2]

  • Synonyms: Dibenzylketone tosylhydrazone, 1,3-Diphenyl-2-propanone tosylhydrazone[2][3][4]

  • Molecular Formula: C₂₂H₂₂N₂O₂S[2]

  • Molecular Weight: 378.49 g/mol [2][3]

  • Physical Form: White to Almost white powder to crystal[2]

  • Melting Point: 186-187 °C[2]

Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis and analysis. While comprehensive quantitative data across a wide range of solvents is limited in publicly available literature, a combination of specific data points and qualitative information from related procedures provides a strong practical understanding. The compound is noted for its general solubility in organic solvents.[1]

A specific solubility value has been reported in chloroform, as detailed in the table below.

SolventConcentrationAppearance
Chloroform25 mg/mLClear, Orange

Table 1: Quantitative solubility of this compound.[2]

The precursor, 1,3-diphenylacetone (dibenzyl ketone), is reported to be soluble in organic solvents like ethanol and ether, while being insoluble or only slightly soluble in water.[5][6][7] This suggests that its tosylhydrazone derivative will exhibit similar lipophilic characteristics. Furthermore, experimental procedures for the synthesis and reaction of various tosylhydrazones utilize a range of organic solvents, indicating the compatibility and likely solubility of this functional class in them.

Likely Solvents based on procedural evidence:

  • Alcohols: Methanol, Ethanol (used in synthesis and for washing)[8][9]

  • Ethers: Tetrahydrofuran (THF), Diethyl ether (used as reaction and extraction solvents)[8][10]

  • Halogenated Solvents: Dichloromethane (CH₂Cl₂) (used for extraction)[10]

  • Apolar Solvents: Hexane, Toluene (used for extraction and reaction media)[8][11]

  • Esters: Ethyl acetate (used for extraction)[10]

Experimental Protocols

Understanding the methods for synthesis and subsequent reactions provides context for solvent choice and handling procedures.

Tosylhydrazones are typically synthesized via a condensation reaction between a ketone or aldehyde and p-toluenesulfonylhydrazide.[9] The reaction for this compound follows this general pathway.

Materials:

  • 1,3-Diphenylpropan-2-one (Dibenzyl Ketone)

  • p-Toluenesulfonylhydrazide

  • Solvent (e.g., Methanol or Ethanol)

  • Acid catalyst (optional, e.g., HCl)[9]

Procedure:

  • A solution or slurry of p-toluenesulfonylhydrazide is prepared in the chosen alcohol solvent (e.g., methanol) in an Erlenmeyer flask.[8]

  • 1,3-Diphenylpropan-2-one is added to the mixture. An exothermic reaction may occur as the reactants dissolve.[8]

  • The mixture is swirled or stirred. The product, this compound, typically begins to crystallize from the solution within minutes.[8]

  • To maximize yield, the mixture is often cooled in an ice bath after a short period at room temperature.[8]

  • The crystalline product is collected by vacuum filtration, washed with a small amount of cold solvent (e.g., methanol) to remove impurities, and dried.[8]

This protocol highlights that the product has limited solubility in cold methanol, which facilitates its isolation.

Key Reaction Pathway: The Shapiro Reaction

This compound is a common substrate for the Shapiro reaction, an elimination reaction that converts the tosylhydrazone into an alkene through a vinyllithium intermediate. This reaction requires a strong base, typically two equivalents of an organolithium reagent like butyllithium.

Below is a diagram illustrating the logical workflow of the Shapiro reaction starting from the tosylhydrazone.

Shapiro_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Quench start 1,3-Diphenylpropan-2-one Tosylhydrazone dianion Dianion Intermediate start->dianion + Base base 2 eq. Strong Base (e.g., n-BuLi) diazo Vinyldiazene dianion->diazo - Ts⁻ (tosyl anion) - Li⁺ vinyllithium Vinyllithium Intermediate diazo->vinyllithium - N₂ (gas) product Alkene Product (1,3-diphenylpropene) vinyllithium->product + H₂O (Protonation) quench Aqueous Workup (H₂O)

Caption: Logical workflow of the Shapiro reaction.

This reaction demonstrates the need for a solvent that is compatible with strong organolithium bases, such as anhydrous ethers (e.g., THF, diethyl ether) or hydrocarbons (e.g., hexane). The tosylhydrazone must be soluble in this solvent system for the reaction to proceed efficiently.

References

An In-depth Technical Guide to the Safety and Handling of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling procedures for 1,3-diphenylpropan-2-one tosylhydrazone. This compound is a valuable reagent in organic synthesis, primarily utilized as a stable precursor for the in-situ generation of the corresponding diazo compound, 1,3-diphenyl-2-diazopropane. While tosylhydrazones are generally considered safer alternatives to handling diazo compounds directly, a thorough understanding of their potential hazards and proper handling techniques is crucial for ensuring laboratory safety.[1][2][3]

Compound Identification and Physical Properties

This compound is a crystalline solid. Key identification and physical data are summarized in the table below.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 1,3-Diphenylacetone p-tosylhydrazone, Dibenzylketonetosylhydrazone[4]
CAS Number 19816-88-7[4]
Molecular Formula C₂₂H₂₂N₂O₂S[4]
Molecular Weight 378.49 g/mol [4]
Appearance White to off-white or yellow crystalline powder[4][5]
Melting Point 186-187 °C[4]
Solubility Soluble in chloroform. Slightly soluble in water.[4][5]

Hazard Identification and Toxicity

GHS Hazard Statements (based on available data for related compounds):

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Skin Corrosion/IrritationH315: Causes skin irritation
Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

Note: These hazard statements are based on general information for similar compounds and should be treated as potential hazards in the absence of a specific SDS.

Toxicological Data:

Quantitative toxicological data for this compound is not available. However, diazo compounds, which can be generated from this tosylhydrazone, are known to be toxic.[6]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

PPE CategoryRecommendation
Eye/Face Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Skin and Body Protection Laboratory coat. For larger quantities, consider a chemical-resistant apron or coveralls.
Respiratory Protection Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter may be necessary.
Storage
Storage ConditionRecommendation
General Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.
Temperature Store at room temperature unless otherwise specified.

Experimental Protocols and Safety Procedures

The primary use of this compound is as a precursor to its corresponding diazo compound. The following sections provide a general protocol for its synthesis and a detailed procedure for the in-situ generation of the diazo compound, emphasizing safety at each step.

Synthesis of this compound

This procedure is a general method for the synthesis of tosylhydrazones and should be adapted with appropriate stoichiometry for 1,3-diphenylpropan-2-one.

Materials:

  • 1,3-Diphenyl-2-propanone

  • p-Toluenesulfonylhydrazide

  • Methanol (absolute)

Procedure:

  • In an Erlenmeyer flask, add p-toluenesulfonylhydrazide to absolute methanol to create a slurry.

  • While swirling the slurry, add 1,3-diphenyl-2-propanone. A mild exothermic reaction should occur, and the p-toluenesulfonylhydrazide will dissolve.

  • Continue to swirl the mixture. The this compound will begin to crystallize within a few minutes.

  • After approximately 15 minutes, cool the mixture in an ice bath to complete the crystallization.

  • Collect the product by vacuum filtration on a Büchner funnel.

  • Wash the collected crystals with a small amount of cold methanol.

  • Dry the product under vacuum.

Safety Precautions:

  • Perform the entire procedure in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

In-situ Generation and Reaction of 1,3-Diphenyl-2-diazopropane

This protocol describes the generation of the diazo compound from the tosylhydrazone salt and its subsequent use in a reaction. Caution: Diazo compounds are potentially explosive and toxic. All manipulations must be performed in a fume hood behind a safety shield. [6]

Materials:

  • This compound

  • Sodium methoxide solution (1.0 M in methanol) or powdered sodium hydroxide

  • Substrate for reaction with the diazo compound

  • Appropriate solvent for the reaction

Procedure:

  • In a round-bottomed flask, dissolve this compound in the chosen reaction solvent.

  • Cool the solution in an ice bath.

  • Slowly add the sodium methoxide solution or powdered sodium hydroxide to the stirred solution. The formation of the tosylhydrazone salt will occur.

  • Once the salt is formed, the diazo compound will be generated in-situ. The reaction mixture may develop a characteristic color (often red or yellow) indicating the presence of the diazo species.

  • Add the substrate for the desired reaction to the flask containing the in-situ generated diazo compound.

  • Allow the reaction to proceed at the appropriate temperature and for the required time.

  • Upon completion, the reaction must be carefully quenched.

Quenching Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully add a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride, to the reaction mixture to quench any unreacted diazo compound and the basic catalyst. Caution: The quenching process can be exothermic and may generate gas. Add the quenching agent dropwise with vigorous stirring.

  • Once the evolution of gas has ceased and the color of the diazo compound has disappeared, the reaction mixture can be worked up.

Diagrams and Visualizations

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Disposal a Don PPE b Work in Fume Hood a->b c Gather Materials b->c d Dissolve Tosylhydrazone c->d e Add Base (in-situ generation) d->e f Add Substrate e->f g Monitor Reaction f->g h Quench Reaction g->h i Extraction & Purification h->i j Dispose of Waste i->j

Caption: A generalized workflow for the safe handling and use of this compound.

In-situ Generation and Quenching Pathway

G Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Diazo 1,3-Diphenyl-2-diazopropane (in-situ) Tosylhydrazone->Diazo Base Product Desired Product Diazo->Product Substrate Quenched Inert Product Diazo->Quenched Acid Quench

Caption: The chemical pathway from the tosylhydrazone to the in-situ generated diazo compound and subsequent reaction or quenching.

Chemical Incompatibility

To prevent hazardous reactions, this compound and the diazo compounds generated from it should not come into contact with the following classes of chemicals:

Incompatible Chemical ClassReason for Incompatibility
Strong Oxidizing Agents Can lead to vigorous or explosive reactions.
Strong Acids Can cause rapid decomposition and the uncontrolled release of nitrogen gas.
Strong Bases Can initiate the formation of the diazo compound, which may be unstable.
Certain Metal Salts (e.g., copper, silver, mercury) Can catalyze the decomposition of diazo compounds, potentially leading to explosive reactions.[7]

Emergency Procedures

Spills
  • Minor Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus and full protective clothing.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Give large quantities of water. Seek medical attention immediately.

Disposal Considerations

All waste containing this compound or its reaction byproducts should be considered hazardous waste. Dispose of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most up-to-date Safety Data Sheet for any chemical before use.

References

An In-depth Technical Guide to the Stability and Storage of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-diphenylpropan-2-one tosylhydrazone. Understanding the stability profile of this compound is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of pharmaceutical preparations.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₂H₂₂N₂O₂S[1]
Molecular Weight 378.49 g/mol [1]
Appearance White to Almost white powder to crystal[1]
Melting Point 186-187 °C[1]
Solubility Chloroform: 25 mg/mL, clear, orange
Storage Temperature Sealed in dry, Room Temperature[1]

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, humidity, and light. While specific quantitative stability data for this particular compound is not extensively available in the public domain, general principles of tosylhydrazone stability can be applied.

Tosylhydrazones are generally crystalline solids with relatively high melting points, suggesting good thermal stability at ambient temperatures. The melting point of this compound is recorded at 186-187 °C, indicating it is stable at room temperature and moderately elevated temperatures.[1] However, like many organic molecules, prolonged exposure to high temperatures can lead to decomposition.

Exposure to light, particularly UV radiation, can be a source of degradation for many organic compounds. While specific photostability studies on this compound are not found in the literature, it is prudent to store the compound in light-resistant containers to minimize the risk of photochemical degradation. The precursor, 1,3-diphenyl-2-propanone, is noted to be sensitive to light.[3]

Recommended Storage Conditions

Based on the available information and general chemical principles, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Room TemperatureThe high melting point suggests stability at ambient temperatures.
Atmosphere Sealed in a dry, inert atmosphere (e.g., nitrogen or argon)To minimize hydrolytic degradation.
Container Tightly sealed, amber glass vial or other light-resistant containerTo protect from moisture and light.
Location A cool, dry, and dark placeTo avoid thermal, hydrolytic, and photolytic degradation.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, the following experimental protocols can serve as a starting point. These are generalized procedures and should be adapted based on the specific analytical methods available.

Accelerated stability testing exposes the compound to elevated stress conditions to predict its shelf life at normal storage conditions.[4]

Methodology:

  • Store samples of this compound in controlled environment chambers at elevated temperatures and humidity, for example, 40°C / 75% RH.[4]

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for purity and degradation products using a validated stability-indicating HPLC method.

  • Monitor for any changes in physical appearance.

This study assesses the compound's stability in aqueous environments at different pH values.

Methodology:

  • Prepare solutions of this compound in buffers of varying pH (e.g., pH 2, 7, and 9).

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Collect aliquots at different time intervals.

  • Analyze the aliquots by HPLC to determine the rate of degradation.

This protocol evaluates the impact of light exposure on the stability of the compound.

Methodology:

  • Expose solid samples and solutions of this compound to a controlled light source (e.g., a xenon lamp providing an emission spectrum similar to daylight).

  • Simultaneously, keep control samples in the dark.

  • After a defined exposure period, analyze both the exposed and control samples by HPLC.

  • Compare the purity and degradation profiles to assess the extent of photodegradation.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

cluster_compound This compound cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Compound C₂₂H₂₂N₂O₂S Temperature Temperature Thermal Thermal Decomposition Temperature->Thermal Humidity Humidity Hydrolysis Hydrolysis Humidity->Hydrolysis Light Light Photodegradation Photodegradation Light->Photodegradation Thermal->Compound Other Other Impurities Thermal->Other Hydrolysis->Compound Ketone 1,3-Diphenylpropan-2-one Hydrolysis->Ketone Hydrazine Tosylhydrazine Hydrolysis->Hydrazine Photodegradation->Compound Photodegradation->Other

Caption: Factors influencing the stability of this compound.

Logical Workflow for Stability Assessment

The diagram below outlines a logical workflow for assessing the stability of this compound.

start Start: Obtain Pure Compound method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev stress_testing Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) method_dev->stress_testing protocol_design Design Stability Protocol (Storage Conditions, Time Points) stress_testing->protocol_design execute_study Execute Stability Study protocol_design->execute_study analyze_samples Analyze Samples at Each Time Point execute_study->analyze_samples data_analysis Analyze Data and Determine Degradation Kinetics analyze_samples->data_analysis shelf_life Establish Shelf-Life and Recommended Storage Conditions data_analysis->shelf_life end End: Stability Profile Established shelf_life->end

Caption: Workflow for stability assessment of a chemical compound.

Disclaimer: This document is intended for informational purposes only. The stability of a chemical compound can be influenced by various factors, including the purity of the material and the specific conditions of storage and handling. It is recommended to perform specific stability studies for critical applications.

References

An In-Depth Technical Guide to 1,3-Diphenylpropan-2-one Tosylhydrazone: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diphenylpropan-2-one tosylhydrazone, a key intermediate in organic synthesis. The document covers its historical context, detailed experimental protocols for its synthesis and primary reactions, and a summary of its physicochemical and spectroscopic data. This guide is intended to be a valuable resource for researchers in organic chemistry and drug development, offering both foundational knowledge and practical application details.

Introduction and Historical Context

The significance of this compound is intrinsically linked to the development of the Shapiro reaction, a powerful method for the conversion of ketones and aldehydes into alkenes. Discovered in 1967 by Robert H. Shapiro, this reaction utilizes a tosylhydrazone derivative and a strong base to generate a vinyllithium intermediate, which can then be protonated to form an alkene or reacted with other electrophiles.[1][2] While the exact first synthesis of this compound is not definitively documented in readily available literature, its emergence as a useful substrate coincided with the exploration and application of the then-newly discovered Shapiro reaction. Tosylhydrazones, being stable and crystalline solids, proved to be excellent precursors for the in-situ generation of diazo compounds and subsequent reactive intermediates.[3]

Physicochemical and Spectroscopic Data

This compound, also known as 1,3-diphenylacetone p-tosylhydrazone, is a white to off-white crystalline solid. A summary of its key quantitative data is presented in the table below.

PropertyValueReference
Chemical Formula C₂₂H₂₂N₂O₂S[4]
Molecular Weight 378.49 g/mol [4][5]
CAS Number 19816-88-7[5]
Melting Point 186-187 °C[4]
Solubility Soluble in chloroform[4]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 10.5 (s, 1H), 7.74 (d, 2H), 7.43 (d, 2H), 7.29 (m, 4H), 7.24 (m, 2H), 7.17 (m, 4H), 3.75 (s, 2H), 3.65 (s, 2H), 2.38 (s, 3H)Inferred from similar structures and general knowledge
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 155.2, 143.5, 138.1, 135.8, 129.7 (2C), 129.3 (4C), 128.6 (4C), 128.1 (2C), 126.5, 36.4, 35.8, 21.1Inferred from similar structures and general knowledge
IR (KBr) ν (cm⁻¹) ~3220 (N-H), ~3060, 3030 (C-H, aromatic), ~2920, 2850 (C-H, aliphatic), ~1600 (C=N), ~1340, 1160 (S=O)Inferred from similar structures and general knowledge
Mass Spectrum (m/z) 378 (M+), 223, 194, 115, 91Inferred from spectral database information

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of tosylhydrazones.[3]

Reaction Scheme:

G reactant1 1,3-Diphenylpropan-2-one plus + reactant1->plus reactant2 p-Toluenesulfonylhydrazide arrow Methanol, reflux reactant2->arrow product 1,3-Diphenylpropan-2-one Tosylhydrazone plus->reactant2 arrow->product

Caption: Synthesis of this compound.

Materials:

  • 1,3-Diphenylpropan-2-one (1 equivalent)

  • p-Toluenesulfonylhydrazide (1.05 equivalents)

  • Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-diphenylpropan-2-one in a minimal amount of warm methanol.

  • To this solution, add a solution of p-toluenesulfonylhydrazide (1.05 equivalents) in methanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol if necessary.

Shapiro Reaction of this compound

This protocol describes the conversion of this compound to 1,3-diphenylpropene via the Shapiro reaction.[1][2]

Reaction Scheme:

G reactant 1,3-Diphenylpropan-2-one Tosylhydrazone reagent1 1. 2.2 eq. n-BuLi, THF, -78 °C to 0 °C reactant->reagent1 product 1,3-Diphenylpropene reagent2 2. H₂O reagent1->reagent2 reagent2->product

Caption: Shapiro Reaction of the title compound to yield 1,3-diphenylpropene.

Materials:

  • This compound (1 equivalent)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) to the stirred solution via a syringe. A color change to deep orange or red is typically observed, indicating the formation of the dianion.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C. Vigorous evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete reaction.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of distilled water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 1,3-diphenylpropene can be purified by column chromatography on silica gel.

Reaction Mechanisms and Pathways

Formation of this compound

The formation of the tosylhydrazone is a condensation reaction between the ketone and p-toluenesulfonylhydrazide. The mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to form the C=N double bond.

G cluster_0 Tosylhydrazone Formation Ketone 1,3-Diphenylpropan-2-one Intermediate Hemiaminal Intermediate Ketone->Intermediate + Hydrazide Hydrazide p-Toluenesulfonylhydrazide Product 1,3-Diphenylpropan-2-one Tosylhydrazone + H₂O Intermediate->Product - H₂O

Caption: Workflow for the formation of the tosylhydrazone.

Mechanism of the Shapiro Reaction

The Shapiro reaction proceeds through a well-defined mechanistic pathway involving a dianion intermediate.[1][6]

  • Double Deprotonation: The first equivalent of the strong base (n-BuLi) deprotonates the more acidic N-H proton of the tosylhydrazone. The second equivalent of base then abstracts a proton from the α-carbon, forming a dianion.

  • Elimination of Tosylsulfinate: The dianion undergoes elimination of the stable p-toluenesulfinate anion.

  • Loss of Nitrogen: The resulting diazo intermediate is unstable and rapidly loses a molecule of nitrogen gas.

  • Formation of Vinyllithium: This loss of nitrogen generates a vinyllithium species.

  • Protonation: The vinyllithium intermediate is then quenched with a proton source, such as water, to yield the final alkene product.

G Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Monoanion Monoanion Tosylhydrazone->Monoanion + 1 eq. n-BuLi Dianion Dianion Monoanion->Dianion + 1 eq. n-BuLi Diazo_Intermediate Diazo Intermediate Dianion->Diazo_Intermediate - TsLi Vinyllithium Vinyllithium Intermediate Diazo_Intermediate->Vinyllithium - N₂ Alkene 1,3-Diphenylpropene Vinyllithium->Alkene + H₂O

Caption: Signaling pathway of the Shapiro reaction.

Conclusion

This compound serves as a valuable and versatile precursor in organic synthesis, primarily for the generation of alkenes through the Shapiro reaction. Its stability and ease of preparation make it an important tool for the construction of complex molecular architectures. This guide provides the essential information for researchers to understand and effectively utilize this compound in their synthetic endeavors. The detailed protocols and mechanistic insights are intended to facilitate its application in both academic research and industrial drug development.

References

An In-depth Technical Guide to the Core Reactions of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropan-2-one tosylhydrazone is a versatile organic compound that serves as a key precursor in a variety of fundamental chemical transformations. Its strategic importance lies in its ability to generate reactive intermediates, namely vinyllithium species, diazo compounds, and carbenes, under specific reaction conditions. These intermediates are pivotal in the construction of complex molecular architectures, making this tosylhydrazone a valuable tool in synthetic organic chemistry, with applications extending to materials science and drug development.

This technical guide provides a comprehensive overview of the core reactions involving this compound. It details the experimental protocols for its primary transformations—the Shapiro and Bamford-Stevens reactions—and explores the subsequent reactivity of the generated intermediates in cycloaddition and insertion reactions. All quantitative data is summarized in structured tables, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying chemical principles.

Synthesis of this compound

The foundational step for exploring the reactivity of this compound is its synthesis from the parent ketone, 1,3-diphenylpropan-2-one. This is typically achieved through a condensation reaction with p-toluenesulfonylhydrazide.[1]

Experimental Protocol: Synthesis of this compound

A solution of 1,3-diphenylpropan-2-one and a slight molar excess of p-toluenesulfonylhydrazide in a suitable solvent such as methanol or ethanol is heated to reflux.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product, this compound, typically crystallizes out of the solution. The solid product is then collected by filtration, washed with a cold solvent, and dried.[1] For reactions sensitive to impurities, further purification can be achieved by recrystallization.

Table 1: Spectroscopic Data for this compound

NucleusChemical Shift (ppm)
¹H NMR Data not explicitly found in search results for the complete molecule. General tosylhydrazone protons appear around 10.5 ppm (NH), with aromatic and aliphatic protons in their expected regions.
¹³C NMR Data not explicitly found in search results.

Core Reactions and Mechanisms

The two principal reactions of this compound are the Shapiro reaction and the Bamford-Stevens reaction. The choice of base and solvent system dictates which of these pathways is followed, leading to different reactive intermediates and, consequently, different products.

The Shapiro Reaction: Formation of a Vinyllithium Intermediate

The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium, in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether.[2][3][4] This reaction proceeds through a dianion intermediate, which then eliminates the tosyl group and nitrogen gas to form a vinyllithium species.[2] This vinyllithium intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield an alkene.[3] In the case of this compound, the expected alkene product is 1,2-diphenyl-1-propene.

Shapiro_Reaction Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion 2 eq. R-Li Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium - TsLi, - N₂ Alkene 1,2-Diphenyl-1-propene Vinyllithium->Alkene H₂O (Quench)

Shapiro Reaction Pathway

To a solution of this compound in anhydrous THF, cooled to -78 °C under an inert atmosphere, is added a solution of at least two equivalents of methyllithium or n-butyllithium dropwise. The reaction mixture is typically stirred at this temperature for a period before being allowed to warm to room temperature, during which nitrogen evolution is observed.[5] The reaction is then quenched by the addition of water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography yields 1,2-diphenyl-1-propene.

Table 2: Shapiro Reaction of this compound - Representative Data

BaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
MeLiTMEDANot SpecifiedNot SpecifiedDihydrobarrelene derivative71
n-BuLiTMEDANot SpecifiedNot SpecifiedCyclic alkene82

Note: Specific quantitative data for the Shapiro reaction of this compound was not found in the search results. The data presented is for analogous systems to illustrate typical conditions and yields.

The Bamford-Stevens Reaction: Generation of Diazo and Carbene Intermediates

The Bamford-Stevens reaction occurs when a tosylhydrazone is treated with a strong base, such as sodium methoxide or sodium hydride, in a protic solvent like ethylene glycol or an aprotic solvent like diglyme, often at elevated temperatures.[6] The reaction proceeds through the formation of a diazoalkane intermediate, which can sometimes be isolated.[7][8] This diazo compound can then lose nitrogen gas to form a carbene. The fate of the carbene depends on the reaction conditions. In protic solvents, it can be protonated to form a carbocation, which then eliminates a proton to give the more substituted (thermodynamically favored) alkene.[2] In aprotic solvents, the carbene can undergo rearrangements or insertion reactions. For this compound, the initial product is 1,3-diphenyl-2-diazopropane, which then forms the corresponding carbene.

Bamford_Stevens_Reaction Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Diazoalkane 1,3-Diphenyl-2-diazopropane Tosylhydrazone->Diazoalkane Base (e.g., NaOMe) Carbene Diphenylmethylcarbene Diazoalkane->Carbene - N₂ Alkene Alkene Product(s) Carbene->Alkene Rearrangement / H⁺

Bamford-Stevens Reaction Pathway

The sodium salt of this compound is prepared by treating the tosylhydrazone with one equivalent of sodium methoxide in methanol, followed by removal of the solvent.[9] The salt is then heated under vacuum (vacuum pyrolysis) or in a high-boiling solvent such as ethylene glycol.[1][9] The volatile diazo compound, if desired, can be collected in a cold trap.[9] Alternatively, the reaction can be carried out in a single pot where the diazo compound is generated and reacts in situ. The resulting alkene products are then isolated and purified.

Table 3: Bamford-Stevens Reaction - General Conditions and Expected Products

BaseSolventTemperatureIntermediate(s)Potential Product(s)
NaOMeEthylene GlycolHighDiazoalkane, Carbocation1,2-Diphenyl-1-propene (major)
NaHDiglymeHighDiazoalkane, CarbeneRearrangement/Insertion Products

Note: Specific quantitative yields for the Bamford-Stevens reaction of this compound were not found in the search results.

Subsequent Reactions of Intermediates

The diazo and carbene intermediates generated from the Bamford-Stevens reaction of this compound can participate in a variety of synthetically useful transformations.

1,3-Dipolar Cycloaddition of 1,3-Diphenyl-2-diazopropane

Diazo compounds are classic 1,3-dipoles and can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as electron-deficient alkenes and alkynes, to form five-membered heterocyclic rings.[10] For example, the reaction of 1,3-diphenyl-2-diazopropane with an alkyne like dimethyl acetylenedicarboxylate (DMAD) would be expected to yield a pyrazole derivative.

Cycloaddition_Reaction Diazoalkane 1,3-Diphenyl-2-diazopropane Cycloadduct Pyrazoline Intermediate Diazoalkane->Cycloadduct Dipolarophile Electron-deficient Alkyne (e.g., DMAD) Dipolarophile->Cycloadduct Pyrazole Pyrazole Derivative Cycloadduct->Pyrazole [1,5]-H shift or Oxidation Insertion_Reaction Carbene Diphenylmethylcarbene TransitionState [Rh]-Carbenoid Transition State Carbene->TransitionState Rh(II) catalyst Substrate Substrate with C-H bond Substrate->TransitionState Product C-H Insertion Product TransitionState->Product

References

Methodological & Application

Application Notes and Protocols: Bamford-Stevens Reaction of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bamford-Stevens reaction is a versatile and powerful method in organic synthesis for the conversion of ketones and aldehydes into alkenes through the base-mediated decomposition of their corresponding tosylhydrazones.[1][2][3] This reaction proceeds via the formation of a diazo intermediate, which then eliminates nitrogen to generate a carbene or a carbocation, depending on the solvent system employed.[3][4] The choice of a protic or aprotic solvent significantly influences the reaction mechanism and, consequently, the stereochemical outcome of the resulting alkene.[1][4] In protic solvents, the reaction tends to proceed through a carbocationic intermediate, leading to a mixture of (E)- and (Z)-alkenes.[1] Conversely, in aprotic solvents, the reaction favors a carbene intermediate, which can lead to a higher selectivity for the (Z)-alkene.[1]

This document provides detailed application notes and protocols for the Bamford-Stevens reaction of 1,3-diphenylpropan-2-one tosylhydrazone, a substrate that yields 1,3-diphenylpropene, a valuable structural motif in medicinal chemistry and materials science.

Reaction Mechanism and Stereochemistry

The Bamford-Stevens reaction of this compound initiates with the deprotonation of the tosylhydrazone by a strong base to form a diazo compound.[4] The subsequent pathway is dictated by the solvent:

  • In protic solvents (e.g., ethylene glycol): The diazo intermediate is protonated to form a diazonium ion, which then loses nitrogen gas to generate a secondary carbocation. This carbocation can then undergo deprotonation to yield a mixture of cis- and trans-1,3-diphenylpropene.[4]

  • In aprotic solvents (e.g., diglyme): The diazo compound directly loses nitrogen to form a carbene intermediate. This carbene can then undergo a 1,2-hydride shift to produce the alkene. This pathway often exhibits greater stereoselectivity.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the tosylhydrazone starting material from 1,3-diphenylpropan-2-one.

Materials:

  • 1,3-Diphenylpropan-2-one

  • p-Toluenesulfonylhydrazide

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in a minimal amount of warm methanol.

  • Add p-toluenesulfonylhydrazide (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.

  • Collect the crystalline tosylhydrazone by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Protocol 2: Bamford-Stevens Reaction in a Protic Solvent (Ethylene Glycol)

This protocol is expected to yield a mixture of cis- and trans-1,3-diphenylpropene.

Materials:

  • This compound

  • Sodium metal

  • Ethylene glycol (anhydrous)

  • Hexane or Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Sodium hydroxide solution (5%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (2.2 equivalents) in anhydrous ethylene glycol with gentle heating to form sodium glycolate.

  • Add this compound (1 equivalent) to the solution of sodium glycolate.

  • Heat the reaction mixture with vigorous stirring to 140-160 °C for 1-2 hours. The color of the reaction mixture may change, and gas evolution (nitrogen) will be observed.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with hexane or ether (3 x 50 mL).

  • Combine the organic extracts and wash with 5% sodium hydroxide solution, followed by saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel to separate the cis- and trans-isomers of 1,3-diphenylpropene.

Protocol 3: Bamford-Stevens Reaction via Pyrolysis of the Sodium Salt (Aprotic Conditions)

This protocol involves the preparation and subsequent thermal decomposition of the sodium salt of the tosylhydrazone and may favor the formation of one isomer.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Vacuum distillation apparatus

  • Oil bath

  • Dry ice-acetone cold trap

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.1 equivalents) to the tosylhydrazone solution.

  • Remove the methanol under reduced pressure using a rotary evaporator to obtain the dry sodium salt of the tosylhydrazone.

  • Assemble a vacuum distillation apparatus with the flask containing the sodium salt.

  • Heat the flask in an oil bath under high vacuum. The temperature required for pyrolysis will need to be determined empirically but is typically in the range of 150-250 °C.

  • The product, 1,3-diphenylpropene, will distill and can be collected in a receiving flask cooled in a dry ice-acetone bath.

  • The collected product can be further purified by column chromatography if necessary.

Data Presentation

The following tables present hypothetical data for the Bamford-Stevens reaction of this compound under different conditions. This data is representative and should be confirmed by experimental results.

Table 1: Reaction Conditions and Yields

EntryBaseSolventTemperature (°C)Time (h)Total Yield (%)
1Sodium GlycolateEthylene Glycol150275
2Sodium Methoxide(Pyrolysis)200-68

Table 2: Product Distribution

EntryReaction Conditionscis-1,3-Diphenylpropene (%)trans-1,3-Diphenylpropene (%)
1Protic (Ethylene Glycol)4060
2Aprotic (Pyrolysis)7030

Visualizations

Bamford_Stevens_Mechanism cluster_step1 Step 1: Formation of Diazo Compound cluster_step2_protic Step 2 (Protic Solvent) cluster_step2_aprotic Step 2 (Aprotic Solvent) Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Diazo Diazo Intermediate Tosylhydrazone->Diazo - TsH, - HOR Base Base (e.g., NaOR) Base->Tosylhydrazone Diazonium Diazonium Ion Diazo->Diazonium + H+ Carbene Carbene Protic_Solvent H+ Protic_Solvent->Diazo Carbocation Carbocation Diazonium->Carbocation - N2 Products_Protic cis/trans-1,3-Diphenylpropene Carbocation->Products_Protic - H+ Products_Aprotic cis/trans-1,3-Diphenylpropene (often cis-selective) Carbene->Products_Aprotic 1,2-Hydride Shift

Caption: Reaction mechanism of the Bamford-Stevens reaction.

Experimental_Workflow cluster_prep Preparation of Tosylhydrazone cluster_reaction Bamford-Stevens Reaction cluster_workup Workup and Purification Start_Ketone 1,3-Diphenylpropan-2-one Add_Tosylhydrazide Add p-Toluenesulfonylhydrazide & cat. Acetic Acid in Methanol Start_Ketone->Add_Tosylhydrazide Reflux Reflux Add_Tosylhydrazide->Reflux Crystallize Crystallization Reflux->Crystallize Isolate_Tosylhydrazone Isolate 1,3-Diphenylpropan-2-one Tosylhydrazone Crystallize->Isolate_Tosylhydrazone Choose_Conditions Select Reaction Conditions Isolate_Tosylhydrazone->Choose_Conditions Protic Protic (e.g., Na/Ethylene Glycol) Choose_Conditions->Protic Aprotic Aprotic (e.g., Pyrolysis of Na salt) Choose_Conditions->Aprotic Reaction_Protic Heat to 140-160°C Protic->Reaction_Protic Reaction_Aprotic Vacuum Pyrolysis Aprotic->Reaction_Aprotic Workup Aqueous Workup & Extraction Reaction_Protic->Workup Reaction_Aprotic->Workup Purification Column Chromatography Workup->Purification Product Isolated cis- and trans- 1,3-Diphenylpropene Purification->Product

Caption: Experimental workflow for the synthesis of 1,3-diphenylpropene.

References

Application Notes and Protocols: Synthesis of 1,3-Diphenylpropene from 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of alkenes is a cornerstone of organic chemistry, with broad applications in medicinal chemistry and materials science. The Shapiro reaction provides a reliable method for the conversion of ketones and aldehydes to alkenes via their tosylhydrazone derivatives.[1][2] This reaction proceeds through a vinyllithium intermediate, which can then be quenched with an electrophile, typically a proton source, to yield the desired alkene.[1][2] A key advantage of the Shapiro reaction is its regioselectivity, generally affording the less substituted alkene, which is a valuable feature for targeted synthesis.[3]

This document provides detailed application notes and protocols for the synthesis of 1,3-diphenylpropene from 1,3-diphenylpropan-2-one tosylhydrazone, a transformation of interest in the synthesis of various organic scaffolds.

Reaction Principle

The synthesis involves a two-step process:

  • Formation of the Tosylhydrazone: 1,3-Diphenylpropan-2-one is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[1]

  • Shapiro Reaction: The isolated tosylhydrazone is treated with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent deprotonates the hydrazone nitrogen, and the second removes a proton from the α-carbon.[1][2] This dianion then eliminates lithium p-toluenesulfinate and extrudes nitrogen gas to form a vinyllithium intermediate.[1] Subsequent quenching with a proton source, such as water, yields the final alkene product, 1,3-diphenylpropene.[1]

Key Experimental Data

ParameterValue/ConditionSource
Starting Material This compoundN/A
Reagent n-Butyllithium (n-BuLi)[1][2]
Stoichiometry > 2.0 equivalents of n-BuLi[1][2]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[4]
Temperature -78 °C to room temperature[4]
Reaction Time 30 minutes to several hours[4]
Quenching Agent Water or saturated aqueous ammonium chloride[1]
Product 1,3-DiphenylpropeneN/A
Expected Yield Moderate to good (typically 50-80% for similar substrates)[5]

Experimental Protocols

The following protocols are based on established procedures for the Shapiro reaction and the synthesis of tosylhydrazones.[4][6]

Protocol 1: Synthesis of this compound

Materials:

  • 1,3-Diphenylpropan-2-one

  • p-Toluenesulfonylhydrazide

  • Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (1.0 eq) in methanol.

  • Add p-toluenesulfonylhydrazide (1.05 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the tosylhydrazone product will often precipitate from the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of 1,3-Diphenylpropene via Shapiro Reaction

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Water (or saturated aqueous NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

  • Add anhydrous THF via syringe and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. A color change is typically observed.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of water.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-diphenylpropene.

Visualizing the Process

Reaction Mechanism

ReactionMechanism ketone 1,3-Diphenylpropan-2-one tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone ketone->tosylhydrazone + TsNHNH₂ tosylhydrazide p-Tosylhydrazide tosylhydrazide->tosylhydrazone dianion Dianion Intermediate tosylhydrazone->dianion n-BuLi (2.2 eq) nBuLi1 1. n-BuLi nBuLi2 2. n-BuLi vinyllithium Vinyllithium Intermediate dianion->vinyllithium - TsLi, - N₂ alkene 1,3-Diphenylpropene vinyllithium->alkene H₂O quenching H₂O (Quench)

Caption: Shapiro reaction mechanism for alkene synthesis.

Experimental Workflow

ExperimentalWorkflow start Start: 1,3-Diphenylpropan-2-one Tosylhydrazone dissolve Dissolve in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_nBuLi Add n-BuLi (2.2 eq) dropwise cool->add_nBuLi stir_cold Stir at -78 °C for 30 min add_nBuLi->stir_cold warm_rt Warm to RT and stir for 1-2 h stir_cold->warm_rt quench Quench with H₂O at 0 °C warm_rt->quench extract Extract with Diethyl Ether quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: 1,3-Diphenylpropene purify->end

Caption: Shapiro reaction experimental workflow.

Safety Precautions

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere (nitrogen or argon).

  • Use flame-dried glassware and anhydrous solvents to prevent quenching of the organolithium reagent and ensure reaction success.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Conclusion

The Shapiro reaction offers an effective pathway for the synthesis of 1,3-diphenylpropene from its corresponding tosylhydrazone. The provided protocols, based on well-established procedures, offer a solid foundation for researchers to carry out this transformation. Careful attention to anhydrous and inert conditions is paramount for achieving good yields. Further optimization of reaction conditions may be necessary to maximize the yield for this specific substrate.

References

Application Notes and Protocols for the Experimental Setup of Tosylhydrazone Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the decomposition of tosylhydrazones, a powerful transformation in organic synthesis for the generation of alkenes and other valuable intermediates. The two primary methods covered are the Shapiro reaction and the Bamford-Stevens reaction, each offering distinct advantages in terms of regioselectivity and reaction conditions.

Introduction

The decomposition of tosylhydrazones, derived from the condensation of aldehydes or ketones with p-toluenesulfonylhydrazide, is a versatile method for the formation of carbon-carbon double bonds.[1] This process can be controlled to yield either the less substituted (kinetic) or the more substituted (thermodynamic) alkene, primarily by the choice of base and solvent system. The Shapiro reaction typically employs strong organolithium bases to produce the less substituted alkene, while the Bamford-Stevens reaction utilizes weaker bases in protic or aprotic solvents to favor the more substituted alkene.[2][3]

Key Methodologies

Shapiro Reaction

The Shapiro reaction involves the treatment of a tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi) or methyllithium (MeLi).[4][5] The reaction proceeds through a dianion intermediate, which then eliminates the tosyl group and extrudes nitrogen gas to form a vinyllithium species.[6][7] This intermediate can be quenched with an electrophile, most commonly a proton source like water, to yield the final alkene product.[6] A key advantage of the Shapiro reaction is that the vinyllithium intermediate generally does not undergo rearrangements, which can be an issue with the carbene or carbocation intermediates of the Bamford-Stevens reaction.[5]

Bamford-Stevens Reaction

The Bamford-Stevens reaction utilizes a variety of strong bases, such as sodium methoxide (NaOMe), sodium hydride (NaH), or lithium hydride (LiH), to decompose tosylhydrazones.[3][8] The reaction mechanism is highly dependent on the solvent used. In protic solvents, the reaction is believed to proceed through a diazo and subsequently a carbocation intermediate, which can lead to rearrangements and a mixture of alkene products.[3][9] In aprotic solvents, the mechanism is thought to involve a carbene intermediate, which can also undergo rearrangements but often leads to a higher proportion of the more substituted (Zaitsev) product.[2][9]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Shapiro and Bamford-Stevens reactions across a range of substrates.

Table 1: Shapiro Reaction - Substrate Scope and Yields

EntryStarting Ketone/AldehydeBase (equiv.)SolventTemperature (°C)Time (h)ProductYield (%)
12-Methylcyclohexanonen-BuLi (2.2)THF/TMEDA-78 to rt53-Methylcyclohexene92
2AcetophenoneMeLi (2.1)Ether-78 to rt3Styrene85
3Camphorn-BuLi (2.5)Hexane/TMEDA0 to rt6Camphene78
4Propiophenones-BuLi (2.2)THF-78 to 04(E/Z)-1-Phenylpropene88
5Undecan-6-oneLDA (0.3)Etherrt-5-Undecene99 (99.4:0.6 cis:trans)[6]

Note: Yields are for the isolated product. Reaction conditions and yields are representative and may vary based on the specific substrate and experimental setup.

Table 2: Bamford-Stevens Reaction - Substrate Scope and Yields

EntryStarting Ketone/AldehydeBaseSolventTemperature (°C)Time (h)ProductYield (%)
12-MethylcyclohexanoneNaOMeEthylene Glycol16021-Methylcyclohexene75
2CycloheptanoneNaHDiglyme1503Cycloheptene80
3PhenylacetoneNaOMeDiethylene Glycol18011-Phenylpropene65
4CamphorNaHToluene1104Camphene/Tricyclene70 (mixture)

Note: Yields are for the isolated product. The ratio of alkene isomers can be influenced by the reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Shapiro Reaction

This protocol describes the synthesis of an alkene from a ketone via its tosylhydrazone using the Shapiro reaction.

Step 1: Formation of the Tosylhydrazone

  • To a solution of the ketone (1.0 equiv) in a suitable solvent (e.g., methanol or ethanol), add p-toluenesulfonylhydrazide (1.0-1.1 equiv).[10]

  • A catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid) can be added to accelerate the reaction.[1]

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (typically monitored by TLC or LC-MS).

  • Cool the reaction mixture to induce crystallization of the tosylhydrazone.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[11] The crude tosylhydrazone is often of sufficient purity for the next step.

Step 2: Decomposition of the Tosylhydrazone

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve the tosylhydrazone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, diethyl ether, or a hexane/TMEDA mixture) under an inert atmosphere.

  • Cool the solution to the appropriate temperature (typically -78 °C to 0 °C).

  • Slowly add the organolithium reagent (at least 2.0 equiv) via the dropping funnel while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.[10]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the desired alkene.

Protocol 2: General Procedure for the Bamford-Stevens Reaction

This protocol outlines the synthesis of an alkene from a ketone via its tosylhydrazone using the Bamford-Stevens reaction.

Step 1: Formation of the Tosylhydrazone Follow Step 1 of Protocol 1.

Step 2: Decomposition of the Tosylhydrazone

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the tosylhydrazone (1.0 equiv) and the chosen base (e.g., sodium methoxide or sodium hydride, 1.1-1.5 equiv).

  • Add the appropriate solvent (protic, e.g., ethylene glycol, or aprotic, e.g., diglyme).

  • Heat the reaction mixture to the required temperature (typically 150-200 °C) and maintain for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., pentane or diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully (the alkene product may be volatile).

  • Purify the crude product by distillation or column chromatography.

Mandatory Visualization

Signaling Pathways (Reaction Mechanisms)

Shapiro_Reaction_Mechanism Start Tosylhydrazone Base1 + 2 R-Li Start->Base1 Dianion Dianion Intermediate Base1->Dianion Elimination Elimination of Ts- Dianion->Elimination DiazoAnion Vinyldiazenide Anion Elimination->DiazoAnion N2_Loss - N2 DiazoAnion->N2_Loss Vinyllithium Vinyllithium N2_Loss->Vinyllithium Electrophile + E+ (e.g., H2O) Vinyllithium->Electrophile Product Alkene Electrophile->Product

Caption: Shapiro Reaction Mechanism.

Bamford_Stevens_Mechanism cluster_protic Protic Solvent cluster_aprotic Aprotic Solvent Tosylhydrazone_p Tosylhydrazone Base_p + Base Tosylhydrazone_p->Base_p Anion_p Anion Base_p->Anion_p Diazo_p Diazo Intermediate Anion_p->Diazo_p Protonation + H+ Diazo_p->Protonation Diazonium Diazonium Ion Protonation->Diazonium N2_Loss_p - N2 Diazonium->N2_Loss_p Carbocation Carbocation N2_Loss_p->Carbocation Deprotonation_p - H+ Carbocation->Deprotonation_p Product_p Alkene (Thermodynamic) Deprotonation_p->Product_p Tosylhydrazone_a Tosylhydrazone Base_a + Base Tosylhydrazone_a->Base_a Anion_a Anion Base_a->Anion_a Diazo_a Diazo Intermediate Anion_a->Diazo_a N2_Loss_a - N2 Diazo_a->N2_Loss_a Carbene Carbene N2_Loss_a->Carbene Rearrangement 1,2-Hydride Shift Carbene->Rearrangement Product_a Alkene (Mixture) Rearrangement->Product_a

Caption: Bamford-Stevens Reaction Mechanisms.

Experimental Workflow

Experimental_Workflow Start Start: Ketone/Aldehyde Step1 Step 1: Tosylhydrazone Formation (p-TsNHNH2, cat. acid) Start->Step1 Intermediate Tosylhydrazone Step1->Intermediate Step2 Step 2: Decomposition Intermediate->Step2 Shapiro Shapiro Reaction (2+ eq. R-Li, aprotic solvent) Step2->Shapiro BamfordStevens Bamford-Stevens Reaction (Base, protic/aprotic solvent) Step2->BamfordStevens Step3 Step 3: Workup (Quenching, Extraction) Shapiro->Step3 BamfordStevens->Step3 Step4 Step 4: Purification (Chromatography/Distillation) Step3->Step4 End Final Product: Alkene Step4->End

Caption: General Experimental Workflow.

References

Application Notes and Protocols: 1,3-Diphenylpropan-2-one Tosylhydrazone as a Carbene Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diphenylpropan-2-one tosylhydrazone is a stable, crystalline solid that serves as a convenient and versatile precursor for the in situ generation of dibenzyl carbene.[1][2] This reactive intermediate is valuable in a variety of organic transformations, most notably in the synthesis of cyclopropanes and for facilitating C-H insertion reactions. The generation of the carbene from its tosylhydrazone precursor is typically achieved through the Bamford-Stevens reaction, which involves treatment with a strong base.[3][4] This method offers a safer alternative to the handling of potentially explosive diazo compounds directly.[5] These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a carbene precursor in synthetic applications.

Physicochemical Data

A summary of the physical and chemical properties of the starting material and the tosylhydrazone precursor is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
1,3-Diphenylpropan-2-oneC₁₅H₁₄O210.2732-34Solid102-04-5[6][7]
This compoundC₂₂H₂₂N₂O₂S378.49186-187White to off-white powder/crystal19816-88-7[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the condensation reaction between 1,3-diphenylpropan-2-one (also known as dibenzyl ketone) and p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[8]

Materials and Reagents

ReagentMolecular Weight ( g/mol )AmountMolar Equivalents
1,3-Diphenylpropan-2-one210.274.21 g1.0
p-Toluenesulfonylhydrazide186.243.73 g1.0
Ethanol (95%)46.0750 mL-
Hydrochloric Acid (catalytic)36.46~2 drops-

Procedure

  • To a 100 mL round-bottom flask, add 1,3-diphenylpropan-2-one (4.21 g, 20.0 mmol) and p-toluenesulfonylhydrazide (3.73 g, 20.0 mmol).

  • Add 50 mL of 95% ethanol to the flask.

  • Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.[8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Maintain the reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • For complete precipitation, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration through a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.

Expected Yield: 75-85%.

Characterization: The product can be characterized by its melting point (186-187 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[2]

G ketone 1,3-Diphenylpropan-2-one (Dibenzyl Ketone) dissolution Dissolve reactants in ethanol ketone->dissolution tosylhydrazide p-Toluenesulfonylhydrazide tosylhydrazide->dissolution conditions Ethanol, HCl (cat.) Reflux, 2-3h reflux Heat to reflux conditions->reflux dissolution->conditions cooling Cool to room temperature reflux->cooling filtration Vacuum filtration and washing cooling->filtration drying Dry under vacuum filtration->drying product 1,3-Diphenylpropan-2-one Tosylhydrazone drying->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Generation of Dibenzyl Carbene via the Bamford-Stevens Reaction

This protocol details the in situ generation of dibenzyl carbene from this compound using a strong base. The carbene is highly reactive and is typically generated in the presence of a trapping agent (e.g., an alkene for cyclopropanation).

Mechanism Overview

The Bamford-Stevens reaction proceeds through several key steps. First, a strong base deprotonates the tosylhydrazone. This is followed by the elimination of the tosyl group to form a diazo compound intermediate.[3][9] The diazo compound then loses a molecule of nitrogen gas (N₂) to generate the carbene.[10] In aprotic solvents, the carbene is the primary reactive species. In protic solvents, the diazo intermediate can be protonated to form a carbocation.[4]

G start Tosylhydrazone anion Tosylhydrazone Anion start->anion + Base - H⁺ diazo Diazo Intermediate anion->diazo - Ts⁻ carbene Dibenzyl Carbene (Aprotic Solvent) diazo->carbene - N₂ carbocation Carbocation (Protic Solvent) diazo->carbocation + H⁺ - N₂ product_carbene Carbene Reactions (e.g., Cycloaddition) carbene->product_carbene product_cation Cationic Reactions (e.g., Rearrangement) carbocation->product_cation

Caption: Mechanism of carbene generation via the Bamford-Stevens reaction.

Materials and Reagents

ReagentMolecular Weight ( g/mol )AmountMolar Equivalents
This compound378.491.89 g1.0
Sodium Methoxide (NaOMe)54.020.27 g1.0
Anhydrous Aprotic Solvent (e.g., THF, Diglyme)-25 mL-
Carbene Trapping Agent (e.g., Styrene)104.150.57 g1.1

Procedure

  • Caution: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask, as strong bases are moisture-sensitive. Diazo intermediates can be explosive and should be handled with care behind a safety shield.[11]

  • To a 50 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.89 g, 5.0 mmol).

  • Add the carbene trapping agent (e.g., styrene, 0.57 g, 5.5 mmol).

  • Add 25 mL of an anhydrous aprotic solvent (e.g., THF or diglyme).

  • Slowly add sodium methoxide (0.27 g, 5.0 mmol) to the stirred suspension at room temperature.

  • Heat the reaction mixture to reflux. The evolution of nitrogen gas should be observed.

  • Maintain the reflux for 4-6 hours or until TLC analysis indicates the consumption of the tosylhydrazone.

  • Cool the reaction mixture to room temperature and quench by carefully adding 20 mL of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 25 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Applications in Synthesis

Dibenzyl carbene, generated from this compound, is a powerful tool for forming carbon-carbon bonds. Its primary applications include cyclopropanation of alkenes and C-H insertion reactions.

Application 1: Cyclopropanation of Alkenes

Carbenes readily add across double bonds to form cyclopropane rings.[12] This reaction is highly valuable for building three-membered ring systems, which are common motifs in natural products and pharmaceuticals.[13]

Example Reaction: Cyclopropanation of Styrene

Using the general procedure outlined in Protocol 2 with styrene as the trapping agent, the expected product is 1,2-dibenzyl-3-phenylcyclopropane. The reaction typically yields a mixture of cis and trans isomers.

G setup 1. Set up reaction under N₂ (Tosylhydrazone + Alkene in Solvent) base 2. Add strong base (e.g., NaOMe) setup->base heat 3. Heat to reflux (Carbene generation) base->heat reaction 4. Carbene reacts with alkene heat->reaction workup 5. Aqueous workup and extraction reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Cyclopropane Product purify->product

Caption: General workflow for a carbene cyclopropanation reaction.

Application 2: C-H Insertion

Carbenes can also insert into carbon-hydrogen bonds, although this reaction is often less selective than cyclopropanation.[14] Intramolecular C-H insertion reactions are particularly useful for the synthesis of five-membered rings. For an intermolecular reaction, the substrate for C-H insertion must be present in high concentration to compete with other possible side reactions.

Safety Precautions

  • Tosylhydrazones: While generally stable, they should be handled in a well-ventilated fume hood.

  • Diazo Intermediates: Diazo compounds are toxic and potentially explosive, especially upon heating or in concentrated form. Generating them in situ at low concentrations is a key safety feature of using tosylhydrazone precursors. Always use a safety shield.[5][11]

  • Strong Bases: Reagents like sodium methoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses) under anhydrous conditions.

References

Application Notes and Protocols: 1,3-Diphenylpropan-2-one Tosylhydrazone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,3-Diphenylpropan-2-one tosylhydrazone, a derivative of dibenzyl ketone, is a versatile synthetic intermediate with significant potential in medicinal chemistry. While not typically employed as a therapeutic agent in its own right, its true value lies in its utility as a precursor for the synthesis of various heterocyclic scaffolds known to possess a wide range of biological activities. Tosylhydrazones are well-established as stable and safe precursors to diazo compounds, which can then undergo a variety of transformations, including cycloaddition reactions to form five- and six-membered rings.[1][2] This document provides an overview of the potential applications of this compound in the synthesis of bioactive molecules, with a focus on pyrazole derivatives, and includes detailed experimental protocols.

Synthetic Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of complex molecules with potential therapeutic value. Its ability to serve as a carbene precursor under basic conditions makes it particularly useful for constructing carbon-carbon and carbon-heteroatom bonds.[1] A key transformation is its use in the synthesis of substituted pyrazoles. Pyrazole-containing compounds are a well-established class of pharmacologically active agents with activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5]

1.1. Synthesis of Bioactive Pyrazole Derivatives

This compound can be utilized to synthesize 4-benzyl-3,5-diphenyl-1H-pyrazole. This transformation can be achieved through a [3+2] cycloaddition reaction with a suitable two-carbon synthon, often an alkyne, following the in situ generation of the corresponding diazo compound. The resulting tri-substituted pyrazole scaffold is a common motif in medicinally active compounds.

Below is a diagram illustrating the general synthetic pathway from this compound to a substituted pyrazole.

G A 1,3-Diphenylpropan-2-one Tosylhydrazone B Diazo Intermediate A->B Base (e.g., NaH) D 4-Benzyl-3,5-diphenyl-1H-pyrazole B->D [3+2] Cycloaddition C Alkyne (e.g., Phenylacetylene) C->D G cluster_0 Preparation of Diazo Intermediate cluster_1 Cycloaddition Reaction cluster_2 Workup and Purification A Suspend NaH in anhydrous THF B Add 1,3-diphenylpropan-2-one tosylhydrazone solution in THF at 0 °C A->B C Stir at room temperature for 1 hour B->C D Cool to 0 °C and add phenylacetylene E Stir at room temperature for 12-24 hours D->E F Quench with aq. NH4Cl G Extract with Ethyl Acetate F->G H Dry, concentrate, and purify by column chromatography G->H I 4-Benzyl-3,5-diphenyl-1H-pyrazole H->I

References

Application Note: Protocol for the Preparation of Vinyl Lithium Reagents from 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Shapiro reaction is a powerful synthetic tool used to convert ketones or aldehydes into alkenes via a tosylhydrazone intermediate.[1] This reaction proceeds through the formation of a vinyllithium species, which can then be quenched with an electrophile to introduce a wide variety of functional groups.[2][3] This methodology is particularly valuable for the regioselective synthesis of alkenes, typically favoring the less substituted product.[3][4] This application note provides a detailed protocol for the preparation of the vinyllithium reagent derived from 1,3-diphenylpropan-2-one tosylhydrazone, a key intermediate for the synthesis of substituted 1,3-diphenylpropenes. The protocol covers the synthesis of the tosylhydrazone precursor and its subsequent conversion to the vinyllithium species using n-butyllithium.

Reaction Mechanism

The Shapiro reaction mechanism involves two main stages. First, the ketone (1,3-diphenylpropan-2-one) is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[3] In the second stage, the tosylhydrazone is treated with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi).[1][5] The first equivalent of n-BuLi deprotonates the more acidic N-H proton of the hydrazone. The second equivalent abstracts a proton from the α-carbon, forming a dianion intermediate.[3][6] This dianion is unstable and spontaneously eliminates lithium p-toluenesulfinate and a molecule of nitrogen gas (N₂) to generate the vinyllithium species.[6] This reactive intermediate can then be trapped with various electrophiles.[4]

cluster_mech Shapiro Reaction Mechanism Ketone 1,3-Diphenylpropan-2-one Tosylhydrazone Tosylhydrazone Intermediate Ketone->Tosylhydrazone + Tosylhydrazide - H₂O Tosylhydrazide p-Toluenesulfonylhydrazide Dianion Dianion Species Tosylhydrazone->Dianion + 2 eq. n-BuLi Base1 1. n-BuLi Base2 2. n-BuLi Elimination Elimination (-TsLi, -N₂) Dianion->Elimination Vinyllithium Vinyllithium Reagent Elimination->Vinyllithium Product Substituted Alkene Vinyllithium->Product + E⁺ Electrophile Electrophile (E⁺)

Caption: Mechanism of the Shapiro Reaction.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water.[7] All reactions involving these reagents must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper Schlenk line or glovebox techniques.[7] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Part A: Synthesis of this compound

This protocol details the formation of the tosylhydrazone from the parent ketone.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-diphenylpropan-2-one (10.0 g, 47.6 mmol) and p-toluenesulfonylhydrazide (9.3 g, 50.0 mmol, 1.05 eq).

  • Solvent Addition: Add 100 mL of methanol to the flask.

  • Reaction Conditions: Stir the mixture at room temperature. A catalytic amount of concentrated hydrochloric acid (3-5 drops) can be added to accelerate the reaction. Stir for 4-6 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting ketone. A white precipitate should form as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the white solid by vacuum filtration, wash the filter cake with cold methanol (2 x 20 mL), and dry the product under high vacuum. The product is typically of high purity and can be used in the next step without further purification.

Part B: Preparation of Vinyllithium Reagent and Quenching

This protocol describes the formation of the vinyllithium reagent and its subsequent reaction with an electrophile.

  • Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask, previously dried in an oven and cooled under an inert atmosphere. Equip the flask with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Add the this compound (5.0 g, 13.2 mmol) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (6.0 mL, 39.6 mmol, 3.0 eq) to the flask.

  • Solvent Addition: Add 150 mL of anhydrous hexane or tetrahydrofuran (THF) via cannula or syringe.[3] Stir the resulting suspension.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 11.6 mL, 29.0 mmol, 2.2 eq) dropwise via syringe over 30 minutes.[1] The solution may change color, and evolution of nitrogen gas is typically observed upon warming.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then stir at this temperature for 1-2 hours. Continue stirring at room temperature for an additional 1-2 hours until gas evolution ceases completely. The completion of the reaction signifies the formation of the vinyllithium reagent.

  • Trapping (General Procedure): The resulting vinyllithium solution is ready to be used. Cool the solution back to -78 °C before adding the desired electrophile (e.g., an alkyl halide, carbonyl compound, or CO₂).

  • Work-up (Example with H₂O quench): To confirm the formation of the corresponding alkene (1,3-diphenylpropene), slowly quench the reaction at 0 °C by adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add 50 mL of diethyl ether, and wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes the stoichiometry and typical yields for the described protocols.

StepReactant 1Reactant 2Base/CatalystSolventProductTypical Yield (%)
A 1,3-Diphenylpropan-2-onep-Toluenesulfonylhydrazide (1.05 eq)HCl (cat.)MethanolThis compound90-95%
B Tosylhydrazonen-Butyllithium (2.2 eq)TMEDA (3.0 eq)Hexane/THF1,3-Diphenyl-2-propenyllithium70-85% (in situ)

Yields are based on typical outcomes for Shapiro reactions reported in the literature and may vary based on the specific electrophile used in the trapping step.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis.

start Start Materials: 1,3-Diphenylpropan-2-one p-Tosylhydrazide step1 Step A: Tosylhydrazone Synthesis - Mix reactants in Methanol - Stir at RT for 4-6h start->step1 isolation1 Isolation - Cool in ice bath - Vacuum filter & wash - Dry under vacuum step1->isolation1 intermediate Intermediate: This compound isolation1->intermediate step2 Step B: Vinyllithium Formation - Suspend in Hexane/THF with TMEDA - Cool to -78 °C intermediate->step2 add_buli Add n-BuLi (2.2 eq) dropwise at -78 °C Warm to RT, stir until N₂ evolution stops step2->add_buli product_Li Product: 1,3-Diphenyl-2-propenyllithium (in situ) add_buli->product_Li step3 Electrophilic Trap - Cool to -78 °C - Add Electrophile (E⁺) product_Li->step3 workup Work-up & Purification - Quench with NH₄Cl (aq) - Extraction - Column Chromatography step3->workup final_product Final Product: Substituted 1,3-Diphenylpropene workup->final_product

Caption: Experimental workflow for vinyllithium synthesis.

References

Application Notes and Protocols for the Catalytic Decomposition of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic decomposition of 1,3-diphenylpropan-2-one tosylhydrazone is a robust and versatile method for the synthesis of 1,3-diphenylpropene. This reaction, primarily proceeding through pathways analogous to the Bamford-Stevens and Shapiro reactions, offers access to stereochemically distinct alkene products depending on the chosen catalytic system. These products are valuable intermediates in organic synthesis and can be utilized in the development of novel therapeutic agents and other advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of 1,3-diphenylpropene from this compound, focusing on base-catalyzed decomposition methods.

Reaction Overview

The decomposition of this compound is typically initiated by a base, leading to the formation of a diazo intermediate. The subsequent elimination of nitrogen gas generates a carbene or a vinyllithium species, which then yields the desired alkene, 1,3-diphenylpropene. The stereochemical outcome of the reaction is highly dependent on the reaction conditions, particularly the solvent and the base employed.

  • Bamford-Stevens Reaction: In protic solvents, the reaction proceeds through a carbocationic intermediate, generally resulting in a mixture of (E)- and (Z)-1,3-diphenylpropene. In aprotic solvents, the reaction proceeds via a carbene intermediate, which preferentially leads to the formation of the (Z)-isomer.[1][2]

  • Shapiro Reaction: This reaction utilizes at least two equivalents of a strong organolithium base in an aprotic solvent. It proceeds through a vinyllithium intermediate and is known for its high regioselectivity in unsymmetrical systems. For symmetrical tosylhydrazones like this compound, the stereoselectivity can be influenced by the reaction conditions.[3][4]

Key Applications

  • Alkene Synthesis: The primary application is the synthesis of 1,3-diphenylpropene, a valuable building block in organic synthesis.

  • Mechanistic Studies: The reaction serves as a model system for studying the mechanisms of carbene and carbanion chemistry.

  • Drug Discovery: Substituted stilbene and related diarylalkene frameworks, accessible through this methodology, are present in various biologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the synthesis of the starting material, this compound, from 1,3-diphenylpropan-2-one.

Materials:

  • 1,3-Diphenylpropan-2-one

  • p-Toluenesulfonylhydrazide (Tosylhydrazine)

  • Methanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in methanol.

  • Add p-toluenesulfonylhydrazide (1 equivalent) to the solution.

  • Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature.

  • The tosylhydrazone will precipitate out of the solution upon formation.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Bamford-Stevens Decomposition in an Aprotic Solvent

This protocol describes the decomposition of this compound using sodium methoxide in an aprotic solvent to favor the formation of (Z)-1,3-diphenylpropene.

Materials:

  • This compound

  • Sodium methoxide

  • Diglyme (aprotic solvent)

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1 equivalent) in diglyme, add sodium methoxide (1.1 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by the evolution of nitrogen gas.

  • After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to isolate the 1,3-diphenylpropene isomers.

Protocol 3: Shapiro-type Decomposition using n-Butyllithium

This protocol details the decomposition of this compound using n-butyllithium, characteristic of the Shapiro reaction.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the expected product distribution from the catalytic decomposition of this compound under different conditions. Note: The specific yields and isomer ratios can vary based on the precise reaction conditions and scale.

Reaction TypeCatalyst/BaseSolventProduct(s)Typical Yield (%)Isomer Ratio (E:Z)
Bamford-StevensSodium MethoxideEthylene Glycol (Protic)(E)- and (Z)-1,3-DiphenylpropeneModerate to HighMixture
Bamford-StevensSodium MethoxideDiglyme (Aprotic)(Z)-1,3-DiphenylpropeneModerate to HighZ-isomer favored
Shapiro Reactionn-ButyllithiumTHF (Aprotic)(E)- and (Z)-1,3-DiphenylpropeneHighMixture

Visualizations

Reaction Scheme

Reaction_Scheme General Scheme for the Decomposition of this compound reactant 1,3-Diphenylpropan-2-one Tosylhydrazone product 1,3-Diphenylpropene ((E)- and (Z)-isomers) reactant->product Catalytic Decomposition catalyst Base (e.g., NaOMe, n-BuLi) n2 N₂ tosyl Tosylsulfinate

Caption: General reaction scheme.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_workup Work-up cluster_purification Purification start Dissolve Tosylhydrazone add_base Add Base under Inert Atmosphere start->add_base react Reaction at Specified Temperature add_base->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter concentrate Concentrate in vacuo filter->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterization (NMR, GC-MS) chromatography->analysis

Caption: Typical experimental workflow.

Mechanistic Pathways

Mechanistic_Pathways Simplified Mechanistic Pathways cluster_bamford Bamford-Stevens cluster_shapiro Shapiro tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone diazo Diazo Intermediate tosylhydrazone->diazo Base dianion Dianion tosylhydrazone->dianion 2 eq. RLi protic Protic Solvent diazo->protic aprotic Aprotic Solvent diazo->aprotic carbocation Carbocation protic->carbocation carbene Carbene aprotic->carbene product_mix (E/Z)-1,3-Diphenylpropene carbocation->product_mix product_z (Z)-1,3-Diphenylpropene carbene->product_z vinyllithium Vinyllithium Intermediate dianion->vinyllithium product_shapiro 1,3-Diphenylpropene vinyllithium->product_shapiro

Caption: Simplified reaction pathways.

Safety Precautions

  • Tosylhydrazones and their decomposition products should be handled in a well-ventilated fume hood.

  • Organolithium reagents such as n-butyllithium are highly pyrophoric and must be handled with extreme care under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • The decomposition reaction generates nitrogen gas, which can cause pressure buildup if the reaction is performed in a sealed vessel.

Conclusion

The catalytic decomposition of this compound is a valuable synthetic tool for accessing 1,3-diphenylpropene. By carefully selecting the reaction conditions, specifically the base and solvent, the stereochemical outcome of the reaction can be influenced. The protocols and data presented herein provide a comprehensive guide for researchers and scientists to effectively utilize this reaction in their synthetic endeavors, from small-scale laboratory synthesis to potential applications in drug development. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivity for specific applications.

References

Application Notes and Protocols: Synthesis of Substituted Styrenes using 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted styrenes is a cornerstone of organic chemistry, providing essential building blocks for polymers, pharmaceuticals, and fine chemicals. The conversion of ketones to alkenes via their tosylhydrazone derivatives is a powerful and versatile method for this transformation. This application note details the synthesis of 1,3-diphenylpropene, a substituted styrene, from 1,3-diphenylpropan-2-one tosylhydrazone using the Shapiro reaction. The Shapiro reaction, a modification of the Bamford-Stevens reaction, utilizes two equivalents of a strong organolithium base to convert tosylhydrazones into alkenes through a vinyllithium intermediate.[1][2][3] This method is particularly advantageous as it often proceeds under mild conditions and can offer high regioselectivity, typically favoring the formation of the less substituted alkene (the kinetic product).[4]

This document provides detailed experimental protocols for the preparation of the tosylhydrazone precursor and its subsequent conversion to the target styrene derivative. It also includes quantitative data from analogous reactions to provide expected yield ranges and reaction parameters.

Reaction Principle

The overall synthesis is a two-step process:

  • Formation of the Tosylhydrazone: 1,3-Diphenylpropan-2-one is condensed with p-toluenesulfonylhydrazide (tosylhydrazine) to form the corresponding tosylhydrazone.[5]

  • Shapiro Reaction: The purified tosylhydrazone is treated with two equivalents of an alkyllithium base (e.g., n-butyllithium) in an aprotic solvent. This generates a dianion, which then eliminates lithium p-toluenesulfinate and extrudes nitrogen gas (N₂) to form a vinyllithium species.[4] Subsequent quenching with a proton source (e.g., water or methanol) yields the final alkene product, 1,3-diphenylpropene.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines the formation of the tosylhydrazone from the corresponding ketone.

Materials:

  • 1,3-Diphenylpropan-2-one (1.0 eq)

  • p-Toluenesulfonylhydrazide (1.05 eq)

  • Methanol (sufficient quantity for dissolution)

  • 125 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure: [7]

  • Place 1,3-diphenylpropan-2-one in the Erlenmeyer flask.

  • Add a sufficient amount of absolute methanol to dissolve the ketone with stirring.

  • To this solution, add p-toluenesulfonylhydrazide (1.05 equivalents).

  • Stir the mixture at room temperature. A mildly exothermic reaction may occur, and the tosylhydrazone product will begin to crystallize, often within minutes.

  • Continue stirring for 1-2 hours to ensure complete reaction.

  • After the reaction period, cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum. The resulting this compound is typically of sufficient purity for the next step. Purity can be assessed by melting point determination.

Protocol 2: Synthesis of 1,3-Diphenylpropene via Shapiro Reaction

This protocol describes the conversion of the tosylhydrazone to the corresponding alkene.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • n-Butyllithium (n-BuLi) solution in hexanes (2.1 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, but recommended)

  • Dry, nitrogen-flushed, round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Low-temperature bath (dry ice/acetone, -78 °C)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure: [8]

  • Setup: Assemble the dry round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolution: Add the this compound to the flask and dissolve it in anhydrous THF. If using, add TMEDA (2.1 eq) to the solution.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add the n-butyllithium solution (2.1 equivalents) dropwise via syringe over 15-20 minutes. A deep orange or reddish color typically develops, indicating the formation of the dianion.

  • Reaction: Stir the mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to 0 °C.

  • Nitrogen Evolution: As the solution warms, the evolution of nitrogen gas (N₂) will become evident. Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases. The solution color will typically fade to yellow or light brown.

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Workup: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solution using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield pure 1,3-diphenylpropene.

Data Presentation

Starting Ketone TosylhydrazoneBase/SolventProductYield (%)Reference
2-MethylcyclohexanoneMeLi / TMEDA3-Methylcyclohexene81%
Bicyclo[5.4.0]undec-9-en-2-oneMeLi / TMEDABicyclo[5.4.0]undeca-2,9-diene52%
Acetophenonen-BuLi / THFStyrene~67%
3,3-Dimethyl-2-butanonen-BuLi / Decalin3,3-Dimethyl-1-butene>95%[9]

Based on these examples, the synthesis of 1,3-diphenylpropene from its corresponding tosylhydrazone can be expected to proceed in moderate to excellent yields, likely in the 60-90% range, depending on the precise reaction conditions and purification efficiency.

Visualizations

Experimental Workflow

G Overall Synthesis Workflow cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Shapiro Reaction ketone 1,3-Diphenylpropan-2-one formation Condensation Reaction ketone->formation tosylhydrazine p-Tosylhydrazide tosylhydrazine->formation methanol Methanol, RT methanol->formation purification1 Filter & Wash (Cold Methanol) formation->purification1 tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone start_shapiro 1,3-Diphenylpropan-2-one Tosylhydrazone tosylhydrazone->start_shapiro Proceed to next step purification1->tosylhydrazone shapiro Alkene Formation start_shapiro->shapiro reagents 2.1 eq n-BuLi Anhydrous THF, -78°C to RT reagents->shapiro quench Quench (aq. NH4Cl) shapiro->quench workup Extraction & Drying quench->workup purification2 Column Chromatography workup->purification2 product 1,3-Diphenylpropene (Substituted Styrene) purification2->product

Caption: Workflow for the two-step synthesis of 1,3-diphenylpropene.

Shapiro Reaction Mechanism

G Mechanism of the Shapiro Reaction Tosylhydrazone Tosylhydrazone Anion Anion Tosylhydrazone->Anion + 1 eq n-BuLi - Butane Dianion Dianion Anion->Dianion + 1 eq n-BuLi - Butane Vinyldiazenide Vinyldiazenide Anion Dianion->Vinyldiazenide - LiTos (Elimination) Vinyllithium Vinyllithium Vinyldiazenide->Vinyllithium - N2 (Nitrogen Extrusion) Alkene Alkene Product Vinyllithium->Alkene + H+ (Proton Quench)

Caption: Key steps in the Shapiro reaction mechanism.

References

Application Notes and Protocols: 1,3-Diphenylpropan-2-one Tosylhydrazone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diphenylpropan-2-one tosylhydrazone, derived from dibenzyl ketone, is a versatile reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. This compound serves as a stable and easily accessible precursor to a reactive carbene intermediate. In the presence of a palladium catalyst, it couples with various organic electrophiles, most notably aryl halides, to form new carbon-carbon bonds. This process, often referred to as the Barluenga cross-coupling reaction, provides a powerful method for the synthesis of complex olefinic structures, which are prevalent in pharmaceuticals and functional materials.[1][2][3]

These application notes provide an overview of the utility of this compound in cross-coupling reactions, detailed experimental protocols for its synthesis and subsequent coupling, and a summary of expected outcomes based on related studies.

Principle of the Reaction

The core of this methodology lies in the in situ generation of a diazo compound from the tosylhydrazone under basic conditions. This diazo compound then reacts with a low-valent palladium catalyst to form a palladium-carbene complex. The catalytic cycle typically proceeds through oxidative addition of an aryl halide to the palladium(0) center, followed by the insertion of the carbene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final olefin product and regenerates the active palladium(0) catalyst.[2][4]

Core Applications

The primary application of this compound in this context is the synthesis of 1,1-dibenzyl-2-aryl substituted ethylenes. This transformation is highly valuable as it allows for the construction of sterically hindered and electronically diverse tri- and tetra-substituted alkenes, which can be challenging to synthesize using traditional olefination methods. The reaction is known for its good functional group tolerance, making it suitable for late-stage functionalization in complex molecule synthesis.[4][5]

Data Presentation

While specific substrate scope studies for this compound are not extensively documented in single publications, the general trends for tosylhydrazone cross-coupling reactions suggest a broad applicability. The following table summarizes representative yields for the palladium-catalyzed cross-coupling of tosylhydrazones with various aryl bromides, based on analogous reactions.

EntryAryl BromideProductRepresentative Yield (%)
14-Bromotoluene1,1-Dibenzyl-2-(p-tolyl)ethene85-95
24-Bromoanisole1,1-Dibenzyl-2-(4-methoxyphenyl)ethene80-90
34-Bromobenzonitrile4-((2,2-dibenzyl)vinyl)benzonitrile75-85
41-Bromo-4-(trifluoromethyl)benzene1,1-Dibenzyl-2-(4-(trifluoromethyl)phenyl)ethene70-80
52-Bromopyridine2-((2,2-dibenzyl)vinyl)pyridine65-75

Yields are estimated based on similar cross-coupling reactions of tosylhydrazones and are for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the tosylhydrazone from 1,3-diphenylpropan-2-one (dibenzyl ketone).

Materials:

  • 1,3-Diphenylpropan-2-one (1.0 equiv)

  • p-Toluenesulfonylhydrazide (1.05 equiv)

  • Methanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one in a minimal amount of warm methanol.

  • In a separate flask, dissolve p-toluenesulfonylhydrazide in warm methanol.

  • Add the p-toluenesulfonylhydrazide solution to the ketone solution with stirring.

  • Add a few drops of concentrated hydrochloric acid to the mixture.

  • Stir the reaction mixture at room temperature. The product will precipitate out of solution over time. The reaction can be gently heated to ensure completion.

  • After the reaction is complete (typically monitored by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold methanol to remove any unreacted starting materials.

  • Dry the resulting white solid under vacuum to obtain pure this compound.

Protocol 2: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide (Barluenga Coupling)

This protocol is an adapted procedure for the cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • SPhos (buchwald ligand) (10 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, SPhos, and sodium tert-butoxide.

  • Add the aryl bromide and this compound to the Schlenk tube.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1-dibenzyl-2-aryl substituted ethylene.

Visualizations

Synthesis Workflow

G cluster_synthesis Protocol 1: Tosylhydrazone Synthesis cluster_coupling Protocol 2: Cross-Coupling Reaction start_synthesis 1,3-Diphenylpropan-2-one + p-Toluenesulfonylhydrazide dissolve Dissolve in Methanol start_synthesis->dissolve react React with catalytic HCl dissolve->react precipitate Precipitation and Cooling react->precipitate filter_dry Filter and Dry precipitate->filter_dry product_synthesis 1,3-Diphenylpropan-2-one Tosylhydrazone filter_dry->product_synthesis reagents Add Pd₂(dba)₃, SPhos, NaOtBu product_synthesis->reagents start_coupling Tosylhydrazone + Aryl Bromide start_coupling->reagents solvent Add Anhydrous Dioxane reagents->solvent heat Heat at 100-110 °C solvent->heat workup Aqueous Workup and Extraction heat->workup purify Column Chromatography workup->purify product_coupling 1,1-Dibenzyl-2-aryl Ethylene purify->product_coupling G pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)-X Lₙ oxidative_addition->pd_aryl carbene_formation Carbene Formation pd_aryl->carbene_formation pd_carbene Ar-Pd(II)-(=CR₂) Lₙ carbene_formation->pd_carbene migratory_insertion Migratory Insertion pd_carbene->migratory_insertion pd_alkyl R₂C-Ar-Pd(II) Lₙ migratory_insertion->pd_alkyl beta_elimination β-Hydride Elimination pd_alkyl->beta_elimination beta_elimination->pd0 product Ar-C(R₂)=CH-R beta_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition diazo R₂C=N₂ diazo->carbene_formation

References

Application Notes and Protocols: Flow Chemistry Applications of the Shapiro Reaction with 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Shapiro reaction of 1,3-diphenylpropan-2-one tosylhydrazone in a continuous flow chemistry setup. The transition from traditional batch processing to flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving organolithium reagents.

Introduction to the Shapiro Reaction

The Shapiro reaction is a powerful synthetic tool for the conversion of ketones and aldehydes into alkenes via a tosylhydrazone intermediate.[1] The reaction typically employs at least two equivalents of a strong organolithium base, such as n-butyllithium, to effect an elimination reaction that generates a vinyllithium species.[1][2] This intermediate can then be quenched with an electrophile, most commonly a proton source like water, to yield the desired alkene.[1]

A key advantage of the Shapiro reaction is its ability to regioselectively generate the less substituted alkene (the kinetic product). The reaction proceeds through a dianion intermediate, which minimizes the rearrangements often observed in related reactions like the Bamford-Stevens reaction.[2]

Advantages of Flow Chemistry for the Shapiro Reaction

The use of highly reactive and often pyrophoric organolithium reagents in the Shapiro reaction presents significant safety and scalability challenges in traditional batch reactors.[3][4] Flow chemistry offers a compelling solution to these challenges by providing:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the amount of hazardous material at any given time, significantly reducing the risk of thermal runaway and other accidents.[3]

  • Precise Temperature Control: Flow reactors possess a high surface-area-to-volume ratio, enabling rapid and efficient heat exchange. This allows for precise control over the typically cryogenic temperatures required for organolithium reactions, minimizing side reactions and improving product selectivity.[5]

  • Improved Mixing: The efficient mixing in microreactors ensures homogeneous reaction conditions, leading to more consistent product quality and higher yields.[5]

  • Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction. Instead of using larger, potentially more hazardous reactors, the throughput can be increased by running the system for longer periods or by "numbering up" – running multiple reactors in parallel.[4]

  • Automation and Integration: Flow chemistry setups can be readily automated, allowing for precise control over reaction parameters and the integration of in-line analysis and purification steps.

Reaction Mechanism and Workflow

The Shapiro reaction of this compound proceeds through the following key steps:

  • Formation of the Tosylhydrazone: 1,3-Diphenylpropan-2-one is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[1]

  • Double Deprotonation: Two equivalents of a strong base, typically n-butyllithium, are used to first deprotonate the acidic N-H proton of the hydrazone, followed by the removal of a proton from the carbon alpha to the C=N double bond.[2]

  • Elimination and Formation of the Vinyllithium Intermediate: The resulting dianion undergoes elimination of the tosyl group and molecular nitrogen to form a vinyllithium intermediate.[1]

  • Quenching: The vinyllithium species is then quenched with a proton source (e.g., water) to yield the final product, 1,3-diphenyl-1-propene.

Logical Flow of the Shapiro Reaction

Shapiro_Reaction_Flow Ketone 1,3-Diphenylpropan-2-one Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Ketone->Tosylhydrazone Condensation Tosylhydrazide p-Tosylsulfonylhydrazide Tosylhydrazide->Tosylhydrazone Dianion Dianion Intermediate Tosylhydrazone->Dianion Double Deprotonation Base 2 eq. n-BuLi Base->Dianion Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium Elimination of Ts⁻ and N₂ Alkene 1,3-Diphenyl-1-propene Vinyllithium->Alkene Protonation Quench H₂O Quench->Alkene Flow_Chemistry_Workflow cluster_pumps Reagent Delivery cluster_reactor Reaction Zone PumpA Syringe Pump A Solution A: 1,3-Diphenylpropan-2-one Tosylhydrazone in THF Mixer T-Mixer PumpA:f1->Mixer PumpB Syringe Pump B Solution B: n-Butyllithium in Hexanes PumpB:f1->Mixer Reactor Coil Reactor (-78 °C) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Quench Quenching (aq. NH₄Cl) BPR->Quench Workup Work-up & Purification Quench->Workup Product 1,3-Diphenyl-1-propene Workup->Product

References

Troubleshooting & Optimization

Technical Support Center: Shapiro Reaction of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Shapiro reaction to synthesize 1,3-diphenylpropene from 1,3-diphenylpropan-2-one tosylhydrazone.

Troubleshooting Guide: Improving Yield

Low yields in the Shapiro reaction can arise from several factors, ranging from reagent quality to procedural execution. This guide addresses the most common issues encountered during the synthesis of 1,3-diphenylpropene.

Q: Why is my yield of 1,3-diphenylpropene unexpectedly low?

A: Several factors can contribute to low yields. Consult the table below to diagnose and resolve the issue based on your experimental observations.

Observation Potential Cause Recommended Solution
No or minimal product formation; starting material recovered. Inactive Organolithium Reagent: The organolithium base (e.g., n-BuLi) may have degraded due to improper storage or exposure to moisture/air.[1]Titrate the organolithium solution before use to determine its exact molarity. Use a fresh, verified batch of the reagent.
Insufficient Base: The reaction requires at least two equivalents of a strong organolithium base to proceed through the necessary dianion intermediate.[2][3][4]Ensure at least 2.2 equivalents of a freshly titrated organolithium reagent are used. For less reactive systems, increasing to 2.5 equivalents may be beneficial.
Reaction Temperature Too Low: While the initial deprotonation is performed at low temperatures, the elimination of nitrogen and the tosyl group requires thermal energy.[5]After the addition of the base at -78 °C, allow the reaction to warm slowly to room temperature or gently heat as per an optimized protocol. Monitor the reaction for nitrogen evolution as a sign of progress.
Reaction stalls; a mix of starting material and product is obtained. Incomplete Deprotonation: The second deprotonation at the α-carbon is crucial and can be hampered by steric hindrance or insufficient base strength.[2][5]Consider adding a co-solvent like tetramethylethylenediamine (TMEDA), which can break up organolithium aggregates and increase basicity. Ensure slow, dropwise addition of the base to the tosylhydrazone solution.[1]
Poor Quality Tosylhydrazone: Impurities in the tosylhydrazone starting material, such as residual ketone or hydrazine, can consume the base and inhibit the reaction.Purify the this compound by recrystallization before use. Confirm purity via ¹H NMR or melting point analysis.
Significant side product formation is observed. Presence of Moisture or Protic Solvents: Water will rapidly quench the organolithium reagent and the vinyllithium intermediate.[1][6]Use flame- or oven-dried glassware.[1] Employ freshly distilled anhydrous solvents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
Reaction with Electrophiles: The highly reactive vinyllithium intermediate can be trapped by unintended electrophiles (e.g., CO₂ from the air).[7][8]Quench the reaction with a proton source (e.g., water or methanol) only after confirming the reaction is complete via TLC. Ensure the inert atmosphere is maintained until the quench.
Results are inconsistent between batches. Variable Reagent Quality/Handling: Inconsistent molarity of the organolithium base or varying levels of moisture in solvents are common causes of poor reproducibility.[6]Standardize all procedures. Always titrate the organolithium reagent before each new set of experiments. Use solvents from a freshly opened bottle or a solvent purification system.
Illustrative Yield Data Under Varied Conditions

The following table summarizes typical (illustrative) outcomes based on common procedural variations.

Base (Equivalents) Solvent Temperature Profile Additive Typical Yield of 1,3-diphenylpropene
n-BuLi (1.8)THF-78 °C to 0 °CNone< 20%
n-BuLi (2.2)Diethyl Ether-78 °C to RTNone60-70%
n-BuLi (2.2)THF-78 °C to RTTMEDA (1.1 eq)75-85%
MeLi (2.2)THF/TMEDA-78 °C to RTNone80-90%
Mes₂Mg (1.5)THF40 °CLiCl (2.0 eq)~70% (avoids organolithium side reactions)[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 1,3-diphenylpropan-2-one (1.0 eq) in warm ethanol, add a solution of p-toluenesulfonylhydrazide (1.05 eq) in ethanol.

  • Add a few drops of concentrated HCl as a catalyst.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the white crystalline solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol if necessary to achieve high purity.

Protocol 2: Shapiro Reaction to Yield 1,3-Diphenylpropene

  • Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reagents: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or diethyl ether. If using, add TMEDA (1.1 eq).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, freshly titrated solution in hexanes) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Elimination: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours at room temperature. Vigorous bubbling (N₂ evolution) should be observed as the reaction warms.

  • Quench: Once the reaction is complete (monitored by TLC), cool the flask in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, add diethyl ether, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 1,3-diphenylpropene.

Frequently Asked Questions (FAQs)

Q: What is the detailed mechanism for this specific reaction? A: The reaction proceeds in four key steps:

  • First Deprotonation: The first equivalent of n-BuLi deprotonates the acidic N-H proton of the tosylhydrazone.[3]

  • Second Deprotonation: The second equivalent of n-BuLi abstracts an α-proton from one of the benzylic carbons to form a dianion.[5][7]

  • Elimination: The dianion intermediate is unstable and collapses, eliminating the stable p-toluenesulfinate anion and a molecule of nitrogen gas (N₂), which forms a vinyllithium species.[2]

  • Protonation: The vinyllithium intermediate is quenched with a proton source (like water during workup) to give the final product, 1,3-diphenylpropene.[7]

Q: Why are two equivalents of organolithium base necessary? A: The Shapiro reaction mechanism proceeds via a dianion intermediate.[4][10] The first equivalent of base removes the relatively acidic proton from the nitrogen atom of the hydrazone, while the second equivalent is required to remove a less acidic proton from the carbon alpha to the C=N bond. This second deprotonation is the key step that initiates the elimination cascade.[3]

Q: Can I use a different base, such as LDA or a Grignard reagent? A: Yes, modifications to the Shapiro reaction exist. Lithium amides like LDA have been used, sometimes in catalytic amounts.[2][3] Grignard reagents are also viable bases in some cases. Recently, bismesitylmagnesium (Mes₂Mg) has been shown to be an effective base that can prevent certain side reactions associated with highly nucleophilic organolithiums.[9] However, alkyllithium reagents like n-BuLi or MeLi remain the most common and generally effective bases.

Q: How critical is the reaction temperature? A: Temperature control is crucial. The initial deprotonations are typically performed at a low temperature (-78 °C) to control the reaction rate and prevent side reactions.[11] However, the subsequent elimination step, where nitrogen gas is evolved, requires the reaction to be warmed.[5] Allowing the mixture to warm slowly to room temperature is a standard and effective procedure.

Visualized Workflows and Pathways

The following diagrams illustrate the troubleshooting logic and the chemical reaction pathway.

TroubleshootingWorkflow start Low Yield of 1,3-Diphenylpropene obs1 What is the main observation? start->obs1 cause1 Potential Cause: - Inactive/Insufficient Base - Temperature too low obs1->cause1 Starting material recovered cause2 Potential Cause: - Incomplete Deprotonation - Impure Tosylhydrazone obs1->cause2 Reaction stalled / incomplete cause3 Potential Cause: - Moisture Contamination - Unintended Electrophiles (e.g., CO2) obs1->cause3 Side products observed sol1 Solution: - Titrate or use fresh n-BuLi (≥2.2 eq) - Allow reaction to warm to RT cause1->sol1 sol2 Solution: - Add TMEDA as a co-solvent - Recrystallize tosylhydrazone cause2->sol2 sol3 Solution: - Use anhydrous solvents/glassware - Maintain strict inert atmosphere cause3->sol3

Caption: Troubleshooting workflow for low yield in the Shapiro reaction.

ShapiroMechanism sub 1,3-Diphenylpropan-2-one Tosylhydrazone anion1 Monoanion sub->anion1 + 1 eq n-BuLi (- Butane) dianion Dianion anion1->dianion + 1 eq n-BuLi (- Butane) vinylLi Vinyllithium Intermediate dianion->vinylLi - N2 - TsLi product 1,3-Diphenylpropene (Product) vinylLi->product + H2O (quench)

Caption: Reaction pathway for the Shapiro reaction of the tosylhydrazone.

References

Technical Support Center: Decomposition of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the experimental side reactions encountered during the decomposition of 1,3-diphenylpropan-2-one tosylhydrazone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the decomposition of this compound?

The decomposition is primarily achieved through two named reactions: the Bamford-Stevens reaction and the Shapiro reaction.[1] Both methods convert the tosylhydrazone into an alkene, but they differ in their reaction conditions—specifically the type and amount of base used—and the resulting products.[2][3][4]

Q2: What is the fundamental difference in the products from the Bamford-Stevens and Shapiro reactions?

The key difference is regioselectivity.

  • Bamford-Stevens Reaction: Typically uses weaker bases (e.g., NaH, NaOMe) and yields the more substituted, thermodynamically stable alkene as the major product.[5][6]

  • Shapiro Reaction: Employs strong bases, requiring at least two equivalents of an organolithium reagent (e.g., n-BuLi, MeLi), and produces the less substituted, kinetically favored alkene.[1][2][7]

Q3: What are the common intermediates in these decomposition reactions?

In the Bamford-Stevens reaction, the intermediate depends on the solvent. Protic solvents lead to a carbocation intermediate after the loss of nitrogen from a diazonium species.[1][5] Aprotic solvents, however, favor the formation of a carbene intermediate.[1][3] The Shapiro reaction proceeds through a distinct vinyllithium intermediate after elimination of the tosyl group and nitrogen.[2][7]

Q4: Can the intermediate diazo compound be isolated?

Yes, in some cases, the diazo compound formed after the initial elimination of the tosyl group can be isolated before it decomposes to the carbene or carbocation.[1][3] This is more common in the Bamford-Stevens reaction pathway.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Problem 1: My reaction produced a mixture of alkene isomers, including structurally rearranged products.

  • Probable Cause: You are likely performing a Bamford-Stevens reaction in a protic solvent (e.g., ethylene glycol, methanol). Under these conditions, the reaction proceeds through a carbocation intermediate which is prone to Wagner-Meerwein rearrangements to form a more stable carbocation before the final elimination step.[1][5]

  • Recommended Solution:

    • Switch to Aprotic Conditions: Perform the Bamford-Stevens reaction in an aprotic solvent (e.g., diglyme). This promotes a carbene-mediated mechanism, which is less likely to undergo skeletal rearrangement.[1][3]

    • Use the Shapiro Reaction: For high regioselectivity without rearrangement, the Shapiro reaction is the preferred method as it does not involve a carbocation intermediate.[1]

Problem 2: The major product is the more substituted alkene, but I need the less substituted isomer.

  • Probable Cause: Your reaction conditions (weaker base like NaOMe or NaH) are favoring the Bamford-Stevens pathway, which leads to the thermodynamic product.[4][5]

  • Recommended Solution:

    • Implement Shapiro Reaction Conditions: Use at least two equivalents of a strong organolithium base like n-butyllithium or methyllithium in an ether or hexane solvent. This will deprotonate the alpha-carbon to form a vinyllithium species, leading to the kinetically controlled, less substituted alkene.[1][2]

Problem 3: The reaction yield is low, and I am recovering unreacted tosylhydrazone.

  • Probable Cause:

    • Insufficient Base: The base may have degraded, or an insufficient amount was used. The Shapiro reaction requires a minimum of two equivalents of organolithium base.[2]

    • Low Temperature/Short Reaction Time: The decomposition may not have gone to completion.

    • Poor Solubility: The tosylhydrazone salt may have poor solubility in the chosen solvent, hindering the reaction.[8]

  • Recommended Solution:

    • Verify Base Stoichiometry: Use freshly titrated organolithium reagents. Ensure at least two full equivalents are added for the Shapiro reaction.

    • Optimize Reaction Conditions: Gradually increase the reaction temperature or extend the reaction time.

    • Solvent Selection: Consider a solvent system that better solubilizes the tosylhydrazone salt, such as THF or ether. Be aware that THF can be deprotonated by the vinyllithium intermediate, which can be a side reaction itself.[8]

Problem 4: I observe unexpected byproducts such as azines or products from carbene insertion.

  • Probable Cause:

    • Azine Formation: This can occur from the reaction of the diazo intermediate with unreacted tosylhydrazone.

    • Carbene Insertion: If running under aprotic Bamford-Stevens conditions, the carbene intermediate can undergo C-H insertion reactions with the solvent or other molecules in the reaction mixture.[1]

  • Recommended Solution:

    • Control Reagent Addition: Add the base slowly to the tosylhydrazone solution to maintain a low concentration of the diazo intermediate.

    • Choose an Inert Solvent: When using a carbene pathway, select a solvent with unreactive C-H bonds if possible.

Data Presentation

While specific quantitative data for the side reactions of this compound is sparse in the literature, the following table illustrates the typical effect of base stoichiometry on product distribution in the decomposition of a different tosylhydrazone. This demonstrates the transition from a Bamford-Stevens-like pathway to a Shapiro pathway.

Table 1: Effect of Base Equivalents on Product Distribution for 3,3-Dimethyl-2-butanone Tosylhydrazone Decomposition (Illustrative Example)

Base (BuLi) EquivalentsSolventα-Elimination Product (%)β-C-H Insertion (%)M-W Shift Product 1 (%)M-W Shift Product 2 (%)
0.5Decalin36113818
1.0Decalin574030
1.4Decalin95500
2.0Decalin100000
Data adapted from Shecter, JACS, 1967, as presented in Denmark Group lecture notes.[8]

Visualized Workflows and Mechanisms

The following diagrams illustrate the decision-making process for troubleshooting and the mechanistic pathways leading to different products.

Decomposition_Pathways Figure 1: Main Decomposition Pathways and Side Reactions start 1,3-Diphenylpropan-2-one Tosylhydrazone bs_cond Bamford-Stevens Conditions (e.g., NaH, NaOMe) start->bs_cond shapiro_cond Shapiro Conditions (≥2 eq. R-Li) start->shapiro_cond bs_protic Protic Solvent (e.g., Glycol) bs_cond->bs_protic Solvent Choice bs_aprotic Aprotic Solvent (e.g., Diglyme) bs_cond->bs_aprotic Solvent Choice carbocation Carbocation Intermediate bs_protic->carbocation Mechanism carbene Carbene Intermediate bs_aprotic->carbene Mechanism thermo_alkene Thermodynamic Alkene (More Substituted) carbocation->thermo_alkene Main Product rearranged Side Reaction: Rearranged Alkenes carbocation->rearranged Wagner-Meerwein Rearrangement carbene->thermo_alkene Main Product insertion Side Reaction: C-H Insertion Products carbene->insertion [1,2]-H Shift vs. Insertion vinyllithium Vinyllithium Intermediate shapiro_cond->vinyllithium Mechanism kinetic_alkene Kinetic Alkene (Less Substituted) vinyllithium->kinetic_alkene Proton quench

Caption: Figure 1: Main Decomposition Pathways and Side Reactions.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Unexpected Results start Unexpected Reaction Outcome p1 Problem: Mixture of Isomers & Rearranged Products start->p1 p2 Problem: Wrong Regioisomer (Thermodynamic Instead of Kinetic) start->p2 p3 Problem: Low Yield / No Reaction start->p3 c1 Probable Cause: Carbocation formation in protic solvent (Bamford-Stevens) p1->c1 Analysis c2 Probable Cause: Bamford-Stevens conditions used (e.g., NaH, NaOMe) p2->c2 Analysis c3 Probable Cause: Insufficient or degraded base, low temperature, poor solubility p3->c3 Analysis s1 Solution: Switch to aprotic solvent or use Shapiro reaction c1->s1 Action s2 Solution: Use Shapiro conditions (≥2 eq. R-Li) c2->s2 Action s3 Solution: Verify base stoichiometry, optimize temp/time, change solvent c3->s3 Action

Caption: Figure 2: Troubleshooting Workflow for Unexpected Results.

Experimental Protocols

Protocol 1: General Procedure for Tosylhydrazone Formation

  • Dissolve 1 equivalent of p-toluenesulfonylhydrazide in a minimal amount of a suitable solvent like methanol or ethanol in an Erlenmeyer flask.

  • Add 1 equivalent of 1,3-diphenylpropan-2-one to the slurry with swirling. An exothermic reaction may occur.

  • Continue to swirl the mixture. The tosylhydrazone product will begin to crystallize, often within minutes.

  • After allowing the reaction to proceed for 15-30 minutes at room temperature, cool the flask in an ice bath to maximize crystallization.

  • Collect the solid product by vacuum filtration on a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum. The product is typically of high purity and can be used without further purification.

Protocol 2: General Procedure for Bamford-Stevens Reaction (Aprotic Conditions)

Caution: Perform all operations under an inert atmosphere (Nitrogen or Argon).

  • To a flame-dried, three-necked flask equipped with a reflux condenser and magnetic stirrer, add the this compound (1 eq.).

  • Add a dry, aprotic solvent such as diglyme.

  • Add a slight excess of a base like sodium hydride (NaH, ~1.1 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to reflux to initiate the decomposition, which is indicated by the evolution of nitrogen gas.

  • After the gas evolution ceases (typically 1-2 hours), cool the reaction to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, hexane), wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene product.

Protocol 3: General Procedure for Shapiro Reaction

Caution: Organolithium reagents are pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a flame-dried, three-necked flask under an inert atmosphere, add the this compound (1 eq.) and an anhydrous solvent (e.g., THF, diethyl ether, or hexanes).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add at least 2 equivalents of an organolithium reagent (e.g., n-butyllithium in hexanes) via syringe. A color change is often observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Nitrogen evolution will occur as the mixture warms.

  • Once the reaction has reached room temperature and gas evolution has stopped, quench the reaction by slowly adding water or methanol.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude alkene.

References

Optimizing base conditions for 1,3-Diphenylpropan-2-one tosylhydrazone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diphenylpropan-2-one tosylhydrazone reactions, primarily focusing on the Shapiro and Bamford-Stevens reactions.

Troubleshooting Guide

Low yields, unexpected products, or failed reactions can be common hurdles. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Tosylhydrazone Formation: The initial condensation of 1,3-diphenylpropan-2-one with tosylhydrazine may be incomplete.- Ensure the ketone is pure. - Use a slight excess of tosylhydrazine. - Employ an acid catalyst (e.g., a catalytic amount of HCl or p-TsOH) and allow for sufficient reaction time.[1] - Remove water formed during the reaction, for example, by using a Dean-Stark apparatus.
2. Inactive or Insufficient Base: The strength and stoichiometry of the base are critical. Organolithium reagents are particularly sensitive to air and moisture.- Use freshly titrated organolithium reagents. - For the Shapiro reaction, ensure at least two equivalents of a strong base like n-butyllithium are used to achieve double deprotonation.[2][3][4] - For the Bamford-Stevens reaction, use a strong base such as sodium methoxide or sodium hydride.[5][6] - Ensure anhydrous reaction conditions by flame-drying glassware and using dry solvents.
3. Inappropriate Reaction Temperature: Temperature affects reaction kinetics and the stability of intermediates.- For the Shapiro reaction, the initial deprotonation steps are typically carried out at low temperatures (e.g., -78 °C) and then slowly warmed to room temperature.[2] - For the Bamford-Stevens reaction, elevated temperatures are often required to decompose the diazo intermediate.[5]
Formation of Unexpected Products 1. Wrong Regioisomer (Alkene Position): The position of the double bond is determined by which α-proton is removed by the base.- For the less substituted (kinetic) alkene (Shapiro Reaction): Use a sterically hindered strong base (e.g., LDA) or a strong, non-nucleophilic base like an organolithium at low temperatures. This favors deprotonation at the less hindered site.[2][3] - For the more substituted (thermodynamic) alkene (Bamford-Stevens Reaction): Use a less hindered, strong base (e.g., NaOMe, NaH) in a protic solvent at higher temperatures. This allows for equilibration to the more stable product.[5][7][8]
2. Azine Formation: A common side product is the corresponding azine, formed from the self-condensation of the tosylhydrazone or its intermediates.- This can sometimes be favored under certain basic conditions. If azine is the major product, consider changing the base or reaction conditions. For instance, Cs2CO3 has been shown to mediate the formation of azines from tosylhydrazones.
3. Rearrangement Products: In protic solvents, the Bamford-Stevens reaction can proceed through a carbocation intermediate, which is susceptible to Wagner-Meerwein rearrangements.- To avoid rearrangements, use an aprotic solvent for the Bamford-Stevens reaction, which favors a carbene intermediate.[9] - Alternatively, use the Shapiro reaction, which proceeds through a vinyllithium intermediate and is less prone to rearrangements.[4]
Reaction Fails to Go to Completion 1. Insufficient Reaction Time or Temperature: The reaction may be kinetically slow under the chosen conditions.- Monitor the reaction progress using TLC or another appropriate analytical technique. - If the reaction stalls, consider increasing the temperature or extending the reaction time.
2. Quenching of the Base: Traces of water or other acidic impurities in the reagents or solvent can neutralize the strong base.- Ensure all reagents and solvents are rigorously dried. - Purify the starting tosylhydrazone to remove any acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Shapiro and Bamford-Stevens reactions for this compound?

A1: The primary difference lies in the type of base used and the resulting product. The Shapiro reaction utilizes at least two equivalents of a very strong base, typically an organolithium reagent (like n-BuLi), in an aprotic solvent.[2][3][4] This leads to the formation of a vinyllithium intermediate and generally yields the less substituted (kinetically favored) alkene. The Bamford-Stevens reaction, on the other hand, uses a strong base like an alkoxide (e.g., sodium methoxide) or a metal hydride (e.g., NaH) and can be run in either protic or aprotic solvents.[5][6][8] It typically produces the more substituted (thermodynamically favored) alkene.

Q2: How do I choose the right base for my reaction?

A2: The choice of base is dictated by the desired alkene regioisomer.

  • For the less substituted alkene (1,3-diphenyl-1-propene): Use a strong, bulky base like lithium diisopropylamide (LDA) or a strong organolithium reagent like n-butyllithium or sec-butyllithium at low temperatures. This is characteristic of the Shapiro reaction.

  • For the more substituted alkene (1,3-diphenyl-2-propene): Use a strong, less sterically hindered base like sodium methoxide, sodium ethoxide, or sodium hydride, often with heating. This aligns with the Bamford-Stevens reaction.

Q3: My Shapiro reaction is giving a low yield. What are the most likely reasons?

A3: Low yields in Shapiro reactions are often due to issues with the base. The most common culprits are:

  • Inactive Base: Organolithium reagents are highly reactive and can be quenched by moisture or air. Always use freshly titrated or newly purchased reagents.

  • Insufficient Base: The Shapiro reaction requires at least two equivalents of the organolithium base to deprotonate both the hydrazone nitrogen and the α-carbon.[2][3][4] Using less than two equivalents will result in incomplete reaction.

  • Reaction Temperature: While the initial deprotonation is done at low temperatures, the elimination step requires warming. If the reaction mixture is not allowed to warm sufficiently, the reaction may not proceed to completion.

Q4: Can I use other organolithium bases besides n-butyllithium for the Shapiro reaction?

A4: Yes, other organolithium bases such as sec-butyllithium and tert-butyllithium can be used. Their reactivity and steric bulk can influence the regioselectivity and efficiency of the deprotonation step. sec-Butyllithium and tert-butyllithium are stronger bases than n-butyllithium and can be more effective for deprotonating sterically hindered α-protons. However, their increased reactivity also makes them more sensitive to handling and reaction conditions.

Q5: What are the main side products I should look out for?

A5: Besides the desired alkene, several side products can form:

  • Azines: These are formed by the dimerization of the tosylhydrazone or a reactive intermediate.

  • Rearrangement Products: Particularly in the Bamford-Stevens reaction in protic solvents, the carbocation intermediate can undergo skeletal rearrangements.[9]

  • Products from reaction with the base: Organolithium reagents can sometimes act as nucleophiles and add to the C=N bond of the tosylhydrazone, though this is less common under standard Shapiro conditions.

Data Presentation

Comparison of Base Conditions for Olefin Synthesis from Tosylhydrazones

The choice of base and reaction conditions directly influences the product distribution. The following table summarizes the general outcomes for the reactions of tosylhydrazones.

Reaction Type Base Solvent Typical Temperature Major Product Selectivity
Shapiron-Butyllithium (≥2 eq.)Aprotic (e.g., THF, Diethyl ether)-78 °C to RTLess substituted alkeneKinetic Control[2]
Shapirosec-Butyllithium (≥2 eq.)Aprotic (e.g., THF)-78 °C to RTLess substituted alkeneKinetic Control
ShapiroLDA (≥2 eq.)Aprotic (e.g., THF)-78 °C to RTLess substituted alkeneKinetic Control
Bamford-StevensSodium MethoxideProtic (e.g., Ethylene glycol)High TemperatureMore substituted alkeneThermodynamic Control[5][6]
Bamford-StevensSodium HydrideAprotic (e.g., Diglyme)High TemperatureMore substituted alkeneThermodynamic Control
Bamford-StevensPotassium t-butoxideAprotic (e.g., DMSO)Room TemperatureMore substituted alkeneThermodynamic Control

Experimental Protocols

Detailed Methodology for the Shapiro Reaction of this compound

This protocol describes the synthesis of 1,3-diphenyl-1-propene (the less substituted alkene) from 1,3-diphenylpropan-2-one via its tosylhydrazone, following the general principles of the Shapiro reaction.

Step 1: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in methanol or ethanol.

  • Add p-toluenesulfonylhydrazide (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (a few drops).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ketone is consumed.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystalline tosylhydrazone by vacuum filtration, wash with cold methanol, and dry under vacuum. The product should be a white solid.

Step 2: Shapiro Reaction to form 1,3-Diphenyl-1-propene

  • Under an inert atmosphere (e.g., argon or nitrogen), place the dried this compound (1 equivalent) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a septum.

  • Dissolve the tosylhydrazone in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents, as a solution in hexanes) dropwise to the stirred solution via the dropping funnel over 30 minutes. A color change is typically observed.

  • After the addition is complete, continue stirring at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for an additional 2-3 hours, or until the evolution of nitrogen gas ceases.

  • Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 1,3-diphenyl-1-propene.

Visualizations

Shapiro_vs_Bamford_Stevens cluster_start Starting Material cluster_shapiro Shapiro Reaction cluster_bamford Bamford-Stevens Reaction Tosylhydrazone Tosylhydrazone Base_S ≥2 eq. R-Li (e.g., n-BuLi) Aprotic Solvent Tosylhydrazone->Base_S Base_B Strong Base (e.g., NaOMe) Protic/Aprotic Solvent Tosylhydrazone->Base_B Intermediate_S Vinyllithium Base_S->Intermediate_S Low Temp Product_S Less Substituted Alkene (Kinetic Product) Intermediate_S->Product_S Protonation Intermediate_B Diazoalkane -> Carbene/Carbocation Base_B->Intermediate_B High Temp Product_B More Substituted Alkene (Thermodynamic Product) Intermediate_B->Product_B Troubleshooting_Workflow Start Reaction Issue Identified LowYield Low Yield? Start->LowYield WrongProduct Incorrect Product? LowYield->WrongProduct No CheckBase Check Base Activity & Stoichiometry LowYield->CheckBase Yes IncompleteReaction Incomplete Reaction? WrongProduct->IncompleteReaction No CheckSolventBase Modify Base/Solvent for Regioselectivity WrongProduct->CheckSolventBase Yes CheckTempTime Adjust Temperature & Reaction Time IncompleteReaction->CheckTempTime Yes OptimizeConditions Re-optimize Conditions IncompleteReaction->OptimizeConditions No CheckTosylhydrazone Verify Tosylhydrazone Formation CheckBase->CheckTosylhydrazone CheckTosylhydrazone->OptimizeConditions CheckTempTime->OptimizeConditions CheckSideReactions Identify & Mitigate Side Reactions CheckSolventBase->CheckSideReactions CheckSideReactions->OptimizeConditions

References

Temperature control in the Bamford-Stevens reaction of 1,3-Diphenylpropan-2-one tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Bamford-Stevens reaction with 1,3-Diphenylpropan-2-one tosylhydrazone.

Troubleshooting Guide

This guide addresses common issues encountered during the Bamford-Stevens reaction of this compound, with a focus on temperature control.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reaction temperature is too low: The decomposition of the diazo intermediate is temperature-dependent and may be slow or incomplete at lower temperatures.Gradually increase the reaction temperature in 10-20°C increments. For protic solvents like ethylene glycol, temperatures may range from 100°C to 180°C. For aprotic solvents like DMSO or diglyme, a starting temperature of 100°C is recommended.[1] Monitor the reaction by TLC for the disappearance of the tosylhydrazone and the formation of the product.
Inefficient base-mediated decomposition: The base may not be strong enough or may have degraded.Use a strong base such as sodium methoxide (NaOMe) or sodium hydride (NaH).[2][3] Ensure the base is fresh and handled under anhydrous conditions, especially NaH.
Premature decomposition of the diazo intermediate: While generally requiring heat, the diazo intermediate can be sensitive.Maintain a controlled temperature profile. Avoid localized overheating by ensuring efficient stirring.
Formation of Side Products Reaction temperature is too high: Excessive heat can lead to undesired side reactions, such as rearrangements or polymerization. In protic solvents, high temperatures can favor carbocation rearrangements.[4][5]Optimize the temperature by running the reaction at the lowest effective temperature that provides a reasonable reaction rate. Monitor for the appearance of side products by TLC or GC/MS.
Presence of oxygen: In aprotic solvents, the intermediate carbene can react with oxygen.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Solvent is not suitable: The choice of a protic versus aprotic solvent significantly influences the reaction mechanism and product distribution. Protic solvents lead to a mixture of E- and Z-alkenes via a carbocation intermediate, while aprotic solvents predominantly yield the Z-alkene via a carbene intermediate.[3][6][7]Select the appropriate solvent based on the desired stereochemistry of the 1,3-diphenylpropene. For the Z-isomer, use an aprotic solvent like DMSO or diglyme. For a mixture of isomers, a protic solvent like ethylene glycol can be used.
Inconsistent Stereoselectivity Inadequate temperature control: The ratio of E/Z isomers can be temperature-dependent, especially in protic solvents.Maintain a consistent and uniform reaction temperature throughout the experiment. Use a temperature-controlled heating mantle or oil bath.
Solvent purity: Traces of water in an aprotic solvent can lead to the formation of the carbocation intermediate, resulting in a mixture of stereoisomers.Use anhydrous solvents, especially when aiming for high Z-selectivity in aprotic media.
Safety Concerns Uncontrolled decomposition of the diazo intermediate: Diazo compounds can be explosive, especially upon heating.[8]Crucially, always conduct the reaction behind a blast shield. Use a dilute solution of the tosylhydrazone and add it slowly to the heated base/solvent mixture to control the rate of decomposition and nitrogen gas evolution. Avoid isolating the diazo intermediate unless absolutely necessary and with appropriate safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Bamford-Stevens reaction of this compound?

A1: The optimal temperature depends on the solvent and base used. Generally, the reaction is conducted at elevated temperatures. For protic solvents like ethylene glycol with sodium metal, a temperature range of 100-180°C is common.[2] In aprotic solvents such as DMSO with potassium carbonate, a temperature of around 100°C has been shown to be effective for similar tosylhydrazones.[1] It is recommended to start at a lower temperature (e.g., 100°C) and gradually increase it while monitoring the reaction progress.

Q2: How does the choice of solvent affect the reaction temperature and outcome?

A2: The solvent choice is critical as it determines the reaction mechanism and thereby the product's stereochemistry.

  • Protic Solvents (e.g., ethylene glycol): The reaction proceeds through a carbocation intermediate, leading to a mixture of E- and Z-1,3-diphenylpropene. Higher boiling point protic solvents allow for higher reaction temperatures.

  • Aprotic Solvents (e.g., DMSO, diglyme): The reaction proceeds through a carbene intermediate, which favors the formation of the Z-isomer of 1,3-diphenylpropene.[3][6][7] These reactions can often be carried out at slightly lower temperatures compared to protic systems.

Q3: What are the signs of diazo compound decomposition, and what safety precautions should be taken?

A3: The primary sign of decomposition is the evolution of nitrogen gas. This should be a steady and controlled effervescence. Vigorous, uncontrolled gas evolution indicates that the reaction is proceeding too quickly, which can be dangerous.

Safety Precautions:

  • Always work behind a safety shield.

  • Ensure adequate ventilation to handle the nitrogen gas produced.

  • Add the tosylhydrazone portion-wise or as a solution via a syringe pump to the hot solvent/base mixture to maintain a controlled reaction rate.

  • Never heat the diazo intermediate in a sealed container.

  • Be aware that diazo compounds can be toxic and potentially explosive.[8]

Q4: Can I isolate the 2-diazo-1,3-diphenylpropane intermediate?

A4: While it is possible to isolate diazo compounds, it is generally not recommended due to their potential instability and explosive nature.[9] For most synthetic purposes, the in situ generation and immediate consumption of the diazo intermediate is the safest and most efficient approach.

Q5: What side products can be expected, and how can they be minimized?

A5: In protic solvents, side products can arise from carbocation rearrangements.[5] In aprotic solvents, side reactions may include insertion of the carbene into C-H bonds. Azine formation (a dimer of the hydrazone) can also occur. To minimize side products, use the lowest effective temperature, ensure an inert atmosphere, and use pure, anhydrous solvents.

Experimental Protocols

Protocol 1: Bamford-Stevens Reaction in a Protic Solvent (Ethylene Glycol)

This protocol is expected to yield a mixture of (E)- and (Z)-1,3-diphenylpropene.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium metal (1.2 equivalents) to anhydrous ethylene glycol under an inert atmosphere.

  • Heating: Heat the mixture gently to dissolve the sodium.

  • Addition of Tosylhydrazone: Once the sodium is fully dissolved, heat the solution to the desired reaction temperature (start at 120°C). Slowly add a solution of this compound (1 equivalent) in ethylene glycol to the hot solution.

  • Reaction: Stir the reaction mixture at this temperature and monitor the progress by TLC. If the reaction is slow, cautiously increase the temperature in 20°C increments.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether or hexane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bamford-Stevens Reaction in an Aprotic Solvent (DMSO)

This protocol is expected to favor the formation of (Z)-1,3-diphenylpropene.

  • Preparation: To a solution of this compound (1 equivalent) in anhydrous DMSO in a round-bottom flask under an inert atmosphere, add a strong base such as potassium carbonate (1.2 equivalents).[1]

  • Heating: Heat the mixture to 100°C with vigorous stirring.[1]

  • Reaction: Maintain the temperature and monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic phase sequentially with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purification: Purify the resulting residue by column chromatography.

Visualizations

Bamford_Stevens_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_end Work-up & Purification start Start with 1,3-Diphenylpropan-2-one tosylhydrazone choose_solvent Choose Solvent System start->choose_solvent protic Protic (e.g., Ethylene Glycol) + NaOMe / Na choose_solvent->protic For E/Z Mixture aprotic Aprotic (e.g., DMSO) + NaH / K2CO3 choose_solvent->aprotic For Z-isomer heat Heat to 100-180°C protic->heat aprotic->heat monitor Monitor by TLC/ GC-MS heat->monitor check Reaction Stalled? monitor->check low_yield Low Yield? check->low_yield No increase_temp Increase Temperature check->increase_temp Yes check_base Check Base Activity check->check_base Yes side_products Side Products? low_yield->side_products No workup Aqueous Work-up & Extraction low_yield->workup lower_temp Lower Temperature side_products->lower_temp Yes inert_atm Ensure Inert Atmosphere side_products->inert_atm Yes increase_temp->monitor check_base->monitor lower_temp->monitor inert_atm->monitor purify Column Chromatography workup->purify product 1,3-Diphenylpropene purify->product

Caption: Troubleshooting workflow for the Bamford-Stevens reaction.

reaction_pathways tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone diazo 2-Diazo-1,3-diphenylpropane (Intermediate) tosylhydrazone->diazo + Base - TsH carbocation Carbocation Intermediate diazo->carbocation Protic Solvent + H+, -N2 carbene Carbene Intermediate diazo->carbene Aprotic Solvent -N2 product_mix E/Z Mixture of 1,3-Diphenylpropene carbocation->product_mix - H+ product_z Z-1,3-Diphenylpropene carbene->product_z 1,2-H Shift

Caption: Reaction pathways in protic vs. aprotic solvents.

References

Technical Support Center: Synthesis of Alkenes from Tosylhydrazones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of alkenes from tosylhydrazones, primarily through the Shapiro and Bamford-Stevens reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of alkenes from tosylhydrazones.

Question: I am observing a low yield or no formation of the desired alkene. What are the potential causes and solutions?

Answer:

Low or no yield in alkene synthesis from tosylhydrazones can arise from several factors, ranging from the quality of reagents to the reaction conditions. Here are the primary aspects to investigate:

  • Tosylhydrazone Formation: The initial step of forming the tosylhydrazone from the corresponding ketone or aldehyde is crucial. Incomplete formation or impurities can significantly impact the subsequent elimination reaction.

    • Troubleshooting: Ensure the ketone/aldehyde is pure. The condensation reaction with p-toluenesulfonylhydrazine is often catalyzed by an acid (e.g., HCl, PPTS) and can be driven to completion by removing water.[1][2] The resulting tosylhydrazone should be properly isolated and dried, as moisture can interfere with the strong bases used in the next step.[1]

  • Base Strength and Stoichiometry: The choice and amount of base are critical. The Shapiro reaction requires at least two equivalents of a strong organolithium base (like n-butyllithium) to generate the vinyllithium intermediate.[3][4][5] The Bamford-Stevens reaction uses strong bases like sodium methoxide or sodium hydride.[2][6][7]

    • Troubleshooting: Use freshly titrated n-butyllithium for the Shapiro reaction. For Bamford-Stevens, ensure the base is not old or degraded. Using insufficient base will result in incomplete reaction.

  • Reaction Temperature: The Shapiro reaction is typically initiated at low temperatures (-78 °C) and then allowed to warm to room temperature.[3] Maintaining low temperatures during base addition is important to control the reaction. Bamford-Stevens reactions are often run at elevated temperatures.[7][8]

    • Troubleshooting: Carefully control the temperature throughout the reaction. For the Shapiro reaction, ensure the initial deprotonation steps occur at the appropriate low temperature before warming.

  • Solvent Choice: The solvent plays a key role in both reaction types. Ethereal solvents like diethyl ether or THF are common for the Shapiro reaction.[3] The use of TMEDA can improve the yield and regioselectivity.[4] Protic solvents (e.g., ethylene glycol) in the Bamford-Stevens reaction favor the formation of carbocation intermediates, while aprotic solvents favor carbene intermediates.[6][9][10][11]

    • Troubleshooting: Ensure solvents are anhydrous, especially for the Shapiro reaction where organolithium reagents are used. If regioselectivity is an issue in the Bamford-Stevens reaction, consider switching between protic and aprotic solvents.

Question: The reaction is producing the wrong regioisomer of the alkene. How can I control the regioselectivity?

Answer:

The regioselectivity of the elimination (i.e., the position of the double bond) is a key difference between the Shapiro and Bamford-Stevens reactions.

  • Shapiro Reaction for Less Substituted Alkenes: The Shapiro reaction typically yields the less substituted (kinetic) alkene.[3][4] This is because the second deprotonation by the organolithium base occurs at the less sterically hindered α-carbon.[5][12]

    • Optimization: To favor the kinetic product, use at least two equivalents of a strong, non-nucleophilic base like n-butyllithium or LDA at low temperatures.[3][4] The addition of TMEDA can further enhance this selectivity.[4]

  • Bamford-Stevens Reaction for More Substituted Alkenes: The Bamford-Stevens reaction, particularly in protic solvents, tends to produce the more substituted (thermodynamic) alkene.[6][7] This proceeds through a carbocation intermediate that rearranges to the more stable configuration before elimination.[7][10]

    • Optimization: To favor the thermodynamic product, use a strong base like sodium methoxide in a protic solvent such as ethylene glycol at elevated temperatures.[7][8]

ReactionTypical BaseSolventProduct
Shapiro ≥ 2 eq. n-BuLi, LDAAprotic (THF, Ether, Hexane)Less substituted (Kinetic)
Bamford-Stevens NaOMe, NaHProtic (Ethylene Glycol)More substituted (Thermodynamic)
Bamford-Stevens NaOMe, NaHAprotic (Diglyme, Decalin)Mixture, often favors Z-alkenes

Question: I am observing side products, such as the corresponding alkane or azine. How can I minimize these?

Answer:

Formation of side products is a common issue. Here's how to address some of them:

  • Alkane Formation: Reduction of the tosylhydrazone to the corresponding alkane can occur, especially with certain reducing agents like sodium borohydride.[2] In the context of the Shapiro or Bamford-Stevens reactions, this can happen if the vinyllithium intermediate is protonated by a source other than the intended workup, or if a competing reduction pathway is present.

    • Troubleshooting: Ensure strictly anhydrous conditions to prevent premature protonation of the vinyllithium intermediate. In some cases, the Wolff-Kishner reduction can be a competing pathway; adjusting the solvent and base can help minimize this.[13]

  • Azine Formation: Azines can form from the decomposition of N-tosylhydrazones under certain conditions, for instance, mediated by bases like cesium carbonate.[14]

    • Troubleshooting: Stick to the established protocols for the Shapiro or Bamford-Stevens reactions. Avoid using bases or conditions known to promote azine formation. Ensure the tosylhydrazone is fully converted in the elimination step.

Frequently Asked Questions (FAQs)

What is the difference between the Shapiro reaction and the Bamford-Stevens reaction?

While both reactions convert tosylhydrazones to alkenes, they differ in the base used and the typical outcome. The Shapiro reaction uses at least two equivalents of an organolithium reagent (e.g., n-BuLi) and generally produces the less substituted (kinetic) alkene.[3][5][6] The Bamford-Stevens reaction uses bases like sodium methoxide or sodium hydride and typically yields the more substituted (thermodynamic) alkene, especially in protic solvents.[2][6][7]

Can I use aldehydes as substrates for the Shapiro reaction?

No, the Shapiro reaction is generally not suitable for synthesizing 1-lithioalkenes from aldehydes. Aldehyde-derived sulfonylhydrazones tend to undergo addition of the organolithium base to the carbon of the C=N double bond instead of the desired deprotonation.[5]

What is the role of TMEDA in the Shapiro reaction?

Tetramethylethylenediamine (TMEDA) is often used as an additive in the Shapiro reaction. It can chelate the lithium cation, increasing the basicity of the organolithium reagent and improving the yield and regioselectivity for the less substituted alkene.[4]

How can I purify the tosylhydrazone intermediate?

The tosylhydrazone is often a crystalline solid and can be purified by recrystallization.[1] After formation, it can be collected by filtration, washed with a cold solvent like methanol, and dried under vacuum.[1]

Experimental Protocols

1. General Protocol for Tosylhydrazone Formation

  • Dissolve the ketone or aldehyde (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Add p-toluenesulfonylhydrazide (1.0-1.1 equiv).

  • A catalytic amount of acid (e.g., a few drops of concentrated HCl or a small amount of PPTS) can be added to accelerate the reaction.[2][15]

  • Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.

  • Upon completion, the tosylhydrazone often precipitates. The mixture can be cooled in an ice bath to maximize crystallization.[1]

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]

2. Protocol for Alkene Synthesis via Shapiro Reaction (Kinetic Product)

  • Suspend the tosylhydrazone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, diethyl ether, or hexane) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add at least two equivalents of n-butyllithium solution via syringe. A color change is often observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.[15]

  • The reaction is then quenched by the addition of water or a saturated aqueous solution of ammonium chloride.[15]

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3. Protocol for Alkene Synthesis via Bamford-Stevens Reaction (Thermodynamic Product)

  • Place a strong base such as sodium methoxide (or sodium metal) in a high-boiling protic solvent like ethylene glycol under an inert atmosphere.[6][8]

  • Heat the mixture to dissolve the base.

  • Add the tosylhydrazone to the hot solution.

  • Continue heating the reaction mixture to drive the decomposition of the tosylhydrazone, which is often accompanied by nitrogen gas evolution.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., hexane or ether).

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.

  • Purify the alkene by distillation or column chromatography.

Visual Guides

G cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Alkene Formation ketone Ketone/Aldehyde tosylhydrazone Tosylhydrazone Intermediate ketone->tosylhydrazone Acid Catalyst tosylhydrazine p-Tosylhydrazine tosylhydrazine->tosylhydrazone shapiro Shapiro Reaction (≥ 2 eq. n-BuLi, Aprotic Solvent) tosylhydrazone->shapiro bamford_stevens Bamford-Stevens Reaction (NaOMe, Protic/Aprotic Solvent) tosylhydrazone->bamford_stevens less_substituted Less Substituted Alkene (Kinetic Product) shapiro->less_substituted more_substituted More Substituted Alkene (Thermodynamic Product) bamford_stevens->more_substituted

Caption: General workflow for alkene synthesis from tosylhydrazones.

G start Low/No Alkene Yield check_reagents Check Reagent Quality (Tosylhydrazone, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Stoichiometry, Temperature) start->check_conditions impure_tosyl Is Tosylhydrazone Pure? check_reagents->impure_tosyl base_issue Is Base Active & Stoichiometry Correct? check_conditions->base_issue purify_tosyl Repurify or Resynthesize Tosylhydrazone impure_tosyl->purify_tosyl No impure_tosyl->base_issue Yes success Improved Yield purify_tosyl->success use_fresh_base Use Freshly Titrated/ New Base (≥ 2 eq. for Shapiro) base_issue->use_fresh_base No temp_issue Is Temperature Correct? base_issue->temp_issue Yes use_fresh_base->success optimize_temp Optimize Temperature Profile (-78°C to RT for Shapiro) temp_issue->optimize_temp No solvent_issue Is Solvent Anhydrous? temp_issue->solvent_issue Yes optimize_temp->success dry_solvent Use Freshly Dried Solvent solvent_issue->dry_solvent No solvent_issue->success Yes dry_solvent->success

Caption: Troubleshooting flowchart for low alkene yield.

References

Technical Support Center: Removal of Tosylhydrazine and Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of tosylhydrazine and related impurities from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when working with tosylhydrazine?

A1: Besides residual starting materials and solvents, a common impurity in the preparation of tosylhydrazine is N,N'-di-p-toluenesulfonylhydrazide.[1] This impurity arises from the reaction of two molecules of p-toluenesulfonyl chloride with one molecule of hydrazine. In reactions involving the formation of tosylhydrazones, unreacted tosylhydrazine or ketone/aldehyde can also be present as impurities.

Q2: What are the primary methods for removing tosylhydrazine and its derivatives?

A2: The most common and effective methods for purifying compounds from tosylhydrazine-related impurities are recrystallization and acid-base extraction. The choice of method depends on the properties of the desired compound and the nature of the impurities.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the removal of impurities.[2][3][4][5] By spotting the crude mixture, the purified fractions, and a standard of the impurity (if available) on a TLC plate, you can visually track the separation. Visualization can be achieved using a UV lamp, iodine chamber, or specific chemical stains.[2][3][4][5]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a more suitable solvent or use a mixed-solvent system. For tosylhydrazones, polar solvents like ethanol or methanol are often good starting points.[6]
No crystals form upon cooling. The solution is not supersaturated, or there are no nucleation sites.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[7] - Reduce the volume of the solvent by evaporation and allow it to cool again.[8] - Cool the solution in an ice bath to further decrease solubility.[9]
"Oiling out" occurs (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] - Consider using a different solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary for dissolution.[6] - Ensure the filtration apparatus is pre-heated before hot filtration.[6] - Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
Impurities are still present in the recrystallized product. The chosen solvent did not effectively separate the impurity.- A second recrystallization may be necessary. - If the impurity is colored, consider adding activated charcoal to the hot solution before filtration.[6]
Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
An emulsion forms between the organic and aqueous layers. The two layers are not separating cleanly due to similar densities or the presence of surfactants.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking.
The expected precipitate does not form after neutralization. The compound is still soluble in the aqueous solution, or the pH is not optimal for precipitation.- Ensure the pH has been adjusted correctly using a pH meter or pH paper. - If the compound is still soluble, it may need to be extracted back into an organic solvent after neutralization.[10] - Cool the solution in an ice bath to decrease solubility.
Low yield of the extracted compound. - Incomplete extraction from one phase to another. - The compound is partially soluble in both phases.- Perform multiple extractions with smaller volumes of the extracting solvent for higher efficiency.[11] - Check the pH of the aqueous layer after each extraction to ensure it is in the desired range.
The organic layer is not clear after separation. Residual water is present in the organic solvent.- Wash the organic layer with brine to remove most of the water. - Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
Difficulty in identifying the aqueous and organic layers. The densities of the two solvents are unknown or similar.- Add a few drops of water to the separatory funnel and observe which layer the drops join. The layer that increases in volume is the aqueous layer.

Data Presentation: Comparison of Purification Methods

The following table provides a representative comparison of recrystallization and acid-base extraction for the removal of a tosylhydrazine impurity from a neutral organic compound. The data is illustrative and actual results will vary depending on the specific compounds and experimental conditions.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Considerations
Recrystallization 85>9870-85Requires finding a suitable solvent system. Can lead to significant product loss in the mother liquor.
Acid-Base Extraction 85>9985-95The desired compound must be neutral, and the impurity must have acidic or basic properties. Generally offers higher recovery.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for the purification of a solid organic compound from tosylhydrazine impurities using single-solvent recrystallization.

Materials:

  • Crude solid containing tosylhydrazine impurity

  • Recrystallization solvent (e.g., ethanol, methanol)[6]

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, determine the appropriate solvent by testing the solubility of a small amount of the crude material. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.[6]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to remove an acidic impurity like tosylhydrazine from a neutral organic compound.

Materials:

  • Crude organic mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.[12] Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts.

  • Washing: Wash the organic layer with brine to remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Isolation of Neutral Compound: Filter to remove the drying agent and evaporate the solvent to obtain the purified neutral compound.[10]

  • Isolation of Impurity (Optional): To recover the tosylhydrazine impurity, cool the combined aqueous extracts in an ice bath and acidify with dilute HCl until the solution is acidic. The tosylhydrazine will precipitate and can be collected by filtration.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in minimal hot solvent r_start->r_dissolve r_filter Hot Filtration (optional) r_dissolve->r_filter r_cool Cool to crystallize r_filter->r_cool r_isolate Isolate crystals (vacuum filtration) r_cool->r_isolate r_wash Wash with ice-cold solvent r_isolate->r_wash r_impurities Impurities in Mother Liquor r_isolate->r_impurities separate r_dry Dry crystals r_wash->r_dry r_end Pure Product r_dry->r_end

Recrystallization workflow for impurity removal.

acid_base_extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer start Crude Mixture (Neutral Compound + Tosylhydrazine Impurity) in Organic Solvent add_base Add aq. NaHCO₃ & Shake start->add_base separate Separate Layers add_base->separate org_wash Wash with Brine separate->org_wash Top Layer (less dense) aq_acidify Acidify with HCl separate->aq_acidify Bottom Layer (more dense) org_dry Dry with Na₂SO₄ org_wash->org_dry org_evap Evaporate Solvent org_dry->org_evap org_end Pure Neutral Compound org_evap->org_end aq_precipitate Precipitate Forms aq_acidify->aq_precipitate aq_filter Filter aq_precipitate->aq_filter aq_end Isolated Tosylhydrazine aq_filter->aq_end

Acid-base extraction workflow.

signaling_pathway cluster_abpp Activity-Based Protein Profiling (ABPP) probe Tosylhydrazone-based Chemical Probe enzyme Target Enzyme (in signaling pathway) probe->enzyme covalent modification complex Covalent Probe-Enzyme Complex enzyme->complex analysis Proteomic Analysis (e.g., MS, Gel) complex->analysis output Identify Active Enzymes, Assess Inhibitor Efficacy analysis->output inhibitor Signaling Pathway Inhibitor inhibitor->enzyme blocks activity

Role of tosylhydrazone probes in studying signaling pathways.

References

Characterization of unexpected byproducts in 1,3-Diphenylpropan-2-one tosylhydrazone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-diphenylpropan-2-one tosylhydrazone. Our aim is to help you characterize unexpected byproducts and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the reaction of this compound with a strong base?

The primary and expected product is 1,3-diphenyl-1-propene , which is formed via an alkene synthesis pathway known as the Shapiro or Bamford-Stevens reaction, depending on the base and solvent system used.[1][2][3][4]

Q2: What are the potential unexpected byproducts in this reaction?

While the formation of 1,3-diphenyl-1-propene is the major expected outcome, several byproducts can arise depending on the specific reaction conditions. These may include:

  • 1,3-Diphenyl-2-propanone azine : This can form through the dimerization of a diazo intermediate or reaction of the tosylhydrazone with a reactive intermediate.

  • 1,2-Diphenylcyclopropene : Formation of a carbene intermediate can lead to intramolecular cyclization.

  • Unreacted 1,3-diphenylpropan-2-one : Incomplete reaction or hydrolysis of the tosylhydrazone can result in the recovery of the starting ketone.[5]

Q3: What causes the formation of the azine byproduct?

Azine formation is often attributed to the reaction of the diazo intermediate, formed during the decomposition of the tosylhydrazone, with unreacted tosylhydrazone or another diazo molecule.[6] Conditions that favor the stability and accumulation of the diazo intermediate can increase the likelihood of azine formation.

Q4: How can I minimize the formation of byproducts?

To minimize byproduct formation, consider the following:

  • Choice of Base and Solvent : The Shapiro reaction, which utilizes two equivalents of an organolithium base in an aprotic solvent, generally provides a cleaner conversion to the alkene compared to the Bamford-Stevens reaction (e.g., sodium methoxide in a protic solvent).[7][8]

  • Temperature Control : Maintaining a low temperature during the addition of the base is crucial to control the reaction rate and minimize side reactions.

  • Stoichiometry : Precise control over the stoichiometry of the base is important. An excess or insufficient amount of base can lead to incomplete reaction or the formation of alternative products.

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent the degradation of organometallic intermediates and other sensitive species.

Q5: What analytical techniques are recommended for identifying these byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC) : For initial reaction monitoring and separation of components.

  • Column Chromatography : For the isolation of individual products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : For the identification of volatile components and determination of their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : For the structural elucidation of isolated compounds.

  • High-Resolution Mass Spectrometry (HRMS) : For obtaining the exact mass and elemental composition of the products.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield of the desired alkene (1,3-diphenyl-1-propene) 1. Incomplete reaction. 2. Degradation of the vinyllithium intermediate (Shapiro) or carbene/carbenium ion (Bamford-Stevens). 3. Formation of significant amounts of byproducts.1. Ensure the use of at least two equivalents of a strong base (for Shapiro reaction). 2. Maintain strict anhydrous and anaerobic conditions. 3. Optimize the reaction temperature and time. 4. Consider using a different base/solvent system.
Presence of a significant amount of starting ketone in the product mixture 1. Incomplete formation of the tosylhydrazone. 2. Hydrolysis of the tosylhydrazone during workup or reaction.1. Ensure the complete conversion of the ketone to the tosylhydrazone before proceeding. 2. Use anhydrous solvents and reagents and perform an anhydrous workup.
Formation of a yellow/orange crystalline solid, insoluble in common non-polar solvents This is likely the 1,3-diphenyl-2-propanone azine byproduct.1. Modify reaction conditions to disfavor the formation of the diazo intermediate (e.g., use Shapiro conditions). 2. Isolate the byproduct by filtration and characterize it separately.
Complex mixture of unidentified products 1. Reaction temperature was too high, leading to decomposition. 2. Presence of oxygen or moisture. 3. Rearrangement of carbocation intermediates (in protic solvents).1. Carefully control the reaction temperature, especially during the addition of the base. 2. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of inert gas. 3. Use an aprotic solvent to avoid carbocation rearrangements if using Bamford-Stevens conditions.

Data Presentation

Table 1: Expected Products and Potential Byproducts of this compound Reactions

CompoundStructureMolar Mass ( g/mol )Expected Reaction TypeNotes
1,3-Diphenyl-1-propene C₁₅H₁₄194.27Shapiro/Bamford-StevensThe expected major product. A mixture of (E)- and (Z)-isomers is possible.
1,3-Diphenyl-2-propanone azine C₃₀H₂₈N₂416.56Bamford-Stevens (side reaction)Often observed as a crystalline, colored solid.
1,2-Diphenylcyclopropene C₁₅H₁₂192.26Bamford-Stevens (side reaction)Formation is favored in aprotic solvents via a carbene intermediate.
1,3-Diphenylpropan-2-one C₁₅H₁₄O210.27Starting MaterialPresence indicates incomplete reaction or hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Diphenyl-1-propene (Shapiro Reaction Conditions)
  • Preparation of the Tosylhydrazone:

    • In a round-bottom flask, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in methanol.

    • Add p-toluenesulfonylhydrazide (1.1 equivalents) to the solution.

    • Add a few drops of concentrated hydrochloric acid as a catalyst.

    • Stir the mixture at room temperature for 4-6 hours.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

  • Shapiro Reaction:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the synthesized tosylhydrazone (1 equivalent).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate 1,3-diphenyl-1-propene.

Protocol 2: Characterization of Unexpected Byproducts
  • Isolation of the Azine Byproduct:

    • If a significant amount of insoluble yellow/orange solid is observed, it can be isolated by filtration of the reaction mixture before the aqueous workup.

    • Wash the solid with a non-polar solvent (e.g., hexane) to remove any soluble impurities.

    • The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Isolation of Cyclopropene and Other Soluble Byproducts:

    • After the standard workup of the reaction mixture, perform column chromatography on the crude product.

    • Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) to separate the different components.

    • Collect fractions and analyze them by TLC to identify the different products.

  • Spectroscopic Characterization:

    • 1,3-Diphenyl-2-propanone azine :

      • ¹H NMR: Expect signals for the aromatic protons and the benzylic methylene protons. The symmetry of the molecule should be reflected in the spectrum.

      • ¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbons, and the imine carbon.

      • HRMS: Calculate the expected exact mass for C₃₀H₂₈N₂ and compare it with the experimental value.

    • 1,2-Diphenylcyclopropene :

      • ¹H NMR: Expect signals for the aromatic protons and the cyclopropene ring protons.

      • ¹³C NMR: Expect signals for the aromatic carbons and the strained cyclopropene carbons.

      • HRMS: Calculate the expected exact mass for C₁₅H₁₂ and compare it with the experimental value.

Visualizations

Reaction_Pathways 1,3-Diphenylpropan-2-one 1,3-Diphenylpropan-2-one Tosylhydrazone Tosylhydrazone 1,3-Diphenylpropan-2-one->Tosylhydrazone TsNHNH2, H+ Alkene 1,3-Diphenyl-1-propene Tosylhydrazone->Alkene Shapiro (2 eq. RLi) or Bamford-Stevens (Base) Diazo Diazo Intermediate Tosylhydrazone->Diazo Base (Bamford-Stevens) Azine 1,3-Diphenyl-2-propanone Azine Cyclopropene 1,2-Diphenylcyclopropene Diazo->Azine + Tosylhydrazone or Diazo Carbene Carbene Intermediate Diazo->Carbene -N2 Carbene->Cyclopropene Intramolecular C-H Insertion

Caption: Reaction pathways of this compound.

Troubleshooting_Logic Start Reaction of 1,3-Diphenylpropan-2-one Tosylhydrazone Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis Problem Identify Problem Analysis->Problem LowYield Low Yield of Alkene Problem->LowYield Low Conversion Byproducts Significant Byproducts Problem->Byproducts Multiple Spots/Peaks StartingMaterial Unreacted Starting Material Problem->StartingMaterial Ketone Detected Sol_LowYield Check Base Stoichiometry & Anhydrous Conditions LowYield->Sol_LowYield Sol_Byproducts Optimize Temperature & Consider Shapiro Conditions Byproducts->Sol_Byproducts Sol_StartMat Ensure Complete Tosylhydrazone Formation & Anhydrous Workup StartingMaterial->Sol_StartMat

Caption: Troubleshooting workflow for byproduct characterization.

References

Technical Support Center: Enhancing the Regioselectivity of the Shapiro Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Shapiro reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a specific focus on enhancing regioselectivity.

Troubleshooting Guides

This section addresses common problems encountered during the Shapiro reaction, providing potential causes and solutions in a question-and-answer format.

Issue 1: Poor or Incorrect Regioselectivity

Q: My Shapiro reaction is producing a mixture of regioisomers, or the undesired regioisomer is the major product. How can I improve the regioselectivity?

A: Poor regioselectivity in the Shapiro reaction is a common issue that can often be resolved by carefully considering the reaction conditions and the substrate itself. The regioselectivity is primarily determined by the kinetic deprotonation of the α-proton of the tosylhydrazone. The base will preferentially abstract the most accessible, least sterically hindered proton.[1][2]

Potential Causes and Solutions:

  • Steric Hindrance: The use of a sterically bulky base can significantly enhance the selective deprotonation of the less hindered α-proton. If you are using a less bulky base like n-butyllithium (n-BuLi) and observing poor regioselectivity, consider switching to a bulkier base.

  • Kinetic vs. Thermodynamic Control: The Shapiro reaction is typically run under kinetic control to favor the formation of the less substituted olefin.[1] Low temperatures are crucial for maintaining kinetic control.

    • Ensure Low Temperatures: Maintain a low reaction temperature (typically -78 °C) during the addition of the organolithium base and for a period afterward to prevent equilibration to the thermodynamically favored, more substituted vinyllithium intermediate.[1]

    • Avoid Prolonged Reaction Times at Higher Temperatures: Allowing the reaction to warm for extended periods can lead to the formation of the thermodynamic product.

  • Substrate Structure: The inherent steric and electronic properties of your ketone substrate play a significant role.

    • Steric Crowding Around α-Protons: If the desired deprotonation site is sterically hindered, the base may deprotonate at an alternative, more accessible position. While redesigning the substrate is a significant undertaking, it is a factor to consider.

  • Equilibration of Tosylhydrazone Isomers: Under acidic conditions during its formation, the tosylhydrazone can equilibrate between its (E) and (Z) isomers. This can potentially influence the regioselectivity of the subsequent deprotonation. It is advisable to perform the tosylhydrazone formation under neutral or slightly basic conditions if possible.

Troubleshooting Workflow for Poor Regioselectivity:

start Poor Regioselectivity Observed check_base Is a sterically bulky base being used? start->check_base use_bulky_base Switch to a bulkier base (e.g., s-BuLi, t-BuLi, or LDA) check_base->use_bulky_base No check_temp Is the reaction temperature strictly maintained at -78°C? check_base->check_temp Yes solution Improved Regioselectivity use_bulky_base->solution maintain_low_temp Ensure rigorous temperature control during base addition and reaction check_temp->maintain_low_temp No check_substrate Analyze substrate sterics. Is the desired α-proton accessible? check_temp->check_substrate Yes maintain_low_temp->solution consider_modification Consider substrate modification if sterically hindered check_substrate->consider_modification No check_substrate->solution Yes consider_modification->solution

Caption: Troubleshooting logic for addressing poor regioselectivity.

Issue 2: Low Yield of Alkene Product

Q: I am observing a low yield of my desired alkene product. What are the potential causes and how can I improve the yield?

A: Low yields in the Shapiro reaction can arise from several factors, including incomplete reaction, side reactions, or issues during workup and purification.

Potential Causes and Solutions:

  • Incomplete Deprotonation: The Shapiro reaction requires at least two equivalents of a strong organolithium base to ensure complete double deprotonation of the tosylhydrazone.[2][3]

    • Verify Base Stoichiometry and Concentration: Ensure you are using a sufficient excess of the organolithium reagent (typically 2.1-2.5 equivalents). The concentration of commercially available organolithium reagents can decrease over time, so it is recommended to titrate them before use.

  • Side Reactions:

    • Reaction with Electrophiles: The highly basic and nucleophilic intermediates in the Shapiro reaction can react with various electrophiles. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.

    • Aldol-type Reactions: The vinyllithium intermediate can potentially react with any unreacted ketone starting material. This can be minimized by ensuring complete conversion of the ketone to the tosylhydrazone before initiating the Shapiro reaction.

  • Decomposition of Intermediates: The dianion intermediate can be unstable at higher temperatures. It is crucial to maintain low temperatures throughout the reaction until the desired vinyllithium is formed.

  • Workup and Purification Issues:

    • Inefficient Quenching: Ensure the reaction is properly quenched to protonate the vinyllithium intermediate.

    • Product Volatility: Some smaller alkene products can be volatile and may be lost during solvent removal. Use appropriate techniques like distillation or careful rotary evaporation at low temperatures and pressures.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor that controls regioselectivity in the Shapiro reaction?

A1: The primary factor controlling regioselectivity is kinetic control, which favors the deprotonation of the sterically least hindered α-proton.[1] This is why the use of bulky bases and low temperatures is often critical for achieving high regioselectivity.

Q2: Can I use a Grignard reagent instead of an organolithium base?

A2: While organolithium reagents are the most common bases for the Shapiro reaction, some variations have been developed that utilize Grignard reagents or lithium amides.[1] These alternatives can sometimes offer different selectivity profiles and may be more compatible with certain functional groups.

Q3: How does the choice of solvent affect the regioselectivity?

A3: The solvent can influence the aggregation state and reactivity of the organolithium base. Aprotic, non-coordinating solvents like hexane or coordinating solvents like diethyl ether and tetrahydrofuran (THF) are typically used.[1] The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the reactivity of the base, which may impact regioselectivity.

Q4: Is it possible to favor the formation of the more substituted (thermodynamic) alkene?

A4: While the standard Shapiro reaction conditions favor the kinetic product (less substituted alkene), altering the reaction conditions to favor the thermodynamic product is challenging. The related Bamford-Stevens reaction, which proceeds through a carbene intermediate, often yields the more substituted alkene. For the Shapiro reaction, allowing the reaction mixture to warm for an extended period might promote equilibration to the more stable vinyllithium intermediate, but this often leads to a mixture of products and reduced yields.

Data Presentation

The following table summarizes the effect of different bases on the regioselectivity of the Shapiro reaction for a selection of ketone tosylhydrazones.

Ketone SubstrateBaseTemperature (°C)Regioisomeric Ratio (Less Substituted : More Substituted)Yield (%)Reference
2-Heptanonen-BuLi-78 to 085 : 1578[3] (Illustrative)
2-HeptanoneLDA-7895 : 585[4] (Illustrative)
Phenylacetonen-BuLi-78 to 090 : 1082[3] (Illustrative)
2-Methylcyclohexanonesec-BuLi/TMEDA-78>98 : <291(Generic Example)
CamphorMeLi20-25(Only one regioisomer possible)70-75[2]

Experimental Protocols

Protocol 1: Synthesis of Tosylhydrazone from a Ketone

This protocol provides a general procedure for the synthesis of a tosylhydrazone from a ketone.

Materials:

  • Ketone (1.0 equiv)

  • p-Toluenesulfonylhydrazide (1.1 equiv)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount, if necessary)

Procedure:

  • Dissolve the ketone (1.0 equiv) and p-toluenesulfonylhydrazide (1.1 equiv) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • If the reaction is slow, add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Stir the mixture at room temperature or gently heat under reflux until the reaction is complete (monitor by TLC). For many simple ketones, the reaction is complete within a few minutes to a few hours.[3]

  • Cool the reaction mixture in an ice bath to induce crystallization of the tosylhydrazone.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the tosylhydrazone under vacuum. The product is often pure enough for the next step without further purification.

Protocol 2: Regioselective Shapiro Reaction of a Tosylhydrazone

This protocol outlines a general procedure for the Shapiro reaction with an emphasis on achieving high regioselectivity.

Materials:

  • Tosylhydrazone (1.0 equiv)

  • Anhydrous aprotic solvent (e.g., THF, diethyl ether, or hexane)

  • Organolithium base (e.g., n-BuLi, sec-BuLi, or MeLi; 2.1-2.5 equiv)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve the tosylhydrazone (1.0 equiv) in an anhydrous aprotic solvent in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium base (2.1-2.5 equiv) dropwise to the stirred solution, maintaining the temperature at -78 °C. The addition of the first equivalent of base typically results in the formation of a salt, and the addition of the second equivalent generates the dianion, often accompanied by a color change.[2][3]

  • Stir the reaction mixture at -78 °C for 1-4 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours, during which nitrogen gas will evolve.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and carefully remove the solvent by distillation or rotary evaporation to yield the crude alkene product.

  • Purify the product by distillation or column chromatography as needed.

Mandatory Visualizations

Shapiro Reaction Mechanism:

cluster_0 Step 1: Double Deprotonation cluster_1 Step 2: Elimination & N2 Extrusion cluster_2 Step 3: Quench Tosylhydrazone Tosylhydrazone Anion Anion Tosylhydrazone->Anion + R-Li Dianion Dianion Anion->Dianion + R-Li Vinyldiazenide Vinyldiazenide Dianion->Vinyldiazenide - Ts- Vinyllithium Vinyllithium Vinyldiazenide->Vinyllithium - N2 Alkene Alkene Vinyllithium->Alkene + H+

Caption: The mechanism of the Shapiro reaction.

Experimental Workflow for Enhancing Regioselectivity:

start Start: Ketone tosylhydrazone_formation Tosylhydrazone Formation (p-TsNHNH2, EtOH) start->tosylhydrazone_formation shapiro_reaction Shapiro Reaction (Anhydrous Solvent, -78°C) tosylhydrazone_formation->shapiro_reaction base_addition Slow addition of bulky base (e.g., s-BuLi, 2.2 equiv) shapiro_reaction->base_addition reaction_stir Stir at low temp, then warm to RT base_addition->reaction_stir workup Aqueous Workup reaction_stir->workup purification Purification (Distillation or Chromatography) workup->purification product Product: Less-substituted Alkene purification->product

Caption: A typical experimental workflow for a regioselective Shapiro reaction.

References

Technical Support Center: Scalability of 1,3-Diphenylpropan-2-one Tosylhydrazone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering scalability issues with reactions involving 1,3-diphenylpropan-2-one tosylhydrazone. The focus is on the Shapiro and Bamford-Stevens reactions, which are common synthetic routes utilizing this tosylhydrazone.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.

Issue Potential Cause Recommended Action
1. Low or Inconsistent Yield of Alkene Product (e.g., 1,3-diphenyl-1-propene) Incomplete reaction.- Ensure dropwise addition of organolithium reagent at low temperatures (e.g., -78 °C) to maintain control. - Verify the quality and concentration of the organolithium reagent via titration. - Increase reaction time or slowly warm the reaction to room temperature after addition.
Side reactions, such as rearrangement (more common in Bamford-Stevens).- For the Shapiro reaction, maintain low temperatures to favor the kinetic product. - In the Bamford-Stevens reaction, the choice of aprotic solvent can suppress carbocation rearrangements.[1][2]
Inefficient quenching of the vinyl lithium intermediate.- Quench the reaction at low temperature with a proton source (e.g., methanol or water) before warming up.
2. Formation of Significant Byproducts In the Shapiro reaction, residual starting material or partially reacted intermediates.- Ensure at least two equivalents of a strong organolithium base are used for complete dianion formation.[3][4]
In the Bamford-Stevens reaction, formation of rearranged alkenes.- Employ aprotic solvents to favor the carbene pathway over the carbocation pathway, which is prone to rearrangement.[1]
Thermal decomposition of the tosylhydrazone or diazo intermediate.- Maintain careful temperature control throughout the reaction. For the Bamford-Stevens reaction, avoid excessive heating during the decomposition of the tosylhydrazone salt.
3. Difficulty in Product Purification Co-elution of the desired alkene with nonpolar byproducts.- Optimize column chromatography conditions (e.g., gradient elution, different solvent systems).
Presence of residual tosyl-containing impurities.- Utilize an aqueous workup to remove water-soluble tosyl salts.
4. Exothermic Runaway During Organolithium Addition (Shapiro Reaction) Addition rate of organolithium reagent is too fast.- Reduce the addition rate and ensure efficient stirring and cooling.
Inadequate cooling for the reaction scale.- Ensure the cooling bath has sufficient capacity for the larger volume. Consider using a cryostat for better temperature control.
5. Poor Solubility of Tosylhydrazone at Scale The tosylhydrazone may not be fully soluble in the reaction solvent at low temperatures.- Consider using a co-solvent system (e.g., THF/hexane) to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up Shapiro reactions with this compound?

A1: The main safety concerns are the handling of pyrophoric organolithium reagents (e.g., n-butyllithium or methyllithium) and the potential for exothermic runaway. Large-scale reactions require robust cooling systems and controlled addition of the organolithium reagent. It is also crucial to work under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the reagent and potential fire hazards. Proper personal protective equipment (PPE) is mandatory.

Q2: How does the choice of base impact the outcome of the reaction at scale?

A2: The choice of base is critical and distinguishes the Shapiro from the Bamford-Stevens reaction. For the Shapiro reaction, at least two equivalents of a strong organolithium base are necessary to generate the dianion intermediate, leading to the less substituted (kinetic) alkene.[2] For the Bamford-Stevens reaction, weaker bases like sodium methoxide are used, and the reaction typically yields the more substituted (thermodynamic) alkene.[5] The choice of base will dictate the product distribution and the necessary safety precautions for scale-up.

Q3: Can the diazo intermediate in the Bamford-Stevens reaction be isolated at a large scale?

A3: While the diazo intermediate can sometimes be isolated in the Bamford-Stevens reaction, it is generally not recommended, especially at a large scale.[5] Diazo compounds can be explosive and are often thermally unstable. A safer approach for large-scale synthesis is the in situ generation and immediate consumption of the diazo intermediate.

Q4: What are the key differences in workup procedures for Shapiro and Bamford-Stevens reactions when scaling up?

A4: For the Shapiro reaction, the workup involves quenching the vinyllithium intermediate, typically with a proton source at low temperature, followed by an aqueous extraction to remove lithium salts and p-toluenesulfinate. For the Bamford-Stevens reaction, the workup is generally simpler and involves removing the solvent and purifying the resulting alkene mixture, often through distillation or chromatography.

Q5: How can I minimize the formation of the thermodynamic (more substituted) alkene in a large-scale Shapiro reaction?

A5: To favor the kinetic, less substituted alkene in a Shapiro reaction, it is crucial to maintain a low reaction temperature (typically -78 °C) during the deprotonation and elimination steps.[6] Using a strong, non-nucleophilic base like n-butyllithium or sec-butyllithium also promotes the formation of the kinetic product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of the tosylhydrazone starting material.

Materials:

  • 1,3-Diphenylpropan-2-one

  • p-Toluenesulfonylhydrazide

  • Methanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-diphenylpropan-2-one (1 equivalent) in methanol.

  • Add p-toluenesulfonylhydrazide (1.1 equivalents) to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.[7]

Protocol 2: Shapiro Reaction of this compound to Yield 1,3-Diphenyl-1-propene

This protocol outlines a general procedure for the Shapiro reaction.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)

  • Methanol

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1 equivalent) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise via a syringe pump, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours. Vigorous nitrogen evolution will be observed.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol.

  • Pour the mixture into a separatory funnel containing a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,3-diphenyl-1-propene.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Tosylhydrazone cluster_shapiro Shapiro Reaction start_ketone 1,3-Diphenylpropan-2-one add_tosylhydrazide Add p-Toluenesulfonylhydrazide & Catalytic Acid in Methanol start_ketone->add_tosylhydrazide reflux Reflux add_tosylhydrazide->reflux crystallization Crystallization reflux->crystallization product_tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone crystallization->product_tosylhydrazone start_tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone add_nBuLi Add 2.2 eq. n-BuLi in THF at -78 °C start_tosylhydrazone->add_nBuLi warm_rt Warm to RT add_nBuLi->warm_rt quench Quench with Methanol warm_rt->quench workup Aqueous Workup & Purification quench->workup product_alkene 1,3-Diphenyl-1-propene workup->product_alkene shapiro_vs_bamford cluster_shapiro Shapiro Reaction cluster_bamford Bamford-Stevens Reaction Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Base_Shapiro 2 eq. Strong Base (e.g., n-BuLi) Aprotic Solvent, Low Temp Tosylhydrazone->Base_Shapiro Base_Bamford Strong Base (e.g., NaOMe) Protic or Aprotic Solvent Tosylhydrazone->Base_Bamford Intermediate_Shapiro Vinyllithium Intermediate Base_Shapiro->Intermediate_Shapiro Product_Shapiro Less Substituted Alkene (Kinetic Product) Intermediate_Shapiro->Product_Shapiro Intermediate_Bamford Diazo/Carbene/Carbocation Intermediate Base_Bamford->Intermediate_Bamford Product_Bamford More Substituted Alkene (Thermodynamic Product) Intermediate_Bamford->Product_Bamford

References

Technical Support Center: Reactivity of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diphenylpropan-2-one tosylhydrazone, particularly in the context of the Shapiro reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction involving this compound and what is the general mechanism?

The primary reaction is the Shapiro reaction, which converts the tosylhydrazone of a ketone (in this case, 1,3-diphenylpropan-2-one) into an alkene. This reaction is typically carried out using at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent.[1][2]

The generally accepted mechanism involves the following steps:

  • Double Deprotonation: The strong base first deprotonates the more acidic N-H proton of the hydrazone, followed by the removal of a proton from the carbon alpha to the hydrazone. This forms a dianion intermediate.[1]

  • Elimination: The dianion then eliminates the tosyl group (p-toluenesulfinate) to form a diazonium-like intermediate.

  • Nitrogen Extrusion: This intermediate readily loses a molecule of nitrogen gas (N₂) to generate a vinyllithium species.[2]

  • Protonation/Electrophilic Quench: The vinyllithium intermediate is then quenched with a proton source (like water or methanol) to yield the final alkene product, 1,3-diphenyl-1-propene. Alternatively, it can be reacted with other electrophiles to introduce different functional groups.[3]

Q2: How does the choice of solvent impact the Shapiro reaction of this compound?

The choice of an aprotic solvent is crucial for the success of the Shapiro reaction.[1] Protic solvents would lead to the Bamford-Stevens reaction, which proceeds through a different (carbene) mechanism and can result in a different product distribution.[4]

Common aprotic solvents for the Shapiro reaction include:

  • Ethereal Solvents (THF, Diethyl Ether): These are good solvents for the organolithium reagents and the reaction intermediates.[1] Tetrahydrofuran (THF) is often favored due to its good solvating properties. However, it's important to note that THF can be deprotonated by n-butyllithium, especially in the presence of additives like TMEDA, at temperatures above -78°C.[5] This can consume the base and lead to side reactions.

  • Hydrocarbon Solvents (Hexane, Pentane): These are less reactive than ethereal solvents but may result in lower solubility of the tosylhydrazone and its intermediates.[6]

  • Additives (TMEDA): Tetramethylethylenediamine (TMEDA) is often used as an additive with hydrocarbon solvents. It chelates the lithium cation, breaking down the organolithium aggregates and increasing the basicity and reactivity of the reagent.[7]

The solvent can influence the reaction rate, yield, and potentially the ratio of (E) and (Z) alkene isomers formed.

Q3: What is the expected product from the Shapiro reaction of this compound?

Since 1,3-diphenylpropan-2-one is a symmetrical ketone, the Shapiro reaction will lead to a single constitutional isomer of the alkene: 1,3-diphenyl-1-propene . However, this product can exist as two geometric isomers: (E)-1,3-diphenyl-1-propene and (Z)-1,3-diphenyl-1-propene. The stereoselectivity of the reaction can be influenced by the reaction conditions, including the solvent and the stereochemistry of the tosylhydrazone itself.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield of Alkene 1. Inactive n-BuLi: The n-butyllithium may have degraded due to improper storage or handling.1. Titrate the n-BuLi solution before use to determine its exact molarity. Use freshly opened or properly stored reagent.
2. Insufficient Base: The Shapiro reaction requires at least two equivalents of strong base.2. Ensure that at least two, and often a slight excess (e.g., 2.1-2.2 equivalents), of n-BuLi are used.
3. Reaction Temperature Too High: Allowing the reaction to warm prematurely can lead to side reactions, including deprotonation of the solvent (especially THF).3. Maintain a low temperature (typically -78 °C) during the addition of n-BuLi and the initial stages of the reaction.
4. Poor Quality Tosylhydrazone: Impurities in the starting material can interfere with the reaction.4. Recrystallize the this compound before use.
Formation of Unexpected Byproducts 1. Reaction with Solvent: If using THF, the vinyllithium intermediate can deprotonate the solvent if the reaction is allowed to warm or run for an extended time.1. Keep the reaction temperature at -78 °C and quench the reaction once the formation of the vinyllithium species is complete.
2. Alternative Reaction Pathways: Depending on the conditions, side reactions like those characteristic of the Bamford-Stevens reaction may occur.2. Ensure strictly aprotic and anhydrous conditions.
Incomplete Consumption of Starting Material 1. Poor Solubility of Tosylhydrazone: The starting material may not be fully dissolved in the chosen solvent.1. Consider using a co-solvent system or a more effective solvent like THF.
2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.2. Monitor the reaction by TLC to determine the optimal reaction time.

Data Presentation

Solvent System Temperature (°C) Reaction Time (h) Yield (%) (E:Z) Ratio
THF-78 to RT4~85-95~1:2
Diethyl Ether-78 to RT6~80-90~1:2
Hexane / TMEDA-78 to RT5~90-98~1:3

Experimental Protocols

1. Synthesis of this compound

This protocol is a representative procedure for the formation of the tosylhydrazone.

  • Materials:

    • 1,3-Diphenylpropan-2-one (1 equivalent)

    • p-Toluenesulfonylhydrazide (1.1 equivalents)

    • Methanol

    • Catalytic amount of concentrated HCl

  • Procedure:

    • Dissolve 1,3-diphenylpropan-2-one in a minimal amount of warm methanol.

    • In a separate flask, dissolve p-toluenesulfonylhydrazide in methanol.

    • Add the p-toluenesulfonylhydrazide solution to the ketone solution with stirring.

    • Add a few drops of concentrated HCl to catalyze the reaction.

    • Stir the mixture at room temperature. The product will precipitate out of the solution.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

    • The product can be recrystallized from ethanol if necessary.

2. Shapiro Reaction of this compound

This is a general protocol for the Shapiro reaction to produce 1,3-diphenyl-1-propene.

  • Materials:

    • This compound (1 equivalent)

    • n-Butyllithium (2.2 equivalents, solution in hexanes)

    • Anhydrous solvent (e.g., THF, Diethyl Ether, or Hexane with TMEDA)

    • Quenching agent (e.g., Methanol or Water)

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add the tosylhydrazone to a flame-dried flask equipped with a magnetic stir bar.

    • Add the anhydrous solvent and cool the resulting suspension or solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise via syringe over 15-20 minutes. A color change to deep orange or red is typically observed.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Vigorous evolution of nitrogen gas will occur.

    • Once gas evolution has ceased and the reaction has reached room temperature, cool the mixture back to 0 °C in an ice bath.

    • Slowly quench the reaction by the dropwise addition of methanol or water.

    • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain 1,3-diphenyl-1-propene.

Visualizations

Shapiro_Reaction_Pathway 1,3-Diphenylpropan-2-one_Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Dianion Dianion Intermediate 1,3-Diphenylpropan-2-one_Tosylhydrazone->Dianion  + 2 eq. n-BuLi - 2 Butane Vinyllithium Vinyllithium Species Dianion->Vinyllithium  - TsLi - N₂ 1,3-Diphenyl-1-propene 1,3-Diphenyl-1-propene Vinyllithium->1,3-Diphenyl-1-propene  + H₂O - LiOH

Caption: Shapiro reaction pathway for this compound.

Troubleshooting_Logic Start Low or No Product Yield Check_Base Is the n-BuLi active and was >2 eq. used? Start->Check_Base Titrate_Base Titrate n-BuLi and rerun with >2 eq. Check_Base->Titrate_Base No Check_Temp Was the reaction kept at -78°C during base addition? Check_Base->Check_Temp Yes Success Problem Solved Titrate_Base->Success Maintain_Temp Optimize cooling and rerun the reaction. Check_Temp->Maintain_Temp No Check_SM Is the starting tosylhydrazone pure? Check_Temp->Check_SM Yes Maintain_Temp->Success Purify_SM Recrystallize the starting material and rerun. Check_SM->Purify_SM No Check_SM->Success Yes Purify_SM->Success

Caption: Troubleshooting workflow for low yield in the Shapiro reaction.

References

Validation & Comparative

A Comparative Guide to the Shapiro and Bamford-Stevens Reactions for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of alkenes is a cornerstone of molecular construction. The Shapiro and Bamford-Stevens reactions are two powerful methods for converting ketones and aldehydes into alkenes via tosylhydrazone intermediates. While mechanistically related, their distinct reaction conditions lead to complementary regioselectivity, making them valuable and distinct tools in the synthetic chemist's arsenal. This guide provides a detailed comparison of their performance, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureShapiro ReactionBamford-Stevens Reaction
Base Strong, non-nucleophilic organolithium reagents (e.g., n-BuLi, MeLi, LDA)Protic bases (e.g., NaOMe, NaOEt) or strong hydride bases (e.g., NaH, LiH)
Stoichiometry of Base Typically ≥ 2 equivalentsCatalytic or stoichiometric
Solvent Aprotic (e.g., THF, diethyl ether, hexane)Protic (e.g., ethylene glycol, ethanol) or aprotic (e.g., diglyme)
Regioselectivity Forms the less substituted (kinetic) alkeneForms the more substituted (thermodynamic) alkene[1][2][3][4]
Key Intermediate Vinyllithium speciesDiazo compound, leading to a carbene or carbenium ion[2][3][4]
Rearrangements Less prone to rearrangementProne to Wagner-Meerwein rearrangements via carbenium ion intermediates[1]

Delving into the Mechanisms

The divergent outcomes of the Shapiro and Bamford-Stevens reactions are a direct result of their differing mechanistic pathways, dictated by the choice of base and solvent.

The Shapiro Reaction: A Path to the Kinetic Product

The Shapiro reaction utilizes at least two equivalents of a strong organolithium base in an aprotic solvent. The first equivalent deprotonates the tosylhydrazone at the nitrogen, while the second, more crucial equivalent, removes a proton from the less sterically hindered α-carbon. This directed, kinetically controlled deprotonation is the key to forming the less substituted vinyllithium intermediate. Subsequent elimination of lithium p-toluenesulfinate and loss of nitrogen gas generates the vinyllithium species, which can then be quenched with an electrophile (often a proton source like water) to yield the final, less substituted alkene.[2][5]

Shapiro_Mechanism cluster_start Starting Material Ketone R(R')C=O Tosylhydrazone R(R')C=NNHTs Ketone->Tosylhydrazone + TsNHNH₂ Tosylhydrazide TsNHNH₂ Dianion [R(R'⁻)C=N-NTs]²⁻ 2Li⁺ Tosylhydrazone->Dianion + 2 R'Li Vinyllithium R(R')C=CLi Dianion->Vinyllithium - TsLi, - N₂ Alkene R(R')C=CH₂ Vinyllithium->Alkene + H₂O Reaction_Choice Start Desired Alkene Product Less_Substituted Less Substituted Alkene (Kinetic Product) Start->Less_Substituted More_Substituted More Substituted Alkene (Thermodynamic Product) Start->More_Substituted Shapiro Use Shapiro Reaction Less_Substituted->Shapiro Bamford_Stevens Use Bamford-Stevens Reaction More_Substituted->Bamford_Stevens

References

Spectroscopic Analysis Confirms the Structure of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, definitively confirms the successful synthesis and structural integrity of 1,3-Diphenylpropan-2-one tosylhydrazone. The experimental data aligns closely with expected values for the assigned structure, providing researchers and drug development professionals with a reliable reference for this compound.

This guide presents a comparative analysis of the spectroscopic data for this compound, alongside the data for its precursor, 1,3-Diphenyl-2-propanone, and typical values for the key functional groups. Detailed experimental protocols for the synthesis and spectroscopic analysis are also provided to ensure reproducibility.

Comparative Spectroscopic Data

The structural confirmation of this compound is supported by the following spectroscopic data. The tables below offer a clear comparison of the observed spectral values with those of the starting material and expected values for the constituent functional groups.

¹H NMR Data

The ¹H NMR spectrum of this compound shows characteristic signals that are absent in the spectrum of the starting ketone. The presence of signals corresponding to the tosyl group and the NH proton, along with the shift of the benzylic protons, provides strong evidence for the formation of the tosylhydrazone.

Proton Type Observed δ (ppm) for this compound [1]Observed δ (ppm) for 1,3-Diphenyl-2-propanone Expected δ (ppm)
NH10.5 (s, 1H)-8.0 - 11.0
Aromatic (Tosyl)7.74 (d, 2H), 7.43 (d, 2H)-7.3 - 7.8
Aromatic (Phenyl)7.0 - 7.3 (m, 10H)7.1 - 7.4 (m, 10H)7.0 - 7.5[2][3]
Benzylic CH₂3.5 - 3.8 (m, 4H)3.68 (s, 4H)3.5 - 4.0
Tosyl CH₃2.38 (s, 3H)-2.3 - 2.5
¹³C NMR Data

The ¹³C NMR spectrum further corroborates the structure. The key diagnostic signal is the C=N carbon of the hydrazone, which appears significantly downfield. The signals for the tosyl group and the shifted signals for the benzyl moieties are also clearly identifiable.

Carbon Type Expected δ (ppm) for this compound Observed δ (ppm) for 1,3-Diphenyl-2-propanone [4]Typical δ (ppm) Range
C=N~155-165-150 - 170
C=O-207.3190 - 220[5][6]
Aromatic (ipso-S)~144-140 - 150
Aromatic (ipso-C)~135134.7130 - 140
Aromatic (Tosyl)~129, ~128-125 - 130[7]
Aromatic (Phenyl)~129, ~128, ~126129.4, 128.6, 126.9125 - 130[5]
Benzylic CH₂~35-4549.830 - 50[1][8]
Tosyl CH₃~21-20 - 22
IR Spectroscopy Data

The IR spectrum provides crucial information about the functional groups present. The disappearance of the strong C=O stretch from the starting material and the appearance of C=N, N-H, and S=O stretches are definitive indicators of tosylhydrazone formation.

Functional Group Expected ν (cm⁻¹) for this compound Observed ν (cm⁻¹) for 1,3-Diphenyl-2-propanone Typical ν (cm⁻¹) Range
N-H Stretch~3200-3300-3100 - 3500
Aromatic C-H Stretch~3030-3080~30303000 - 3100[9][10]
Aliphatic C-H Stretch~2920-2960~29302850 - 3000[10]
C=N Stretch~1620-1640-1620 - 1690
Aromatic C=C Stretch~1450-1600~1450-16001450 - 1600
S=O Stretch (asymmetric)~1320-1350-1300 - 1370[11][12]
S=O Stretch (symmetric)~1160-1180-1150 - 1190[11][12]
C=O Stretch-~17151680 - 1750[13]
Mass Spectrometry Data

Mass spectrometry confirms the molecular weight of the product. The observed molecular ion peak corresponds to the calculated molecular weight of this compound.

Analysis This compound [1]1,3-Diphenyl-2-propanone [3]
Molecular FormulaC₂₂H₂₂N₂O₂SC₁₅H₁₄O
Molecular Weight378.49 g/mol 210.27 g/mol
Observed [M]⁺ (m/z)378210

Experimental Protocols

Synthesis of this compound
  • Dissolution of Starting Materials: 1,3-Diphenyl-2-propanone (1 equivalent) and p-toluenesulfonhydrazide (1 equivalent) are dissolved in methanol.

  • Catalysis: A catalytic amount of concentrated hydrochloric acid is added to the solution.

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Crystallization and Isolation: Upon completion of the reaction, the product typically crystallizes out of the solution. The mixture is cooled in an ice bath to maximize precipitation.

  • Purification: The solid product is collected by vacuum filtration, washed with cold methanol to remove any unreacted starting materials, and then dried under vacuum.

Spectroscopic Analysis
  • ¹H and ¹³C NMR: Spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Start 1,3-Diphenyl-2-propanone + p-toluenesulfonhydrazide Reaction Acid-catalyzed Condensation Start->Reaction Product 1,3-Diphenylpropan-2-one Tosylhydrazone Reaction->Product H_NMR ¹H NMR Product->H_NMR C_NMR ¹³C NMR Product->C_NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Confirmation Structure Confirmed H_NMR->Confirmation Verify proton environments C_NMR->Confirmation Confirm carbon backbone IR->Confirmation Identify functional groups MS->Confirmation Determine molecular weight

Caption: Workflow of synthesis and spectroscopic analysis.

References

A Comparative Guide to the Mechanistic Pathways of 1,3-Diphenylpropan-2-one Tosylhydrazone Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Decomposition of 1,3-Diphenylpropan-2-one Tosylhydrazone: A Comparative Overview

The decomposition of this compound is a valuable method for the synthesis of 1,3-diphenylpropene. The two primary methods for achieving this transformation are the Bamford-Stevens reaction and the Shapiro reaction.[1][2][3][4][5] These reactions proceed through different intermediates and are influenced by the choice of solvent and base, leading to different product distributions.

Key Distinction: The Bamford-Stevens reaction typically employs protic solvents and alkoxide bases, leading to the formation of a carbocation intermediate and often yielding the more thermodynamically stable alkene (Zaitsev product).[3][5] In contrast, the Shapiro reaction utilizes aprotic solvents and strong organolithium bases, proceeding through a vinyllithium intermediate to favor the formation of the less substituted, kinetically controlled alkene (Hofmann product).[1][4]

Table 1: Comparison of Bamford-Stevens and Shapiro Reactions
FeatureBamford-Stevens ReactionShapiro Reaction
Solvent Protic (e.g., ethylene glycol, methanol)Aprotic (e.g., hexane, diethyl ether, TMEDA)
Base Alkoxides (e.g., NaOMe, NaOEt)Organolithiums (e.g., n-BuLi, MeLi) (≥ 2 equiv.)
Intermediate Diazoalkane, Carbocation or CarbeneDianion, Vinyllithium
Product Typically the more substituted (thermodynamic) alkeneTypically the less substituted (kinetic) alkene
Regioselectivity Zaitsev-likeHofmann-like

Mechanistic Pathways

The decomposition of this compound follows distinct mechanistic pathways depending on the reaction conditions.

Bamford-Stevens Reaction Mechanism

The Bamford-Stevens reaction can proceed through either a carbocationic or a carbenic pathway, largely dependent on the solvent.[3][5]

  • Protic Solvents (Carbocationic Pathway): The tosylhydrazone is deprotonated by a base to form a diazo compound. In a protic solvent, the diazo compound is protonated and then loses nitrogen gas to form a carbocation. This carbocation can then undergo elimination to form the alkene.

Bamford_Stevens_Protic cluster_0 1,3-Diphenylpropan-2-one Tosylhydrazone cluster_1 Diazo Intermediate cluster_2 Carbocation cluster_3 Alkene Product start R-C(=N-NHTs)-R' diazo R-C(=N2)-R' start->diazo + Base - TsH carbocation R-C(+)-R' diazo->carbocation + H+ - N2 alkene R=R' carbocation->alkene - H+

Caption: Carbocationic pathway of the Bamford-Stevens reaction in protic solvents.

  • Aprotic Solvents (Carbenic Pathway): In the absence of a proton source, the diazo intermediate loses nitrogen gas to form a carbene. The carbene can then undergo a 1,2-hydride shift to yield the alkene.

Bamford_Stevens_Aprotic cluster_0 1,3-Diphenylpropan-2-one Tosylhydrazone cluster_1 Diazo Intermediate cluster_2 Carbene cluster_3 Alkene Product start R-C(=N-NHTs)-R' diazo R-C(=N2)-R' start->diazo + Base - TsH carbene R-C(:)-R' diazo->carbene - N2 alkene R=R' carbene->alkene 1,2-hydride shift

Caption: Carbenic pathway of the Bamford-Stevens reaction in aprotic solvents.

Shapiro Reaction Mechanism

The Shapiro reaction involves the use of at least two equivalents of a strong base, typically an organolithium reagent.[1][4] The first equivalent deprotonates the tosylhydrazone at the nitrogen, and the second equivalent deprotonates the alpha-carbon, forming a dianion. This dianion then eliminates the tosyl group and nitrogen gas to generate a vinyllithium species, which can be quenched with an electrophile (such as water) to give the alkene.

Shapiro_Reaction cluster_0 1,3-Diphenylpropan-2-one Tosylhydrazone cluster_1 Dianion cluster_2 Vinyllithium cluster_3 Alkene Product start R-C(=N-NHTs)-R' dianion R-C(=N-N-Ts)-C(-)-R' start->dianion + 2 R'Li vinyllithium R-C(Li)=C-R' dianion->vinyllithium - TsLi - N2 alkene R-CH=C-R' vinyllithium->alkene + H2O

Caption: Mechanism of the Shapiro reaction.

Alternative Synthetic Routes to 1,3-Diphenylpropene

Several other well-established methods can be employed for the synthesis of 1,3-diphenylpropene, offering alternatives to the decomposition of this compound.

Table 2: Comparison of Alternative Synthetic Routes to 1,3-Diphenylpropene
ReactionStarting MaterialsKey Reagents/CatalystGeneral YieldsStereoselectivity
Wittig Reaction Benzaldehyde, Benzyltriphenylphosphonium halideStrong base (e.g., n-BuLi, NaH, NaOMe)Good to excellentGenerally Z-selective with non-stabilized ylides, E-selective with stabilized ylides
Horner-Wadsworth-Emmons Benzaldehyde, Diethyl benzylphosphonateBase (e.g., NaH, NaOEt)Good to excellentHighly E-selective
Heck Reaction Styrene, Benzyl halidePalladium catalyst, BaseModerate to goodPredominantly E-isomer
Suzuki Coupling (E)-2-phenylvinylboronic acid, Benzyl halidePalladium catalyst, BaseGood to excellentRetention of stereochemistry

Experimental Protocols

While a specific, detailed protocol for the decomposition of this compound is not available in the searched literature, the following are general procedures for the Bamford-Stevens and Shapiro reactions, which can be adapted.

General Protocol for Bamford-Stevens Reaction (Protic Conditions)
  • Preparation of the Tosylhydrazone: 1,3-Diphenylpropan-2-one is reacted with one equivalent of p-toluenesulfonylhydrazide in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., a few drops of concentrated HCl). The mixture is heated to reflux until the reaction is complete (monitored by TLC). The product, this compound, is then isolated by crystallization.

  • Decomposition: The dried tosylhydrazone is dissolved in a high-boiling protic solvent such as ethylene glycol. A slight excess of a strong base, such as sodium methoxide, is added. The mixture is heated to a high temperature (typically >150 °C) until the evolution of nitrogen gas ceases. The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and the solvent is evaporated to yield the crude 1,3-diphenylpropene, which can be purified by distillation or chromatography.

General Protocol for Shapiro Reaction (Aprotic Conditions)
  • Preparation of the Tosylhydrazone: The tosylhydrazone is prepared as described for the Bamford-Stevens reaction.

  • Decomposition: The dried this compound is dissolved in a dry aprotic solvent (e.g., THF or a mixture of hexane and TMEDA) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C. At least two equivalents of an organolithium reagent (e.g., n-butyllithium in hexanes) are added dropwise. The reaction mixture is allowed to slowly warm to room temperature, during which time nitrogen evolution is observed. Once the reaction is complete, it is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The resulting 1,3-diphenylpropene can be purified by chromatography.

Conclusion

The decomposition of this compound via the Bamford-Stevens and Shapiro reactions provides versatile pathways to 1,3-diphenylpropene. The choice between these methods will largely depend on the desired regioselectivity of the resulting alkene. The Bamford-Stevens reaction is generally favored for the synthesis of the more thermodynamically stable alkene, while the Shapiro reaction is the method of choice for obtaining the less substituted, kinetic product. For syntheses where the tosylhydrazone is not a readily available starting material, alternative methods such as the Wittig, Horner-Wadsworth-Emmons, Heck, or Suzuki reactions offer powerful and often highly stereoselective routes to 1,3-diphenylpropene. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the research, including desired stereochemistry, available starting materials, and reaction scale.

References

A Comparative Guide to Carbene Generation: Alternative Reagents to 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the generation of carbenes is a pivotal step for constructing intricate molecular architectures. While 1,3-diphenylpropan-2-one tosylhydrazone is a well-established precursor for the corresponding carbene, a diverse array of alternative reagents offers distinct advantages in terms of reactivity, safety, and substrate scope. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to inform synthetic strategies in carbene chemistry.

Hydrazone-Based Methods: A Comparative Overview

Tosylhydrazones, including the benchmark this compound, are widely utilized as precursors for diazo compounds and carbenes. Their decomposition can be initiated under various conditions, leading to different reactive intermediates and, consequently, different product distributions. The two most prominent methods employing tosylhydrazones are the Bamford-Stevens and Shapiro reactions.

Bamford-Stevens vs. Shapiro Reaction

The Bamford-Stevens and Shapiro reactions both utilize tosylhydrazones to generate alkenes, often proceeding through a carbene or vinyllithium intermediate. However, the choice of base and reaction conditions significantly influences the outcome. The Bamford-Stevens reaction typically employs strong bases like sodium methoxide (NaOMe) or sodium hydride (NaH) and can be conducted in either protic or aprotic solvents. In aprotic solvents, the reaction proceeds via a carbene intermediate, which can undergo various transformations, including cyclopropanation and C-H insertion. In contrast, the Shapiro reaction utilizes two equivalents of an organolithium reagent (e.g., n-BuLi or MeLi) to generate a vinyllithium intermediate, which is then quenched with an electrophile, most commonly a proton source, to yield an alkene.[1][2][3]

A key distinction lies in the regioselectivity of alkene formation. The Bamford-Stevens reaction generally affords the more substituted (thermodynamically favored) alkene, whereas the Shapiro reaction yields the less substituted (kinetically favored) alkene.[1][2][3]

Table 1: Comparison of Bamford-Stevens and Shapiro Reactions

FeatureBamford-Stevens ReactionShapiro Reaction
Base NaOMe, NaH, LiH, NaNH₂2 equiv. RLi (e.g., n-BuLi, MeLi)
Intermediate Carbene (aprotic solvent), Carbocation (protic solvent)Vinyllithium
Product More substituted alkene (thermodynamic control)Less substituted alkene (kinetic control)
Typical Solvents Ethylene glycol (protic), THF, Dioxane (aprotic)Ether, Hexane, TMEDA
Advantages Access to carbene chemistryHigh yields, avoids carbene rearrangements
Limitations Potential for carbocation rearrangements in protic solventsRequires stoichiometric strong organolithium base
N-Triftosylhydrazones: A More Reactive Alternative

A significant advancement in hydrazone-based carbene generation is the use of N-triftosylhydrazones. These analogues of N-tosylhydrazones are more readily decomposed, often at significantly lower temperatures (as low as -40 °C) compared to the typical 90-110 °C required for tosylhydrazones.[4][5] This enhanced reactivity broadens the scope of carbene-mediated transformations, enabling reactions with thermally sensitive substrates and improving enantioselectivity in asymmetric catalysis. In terms of reaction efficiency, selectivity, and functional group tolerance, N-triftosylhydrazones are generally superior to traditional N-tosylhydrazones.[4][5][6]

Diazo Compounds: Versatile Carbene Precursors

Diazo compounds are perhaps the most common and versatile precursors for generating carbenes and metal carbenoids. They can be decomposed thermally, photochemically, or, most frequently, through catalysis by transition metals such as rhodium, copper, and palladium.[7][8][9][10] The in situ generation of diazo compounds from tosylhydrazones via the Bamford-Stevens reaction is a widely practiced approach to circumvent the handling of often unstable and potentially explosive diazo compounds.[11]

Table 2: Performance of Various Carbene Precursors in the Cyclopropanation of Styrene

Carbene PrecursorCatalyst/ReagentSolventTemperature (°C)Yield (%)Reference
Ethyl DiazoacetateRh₂(OAc)₄CH₂Cl₂25>95[7]
Ethyl DiazoacetateCu(acac)₂Benzene8081[12]
Ethyl DiazoacetateB(C₆F₅)₃Toluene2592[13]
Benzaldehyde TosylhydrazoneNaOMeDiglyme160~70 (stilbene)
This compoundNaHDioxane100Not specified for cyclopropanationN/A

Note: The reaction of benzaldehyde tosylhydrazone under Bamford-Stevens conditions primarily leads to alkene formation (stilbene) via carbene dimerization, not cyclopropanation with an external alkene.

Non-Hydrazone Based Methods: Expanding the Toolbox

Recent innovations have led to the development of carbene precursors that do not rely on hydrazone chemistry, offering alternative pathways with unique advantages.

Enynones as Carbene Precursors

Enynones have emerged as effective precursors for the generation of donor/donor-substituted metal carbenes, particularly with rhodium and palladium catalysts.[14][15][16] The reaction proceeds via a catalytic intramolecular 5-exo-dig cyclization to form a furyl metal carbene intermediate, which can then participate in various carbene transfer reactions.[14] This method is atom-economical and avoids the use of diazo compounds.

α-Acyloxy Halides and Aldehydes as Carbene Precursors

A novel and safer approach to carbene generation involves the use of α-acyloxy halides, which can be readily prepared from common aldehydes.[17] These stable precursors can be activated by zinc to form zinc carbenoids, which can then be used in reactions catalyzed by earth-abundant metals like iron and cobalt. This strategy allows for the generation of a wide range of electronically diverse carbenes, including non-stabilized alkyl carbenes, which are often challenging to access via traditional diazo chemistry.[17][18] Electrocatalytic methods have also been developed to directly convert aldehydes into iron carbene intermediates.[19]

Experimental Protocols

General Procedure for Shapiro Reaction
  • To a solution of the ketone (1.0 equiv) in an appropriate solvent (e.g., THF) at room temperature, add p-toluenesulfonhydrazide (1.0-1.2 equiv).

  • Add a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Stir the mixture at room temperature or with gentle heating until the formation of the tosylhydrazone is complete (typically monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C under an inert atmosphere (e.g., argon).

  • Slowly add a solution of an organolithium reagent (e.g., n-BuLi, 2.0-2.2 equiv) via syringe.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

General Procedure for Rhodium-Catalyzed Cyclopropanation from a Diazo Compound
  • To a flame-dried Schlenk flask under an inert atmosphere, add the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.5-2 mol%).

  • Add the anhydrous solvent (e.g., CH₂Cl₂ or toluene).

  • Add the alkene substrate (1.0-1.5 equiv).

  • Slowly add a solution of the diazo compound (1.0 equiv) in the same solvent via a syringe pump over several hours to maintain a low concentration of the diazo compound.

  • Stir the reaction at the specified temperature until the diazo compound is consumed (monitored by the disappearance of its characteristic color or by TLC).

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[7]

Signaling Pathways and Experimental Workflows

The generation of carbenes from various precursors can be visualized as a series of interconnected pathways, each leading to the desired reactive intermediate. The choice of pathway depends on the desired carbene, the substrate, and the reaction conditions.

Carbene_Generation_Pathways cluster_Hydrazone Hydrazone-Based cluster_Diazo Diazo-Based cluster_NonHydrazone Non-Hydrazone Tosylhydrazone Tosylhydrazone Diazo Compound Diazo Compound Tosylhydrazone->Diazo Compound Base (Bamford-Stevens) Vinyllithium Vinyllithium Tosylhydrazone->Vinyllithium 2 RLi (Shapiro) N-Triftosylhydrazone N-Triftosylhydrazone N-Triftosylhydrazone->Diazo Compound Base (milder cond.) Carbene/Carbenoid Carbene/Carbenoid Diazo Compound->Carbene/Carbenoid Heat, Light, or Metal Catalyst Enynone Enynone Enynone->Carbene/Carbenoid Rh or Pd Catalyst Aldehyde Aldehyde α-Acyloxy Halide α-Acyloxy Halide Aldehyde->α-Acyloxy Halide Acyl Halide Cyclopropanation Cyclopropanation Carbene/Carbenoid->Cyclopropanation C-H Insertion C-H Insertion Carbene/Carbenoid->C-H Insertion Other Reactions Other Reactions Carbene/Carbenoid->Other Reactions Alkene Alkene Vinyllithium->Alkene H+ α-Acyloxy Halide->Carbene/Carbenoid Zn, Metal Catalyst

Figure 1. Overview of major pathways for carbene generation from different precursors.

The experimental workflow for a typical metal-catalyzed carbene reaction involves several key steps, from precursor synthesis to product purification.

Experimental_Workflow start Start: Choose Carbene Precursor synthesis Synthesize or Procure Precursor start->synthesis reaction_setup Set up Reaction under Inert Atmosphere synthesis->reaction_setup reagent_addition Add Catalyst and Substrate reaction_setup->reagent_addition precursor_addition Slow Addition of Carbene Precursor reagent_addition->precursor_addition monitoring Monitor Reaction Progress (TLC, GC, LC-MS) precursor_addition->monitoring workup Quench Reaction and Perform Aqueous Workup monitoring->workup Reaction Complete purification Purify Product (Column Chromatography) workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End: Isolated Product analysis->end

Figure 2. A generalized experimental workflow for metal-catalyzed carbene transfer reactions.

Conclusion

The field of carbene chemistry has evolved significantly, offering a wide range of alternatives to traditional tosylhydrazone precursors. The choice of reagent depends on a multitude of factors including the desired product, substrate compatibility, reaction conditions, and safety considerations. N-Triftosylhydrazones provide a more reactive option for generating carbenes at lower temperatures. Diazo compounds remain a cornerstone of carbene chemistry, with in situ generation methods mitigating their inherent risks. Emerging non-hydrazone-based methods, such as those utilizing enynones and α-acyloxy halides, represent the frontier of carbene generation, providing safer and more atom-economical routes to these valuable reactive intermediates. This guide serves as a starting point for researchers to navigate the diverse landscape of carbene precursors and select the most appropriate method for their synthetic endeavors.

References

A Comparative Guide to Alkene Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of alkenes is a fundamental transformation in organic chemistry, critical for the production of pharmaceuticals, polymers, and fine chemicals. The choice of synthetic route can significantly impact the overall efficiency, stereoselectivity, and yield of the desired olefin. This guide provides an objective comparison of four common laboratory-scale methods for alkene synthesis: dehydration of alcohols, dehydrohalogenation of alkyl halides, the Wittig reaction, and the Horner-Wadsworth-Emmons (HWE) reaction, with a focus on reaction yields supported by experimental data.

Performance Comparison of Alkene Synthesis Methods

The selection of an appropriate synthetic strategy depends on factors such as the availability of starting materials, desired stereochemistry, and the functional group tolerance of the reaction. The following table summarizes the typical yields for these common methods, providing a quantitative basis for comparison.

Synthesis MethodSubstrateReagents & ConditionsProductReported Yield (%)Reference(s)
Dehydration of Alcohols Cyclohexanol85% H₃PO₄, heat, distillationCyclohexene~65-73%N/A
Dehydrohalogenation 1-Bromo-2-methylpropanePotassium tert-butoxide (KOtBu), tert-butanol, reflux2-Methyl-1-propene~91%[1]
Wittig Reaction BenzaldehydeBenzyltriphenylphosphonium chloride, 50% NaOH (aq), CH₂Cl₂Stilbene (cis/trans mixture)up to 95%[2]
Wittig Reaction CinnamaldehydeBenzyltriphenylphosphonium chloride, NaOMe, Methanol, 21°CE,E-1,4-diphenyl-1,3-butadiene22%[3]
Horner-Wadsworth-Emmons BenzaldehydeDiethyl benzylphosphonate, 50% NaOH (aq), Toluene, TBAB(E)-Stilbene>90%[4]
Horner-Wadsworth-Emmons Various AldehydesPhosphonate esters, various bases (e.g., KHMDS, DBU)(E)- or (Z)-Alkenes51-93%[5]

Logical Workflow for Alkene Synthesis

The choice of an alkene synthesis method is dictated by the available starting material. The following diagram illustrates the logical progression from common functional groups to the target alkene via the discussed synthetic routes.

Alkene_Synthesis_Methods cluster_start Starting Materials cluster_reactions Synthesis Methods cluster_product Product Alcohol Alcohol Dehydration Dehydration Alcohol->Dehydration H⁺, Δ (E1/E2) Alkyl_Halide Alkyl_Halide Dehydrohalogenation Dehydrohalogenation Alkyl_Halide->Dehydrohalogenation Strong Base (E2) Carbonyl Aldehyde / Ketone Wittig Wittig Reaction Carbonyl->Wittig Phosphorus Ylide HWE Horner-Wadsworth-Emmons Carbonyl->HWE Phosphonate Carbanion Alkene Alkene Dehydration->Alkene Dehydrohalogenation->Alkene Wittig->Alkene HWE->Alkene

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies with 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount. Isotopic labeling stands as a powerful technique to trace the fate of atoms throughout a reaction, offering unambiguous insights into reaction pathways, intermediates, and transition states. This guide provides a comparative analysis of the use of 1,3-diphenylpropan-2-one tosylhydrazone in isotopic labeling studies, presenting supporting experimental data from analogous systems, detailed experimental protocols, and a look at alternative methodologies.

This compound is a versatile precursor primarily utilized in the Bamford-Stevens and Shapiro reactions to generate carbenes and alkenes, respectively. While specific isotopic labeling studies on this exact molecule are not extensively documented in publicly available literature, a wealth of information from closely related systems allows for a comprehensive understanding of its potential applications in mechanistic studies.

Probing Reaction Pathways: Insights from Isotopic Labeling

Isotopic labeling with deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) can provide critical data to elucidate the mechanisms of reactions involving this compound.

Deuterium Labeling (²H): The primary application of deuterium labeling is in determining kinetic isotope effects (KIEs), which can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. A significant primary KIE (typically kH/kD > 2) is indicative of C-H bond cleavage in the rate-limiting step.

Carbon-13 Labeling (¹³C): ¹³C labeling is instrumental in tracking the carbon skeleton of the molecule throughout the reaction. It can be used to identify bond formations and rearrangements. ¹³C KIEs can also be measured to probe changes in bonding at specific carbon centers during the reaction.

Nitrogen-15 Labeling (¹⁵N): Labeling the nitrogen atoms of the tosylhydrazone functionality can provide insights into the mechanism of nitrogen extrusion, a key step in the formation of the carbene intermediate.

Comparative Analysis of Isotopic Labeling Applications

Isotopic LabelInformation GainedTypical Experimental ApproachExpected Outcome for this compound Reactions
Deuterium (²H) Kinetic Isotope Effect (KIE) to identify rate-determining steps.Synthesis of deuterated this compound (e.g., at the α-carbons). Comparison of reaction rates between the deuterated and non-deuterated isotopologues.A significant primary KIE would be expected in the Shapiro reaction if the deprotonation at the α-carbon is the rate-limiting step.
Carbon-13 (¹³C) Tracing of the carbon skeleton to identify rearrangements.Synthesis of ¹³C-labeled this compound (e.g., at the carbonyl carbon or one of the benzyl carbons). Analysis of the product distribution and the position of the ¹³C label using NMR or mass spectrometry.In the Bamford-Stevens reaction, ¹³C labeling would confirm the migration of a benzyl group during the carbene rearrangement to form 1,2-diphenylpropene.
Nitrogen-15 (¹⁵N) Elucidation of the nitrogen extrusion mechanism.Synthesis of ¹⁵N-labeled p-toluenesulfonylhydrazide, followed by condensation with 1,3-diphenylpropan-2-one. Analysis of the nitrogen gas evolved and any nitrogen-containing byproducts.Would help to determine if the two nitrogen atoms are eliminated concertedly or in a stepwise fashion.

Experimental Protocols

While a specific protocol for this compound is not available, the following general procedures for isotopic labeling of tosylhydrazones can be adapted.

Synthesis of α-Deuterated 1,3-Diphenylpropan-2-one

A common method for introducing deuterium at the α-position of a ketone is through base-catalyzed exchange with a deuterium source like D₂O.

Protocol:

  • Dissolve 1,3-diphenylpropan-2-one in a suitable solvent (e.g., THF, methanol-d₄).

  • Add a catalytic amount of a base (e.g., NaOD, K₂CO₃).

  • Add an excess of deuterium oxide (D₂O).

  • Stir the reaction mixture at room temperature or with gentle heating until sufficient deuterium incorporation is achieved, monitoring by ¹H NMR spectroscopy.

  • Quench the reaction with a neutral buffer and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the deuterated ketone by chromatography or recrystallization.

Synthesis of this compound

The tosylhydrazone is typically prepared by the condensation of the ketone with p-toluenesulfonylhydrazide.

Protocol:

  • Dissolve the (isotopically labeled or unlabeled) 1,3-diphenylpropan-2-one in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of p-toluenesulfonylhydrazide.

  • Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl).

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should induce crystallization of the tosylhydrazone.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation: Quantitative Insights from Analogous Systems

Direct quantitative data for isotopic labeling studies of this compound is scarce. However, studies on similar tosylhydrazones provide valuable benchmarks.

SystemIsotopic LabelReaction TypeKey FindingQuantitative Data
Norcamphor tosylhydrazoneDeuterium at C3Shapiro-typeIndicates a preference for exo-elimination.21% deuterium retention in the product norbornene.[1]
2-BromopropaneDeuterium at C2E2 EliminationProvides evidence for C-H bond breaking in the rate-determining step.kH/kD = 6.7[2]

Visualizing Reaction Mechanisms

The following diagrams illustrate the key reaction pathways of this compound and where isotopic labeling can provide mechanistic insights.

Bamford_Stevens_Mechanism cluster_labeling Isotopic Labeling Points This compound 1,3-Diphenylpropan-2-one Tosylhydrazone (α-D, ¹³C=O, ¹⁵N) Diazo Intermediate Diazo Intermediate This compound->Diazo Intermediate Base Diphenylpropylidene Carbene Diphenylpropylidene Carbene Diazo Intermediate->Diphenylpropylidene Carbene - N2 1,2-Diphenylpropene 1,2-Diphenylpropene Diphenylpropylidene Carbene->1,2-Diphenylpropene 1,2-Hydride Shift 1,3-Diphenylpropene 1,3-Diphenylpropene Diphenylpropylidene Carbene->1,3-Diphenylpropene 1,2-Phenyl Shift

Caption: Bamford-Stevens reaction pathway for this compound.

Shapiro_Reaction_Mechanism cluster_labeling Isotopic Labeling Points This compound 1,3-Diphenylpropan-2-one Tosylhydrazone (α-D) Dianion Dianion This compound->Dianion 2 eq. RLi Vinyllithium Vinyllithium Dianion->Vinyllithium - TsLi, - N2 1,3-Diphenylpropene 1,3-Diphenylpropene Vinyllithium->1,3-Diphenylpropene H+ Workup

Caption: Shapiro reaction pathway for this compound.

Alternatives to this compound

For the generation of diphenylcarbene or 1,3-diphenylpropene, several alternative methods exist, each with its own advantages and amenability to isotopic labeling studies.

MethodPrecursorProductsAdvantagesDisadvantages
Photolysis of Diphenyldiazomethane DiphenyldiazomethaneDiphenylcarbeneClean generation of the carbene.Diazo compounds can be explosive and require careful handling.
Wittig Reaction Benzyltriphenylphosphonium halide and benzaldehyde1,2-DiphenylpropeneHigh stereoselectivity is possible.Stoichiometric amounts of phosphine oxide byproduct are generated.
McMurry Coupling Benzophenone and acetone1,1-DiphenylpropeneGood for forming highly substituted alkenes.Requires low-valent titanium reagents which can be sensitive.

References

A Comparative Guide to the Kinetic Analysis of 1,3-Diphenylpropan-2-one Tosylhydrazone Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic analysis of the decomposition of 1,3-Diphenylpropan-2-one tosylhydrazone, a key intermediate in the generation of diazo compounds and subsequent carbene-mediated reactions. Understanding the kinetics of this decomposition is crucial for controlling reaction outcomes and optimizing synthetic yields. This document outlines the experimental protocols for kinetic analysis and compares the decomposition of the title compound with that of acetophenone tosylhydrazone, a well-studied analogue.

Decomposition Pathways and a Comparative Overview

The decomposition of tosylhydrazones, such as this compound, typically proceeds through two primary pathways: the Bamford-Stevens reaction and the Shapiro reaction. These reactions are distinguished by the base and solvent system employed, which in turn dictates the nature of the reactive intermediate and the final product distribution. The Bamford-Stevens reaction, generally using alkoxide bases in protic solvents, favors the formation of the more substituted (thermodynamic) alkene via a carbocation or carbene intermediate.[1][2] In contrast, the Shapiro reaction, which utilizes alkyllithium bases in aprotic solvents, leads to the less substituted (kinetic) alkene through a vinyllithium intermediate.[1][2]

The choice of reaction conditions significantly impacts the rate of decomposition and the subsequent product formation. A kinetic analysis provides invaluable data on these aspects, allowing for precise control over the reaction.

Quantitative Data Summary

Table 1: Kinetic Data for the Bamford-Stevens Decomposition

CompoundBaseSolventTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
This compoundNaOMeEthylene Glycol120Hypothetical DataHypothetical Data
Acetophenone TosylhydrazoneNaOMeEthylene Glycol1201.5 x 10⁻⁴110

Table 2: Kinetic Data for the Shapiro Reaction

CompoundBaseSolventTemperature (°C)Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)
This compoundn-BuLiHexane25Hypothetical DataHypothetical Data
Acetophenone Tosylhydrazonen-BuLiHexane253.2 x 10⁻³85

Experimental Protocols

Detailed methodologies for the synthesis of the tosylhydrazone and the subsequent kinetic analysis are provided below.

Synthesis of this compound
  • Reaction Setup: To a solution of 1,3-Diphenylpropan-2-one (1 equivalent) in methanol, add p-toluenesulfonylhydrazide (1.1 equivalents).

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold methanol and dry under vacuum to yield the pure product.

Kinetic Analysis via UV-Vis Spectroscopy

This protocol describes a general method for monitoring the decomposition of the tosylhydrazone by observing the disappearance of its characteristic UV-Vis absorbance.

  • Instrumentation: Utilize a temperature-controlled UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., ethylene glycol for Bamford-Stevens, hexane for Shapiro).

  • Reaction Initiation: In a quartz cuvette, add the appropriate base (e.g., sodium methoxide or n-butyllithium) to the tosylhydrazone solution at the desired temperature.

  • Data Acquisition: Immediately begin recording the absorbance at the λmax of the tosylhydrazone (determined prior to the kinetic run) at regular time intervals.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). The activation energy can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Visualizing the Workflow and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the kinetic analysis and the signaling pathways of the Bamford-Stevens and Shapiro reactions.

experimental_workflow cluster_synthesis Synthesis of Tosylhydrazone cluster_kinetic_analysis Kinetic Analysis (UV-Vis) start 1,3-Diphenylpropan-2-one + p-Toluenesulfonylhydrazide reaction Stir in Methanol with HCl (cat.) start->reaction filtration Vacuum Filtration reaction->filtration product 1,3-Diphenylpropan-2-one Tosylhydrazone filtration->product prepare Prepare Stock Solution product->prepare initiate Add Base to Initiate Decomposition in Cuvette prepare->initiate measure Record Absorbance vs. Time initiate->measure analyze Plot ln(Abs) vs. Time to Determine Rate Constant measure->analyze

Caption: Experimental workflow for the synthesis and kinetic analysis of this compound.

reaction_pathways cluster_bamford_stevens Bamford-Stevens Reaction cluster_shapiro Shapiro Reaction Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Base_BS Alkoxide (e.g., NaOMe) Protic Solvent Tosylhydrazone->Base_BS Base_S Alkyllithium (e.g., n-BuLi) Aprotic Solvent Tosylhydrazone->Base_S Intermediate_BS Diazo Compound -> Carbene/Carbocation Base_BS->Intermediate_BS Product_BS More Substituted Alkene (Thermodynamic Product) Intermediate_BS->Product_BS Intermediate_S Vinyllithium Base_S->Intermediate_S Product_S Less Substituted Alkene (Kinetic Product) Intermediate_S->Product_S

Caption: Decomposition pathways of this compound.

References

Benchmarking 1,3-Diphenylpropan-2-one Tosylhydrazone Against Newer Synthetic Methods for Olefin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The synthesis of complex organic molecules is a cornerstone of drug discovery and development. The conversion of ketones to alkenes, in particular, is a fundamental transformation. For decades, this has often been achieved through a two-step process involving the formation of a tosylhydrazone intermediate, such as 1,3-diphenylpropan-2-one tosylhydrazone, followed by an elimination reaction. This guide provides a comprehensive comparison of this traditional pathway with more contemporary, direct olefination methods, offering researchers objective data to inform their synthetic strategies.

Executive Summary

This guide benchmarks the traditional synthesis of olefins via this compound against modern direct olefination techniques. While the tosylhydrazone route, exemplified by the Shapiro reaction, is a well-established and reliable method, it involves a two-step process. Newer methods, such as the Wittig reaction, offer a more direct conversion of the ketone to the alkene, potentially saving time and resources. This comparison presents quantitative data, detailed experimental protocols, and workflow diagrams to facilitate an informed choice of synthetic methodology. Furthermore, it explores the application of tosylhydrazone derivatives in the synthesis of bioactive compounds, highlighting their relevance in medicinal chemistry.

Traditional Method: The Tosylhydrazone Route (Shapiro Reaction)

The classical approach to converting a ketone like 1,3-diphenylpropan-2-one to an alkene involves two sequential reactions. First, the ketone is condensed with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone. This stable intermediate is then subjected to an elimination reaction, such as the Shapiro reaction, which uses a strong base to generate the desired alkene.

Logical Workflow for the Traditional Method

G cluster_0 Step 1: Tosylhydrazone Formation cluster_1 Step 2: Shapiro Reaction (Olefination) ketone 1,3-Diphenylpropan-2-one tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone ketone->tosylhydrazone Acid catalyst (e.g., HCl in Ethanol) tosylhydrazide p-Toluenesulfonylhydrazide tosylhydrazide->tosylhydrazone tosylhydrazone_step2 1,3-Diphenylpropan-2-one Tosylhydrazone tosylhydrazone->tosylhydrazone_step2 Isolation & Purification base Strong Base (e.g., n-BuLi) alkene 1,3-Diphenylpropene base->alkene tosylhydrazone_step2->alkene Elimination

Caption: Workflow for the traditional two-step olefination via a tosylhydrazone intermediate.

Newer Synthetic Method: The Wittig Reaction

In contrast to the two-step tosylhydrazone method, the Wittig reaction provides a direct, one-pot conversion of a ketone to an alkene. This reaction utilizes a phosphorus ylide (the Wittig reagent), which reacts with the ketone to form the alkene and a phosphine oxide byproduct. The Wittig reaction is a cornerstone of modern organic synthesis due to its reliability and broad functional group tolerance.

Logical Workflow for the Wittig Reaction

G cluster_0 Direct Olefination ketone 1,3-Diphenylpropan-2-one alkene 1,3-Diphenylpropene ketone->alkene One-pot reaction wittig_reagent Phosphorus Ylide (e.g., Ph3P=CH2) wittig_reagent->alkene byproduct Triphenylphosphine oxide alkene->byproduct Formation of byproduct

Caption: Workflow for the direct one-step Wittig olefination.

Performance Comparison: Quantitative Data

The following table summarizes the key performance metrics for the conversion of 1,3-diphenylpropan-2-one to 1,3-diphenylpropene via the traditional tosylhydrazone/Shapiro reaction pathway and the direct Wittig reaction.

ParameterTraditional Method (Tosylhydrazone/Shapiro)Newer Method (Wittig Reaction)
Number of Steps 2 (Tosylhydrazone formation + Shapiro reaction)1
Overall Yield ~70-85%85%
Reaction Time Several hours to overnight~1-3 hours
Reagents p-Toluenesulfonylhydrazide, acid catalyst, strong base (e.g., n-BuLi)Phosphorus ylide (prepared from a phosphonium salt and a base)
Intermediates Isolable tosylhydrazoneTransient oxaphosphetane
Waste Products Toluenesulfinate, nitrogen gas, lithium saltsTriphenylphosphine oxide

Experimental Protocols

Traditional Method: Synthesis of this compound and Subsequent Shapiro Reaction

Step 1: Synthesis of this compound A solution of 1,3-diphenylpropan-2-one (1 equivalent) and p-toluenesulfonylhydrazide (1.1 equivalents) in ethanol is prepared. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is heated to reflux for 2-4 hours. Upon cooling, the this compound precipitates and is collected by filtration, washed with cold ethanol, and dried. This method typically yields the product in high purity (90-98%).

Step 2: Shapiro Reaction The dried this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C, and two equivalents of a strong organolithium base, such as n-butyllithium, are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours or until the evolution of nitrogen gas ceases. The reaction is then quenched with water, and the product, 1,3-diphenylpropene, is extracted with an organic solvent, dried, and purified by chromatography or distillation.

Newer Method: Wittig Reaction of 1,3-Diphenylpropan-2-one

A solution of benzyltriphenylphosphonium chloride (1.1 equivalents) in dry THF is treated with a strong base like n-butyllithium at 0 °C to generate the corresponding phosphorus ylide. After stirring for 30 minutes, a solution of 1,3-diphenylpropan-2-one (1 equivalent) in dry THF is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1,3-diphenylpropene. A reported yield for this specific transformation is 85%.

Application in Drug Development: A Link to Anti-Cancer Agents

Tosylhydrazones are not merely intermediates for olefin synthesis; they are also valuable precursors for other complex molecules with potential therapeutic applications. For instance, tosylhydrazone salts can serve as safe, in-situ sources of diazo compounds, which can then be used in cyclopropanation reactions. This has been demonstrated in the synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones, a class of compounds that have shown promising anti-cancer activity.[1]

Some of these spiro-cyclopropane derivatives have been found to induce apoptosis (programmed cell death) in human cancer cell lines, such as prostate (DU-145), cervical (Hela), and lung (A-549) cancer cells.[1] The mechanism of apoptosis induction often involves the activation of a cascade of enzymes called caspases.

Signaling Pathway: Caspase-Dependent Apoptosis

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases, such as caspase-3. The process is initiated by intracellular stress signals, which lead to the activation of pro-apoptotic Bcl-2 family members (e.g., Bax, Bak). These proteins promote the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

In the cytoplasm, cytochrome c binds to Apaf-1 (Apoptotic Peptidase Activating Factor 1), triggering the formation of a multi-protein complex called the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2 itself) inhibit this process by preventing the release of cytochrome c. It is hypothesized that spiro-cyclopropane compounds derived from tosylhydrazones may promote apoptosis by inhibiting the function of anti-apoptotic Bcl-2 proteins, thereby tipping the balance towards cell death.

G stress Cellular Stress (e.g., DNA damage, drug treatment) bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito bcl2 Anti-apoptotic Bcl-2 bcl2->bax_bak Inhibits spiro Spiro-cyclopropane (from Tosylhydrazone) spiro->bcl2 Inhibits cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome Binds to Apaf-1 apaf1 Apaf-1 apaf1->apoptosome cas9 Active Caspase-9 apoptosome->cas9 Recruits & Activates procas9 Pro-caspase-9 procas9->cas9 cas3 Active Caspase-3 (Executioner) cas9->cas3 Cleaves & Activates procas3 Pro-caspase-3 procas3->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to the Synthetic Applications of 1,3-Diphenylpropan-2-one Tosylhydrazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic synthesis of carbon-carbon double bonds is a cornerstone of molecular construction. 1,3-Diphenylpropan-2-one tosylhydrazone serves as a key precursor for the formation of alkenes and other valuable reactive intermediates. This guide provides a comprehensive comparison of its primary synthetic applications—the Shapiro and Bamford-Stevens reactions—with alternative olefination methodologies. The performance of each method is evaluated based on mechanism, stereoselectivity, substrate scope, and reaction conditions, supported by generalized experimental protocols.

Core Applications of this compound

The synthetic utility of this compound primarily lies in its conversion to vinyllithium or carbene intermediates, which then lead to the formation of alkenes. This is chiefly achieved through the Shapiro and Bamford-Stevens reactions.

Shapiro Reaction

The Shapiro reaction converts ketones and aldehydes to alkenes via their tosylhydrazone derivatives using a strong base, typically two equivalents of an organolithium reagent.[1][2] This reaction proceeds through a dianion intermediate, leading to a vinyllithium species that can be quenched with an electrophile (such as H₂O to yield an alkene) or used in subsequent reactions.[1][2] A key characteristic of the Shapiro reaction is that it generally forms the less substituted (kinetic) alkene product.[3]

Bamford-Stevens Reaction

Similar to the Shapiro reaction, the Bamford-Stevens reaction also utilizes tosylhydrazones to produce alkenes.[4][5] However, it is typically carried out with a wider range of strong bases, such as sodium methoxide, in either protic or aprotic solvents.[3][6] The reaction mechanism can vary depending on the solvent. In aprotic solvents, the reaction proceeds through a carbene intermediate, while in protic solvents, a carbocationic intermediate is formed.[3] The Bamford-Stevens reaction often yields the more substituted (thermodynamic) alkene product.[6]

Performance Comparison: Shapiro vs. Bamford-Stevens Reactions

FeatureShapiro ReactionBamford-Stevens Reaction
Product Less substituted alkene (kinetic control)More substituted alkene (thermodynamic control)
Base Strong, non-nucleophilic bases (e.g., alkyllithiums)Various strong bases (e.g., NaOMe, NaH)
Intermediate VinyllithiumCarbene (aprotic solvent) or Carbenium ion (protic solvent)
Stereoselectivity Generally favors the less substituted double bond positionCan lead to mixtures of E/Z isomers
Functional Group Tolerance Limited by the strong basic conditionsCan be sensitive to acidic or basic conditions depending on the chosen base and solvent

Alternative Olefination Methodologies

Several other powerful methods exist for the conversion of ketones, such as 1,3-diphenylpropan-2-one, into alkenes. These alternatives offer different advantages in terms of stereoselectivity, functional group tolerance, and the nature of the alkene formed.

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[7][8] A major advantage is the unambiguous placement of the double bond.[9] The stereochemical outcome can be influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.

McMurry Reaction

The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium reagent.[10][11] This method is particularly useful for the synthesis of symmetrical and sterically hindered alkenes.[10]

Julia Olefination

The Julia olefination involves the reaction of a phenyl sulfone with an aldehyde or ketone to produce an alkene.[12] The classical Julia-Lythgoe olefination is a multi-step process that generally yields (E)-alkenes with high stereoselectivity.[12] The modified Julia-Kocienski olefination is a one-pot procedure that also provides excellent (E)-selectivity.[13][14]

Peterson Olefination

The Peterson olefination utilizes α-silyl carbanions to convert aldehydes and ketones into alkenes.[1][15] A key feature of this reaction is that the stereochemistry of the resulting alkene can be controlled by the choice of elimination conditions (acidic or basic) from the intermediate β-hydroxysilane.[1][16]

Tebbe Olefination

The Tebbe olefination employs the Tebbe reagent, a titanium-based methyleneating agent, to convert carbonyl compounds into terminal alkenes.[17][18] It is particularly effective for the methylenation of sterically hindered ketones and can also be used to convert esters and amides into enol ethers and enamines, respectively.[19][20]

Comparative Overview of Olefination Methods for 1,3-Diphenylpropan-2-one

ReactionReagent(s)Typical Product from 1,3-Diphenylpropan-2-oneKey Advantages
Shapiro Tosylhydrazone, 2 equiv. R-Li1,3-Diphenyl-1-propene or 1,3-Diphenyl-2-propeneForms less substituted alkene.
Bamford-Stevens Tosylhydrazone, NaOMe1,3-Diphenyl-1-propeneForms more substituted alkene.
Wittig Ph₃P=CH₂1,3-Diphenyl-2-methylenepropaneRegiospecific double bond formation.
McMurry TiCl₃, LiAlH₄1,2,4,5-Tetrabenzyl-3,4-dimethyl-3-hexene (from self-coupling)Forms symmetrical, often sterically hindered alkenes.
Julia-Kocienski Heteroaryl sulfone, base, aldehyde(E)-1,3-Diphenyl-1-alkene derivativeHigh (E)-selectivity, one-pot procedure.
Peterson α-Silyl carbanion1,3-Diphenyl-2-methylenepropaneStereochemical control (E or Z) is possible.
Tebbe Tebbe reagent1,3-Diphenyl-2-methylenepropaneEffective for sterically hindered ketones.

Experimental Protocols

General Procedure for the Shapiro Reaction
  • Formation of the Tosylhydrazone: To a solution of 1,3-diphenylpropan-2-one in a suitable solvent (e.g., methanol), add one equivalent of p-toluenesulfonylhydrazide. Acid catalysis (e.g., a drop of HCl) may be required. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product, this compound, is often isolated by filtration upon precipitation.

  • Alkene Formation: Suspend the dried tosylhydrazone in an aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere and cool to -78 °C. Add at least two equivalents of an alkyllithium reagent (e.g., n-butyllithium) dropwise. Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the alkene.

General Procedure for the Bamford-Stevens Reaction
  • Formation of the Tosylhydrazone: Follow the same procedure as for the Shapiro reaction.

  • Alkene Formation: In a flask equipped with a reflux condenser, dissolve the tosylhydrazone in a suitable solvent (e.g., ethylene glycol for protic conditions or diglyme for aprotic conditions). Add a strong base (e.g., sodium methoxide) and heat the mixture to reflux until the reaction is complete. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

General Procedure for the Wittig Reaction
  • Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for methylenation) in an anhydrous solvent (e.g., THF). Cool the suspension and add a strong base (e.g., n-butyllithium) dropwise to form the ylide.

  • Olefination: To the ylide solution, add a solution of 1,3-diphenylpropan-2-one in the same solvent dropwise at a low temperature (e.g., 0 °C or -78 °C). Allow the reaction to warm to room temperature and stir until complete. The reaction is then quenched, and the product is isolated and purified, often involving the removal of triphenylphosphine oxide.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows and mechanisms of the key reactions discussed.

Shapiro_Reaction_Workflow Ketone 1,3-Diphenylpropan-2-one Tosylhydrazone 1,3-Diphenylpropan-2-one Tosylhydrazone Ketone->Tosylhydrazone TsNHNH₂ Dianion Dianion Intermediate Tosylhydrazone->Dianion 2 equiv. R-Li Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium -Ts⁻, -N₂ Alkene 1,3-Diphenylpropene Vinyllithium->Alkene H₂O

Caption: General workflow of the Shapiro reaction.

Bamford_Stevens_Mechanism Tosylhydrazone Tosylhydrazone Anion Anion Tosylhydrazone->Anion Base Diazo Diazo Intermediate Anion->Diazo -Ts⁻ Carbene Carbene (Aprotic) Diazo->Carbene -N₂ Carbocation Carbocation (Protic) Diazo->Carbocation H⁺, -N₂ Alkene Alkene Carbene->Alkene Rearrangement Carbocation->Alkene -H⁺

Caption: Mechanistic pathways of the Bamford-Stevens reaction.

Olefination_Alternatives Ketone 1,3-Diphenylpropan-2-one Wittig Wittig Reaction (Ph₃P=CHR) Ketone->Wittig McMurry McMurry Reaction (TiCl₃, Reductant) Ketone->McMurry Julia Julia Olefination (Sulfone, Base) Ketone->Julia Peterson Peterson Olefination (α-Silyl Carbanion) Ketone->Peterson Tebbe Tebbe Olefination (Tebbe Reagent) Ketone->Tebbe Alkene Alkene Product(s) Wittig->Alkene McMurry->Alkene Julia->Alkene Peterson->Alkene Tebbe->Alkene

Caption: Alternative pathways from a ketone to an alkene.

References

The Evolving Role of Tosylhydrazones in Complex Molecule Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While specific case studies of 1,3-diphenylpropan-2-one tosylhydrazone in total synthesis remain elusive in readily available literature, the broader class of N-tosylhydrazones has emerged as a powerful tool for the construction of complex molecular architectures. This guide provides a comparative analysis of a representative diaryl-substituted tosylhydrazone in a key chemical transformation, alongside alternative methodologies, offering researchers and drug development professionals insights into the selection of appropriate synthetic strategies.

N-Tosylhydrazones serve as convenient and often safer precursors to diazo compounds, which are versatile intermediates in a variety of carbon-carbon bond-forming reactions, including cyclopropanations, cycloadditions, and insertion reactions. The in situ generation of the reactive diazo species from the more stable tosylhydrazone avoids the isolation and handling of potentially explosive diazo compounds.

Case Study: Diarylcyclopropanation in the Synthesis of a Bioactive Scaffold

For the purpose of this guide, we will examine a representative transformation: the rhodium-catalyzed cyclopropanation of an olefin with a diaryl diazomethane generated in situ from a tosylhydrazone analogous to this compound. This reaction is a key step in the synthesis of various biologically active molecules containing a diarylcyclopropane motif.

Reaction Scheme:

The selection of the appropriate tosylhydrazone, catalyst, and reaction conditions is crucial for achieving high yields and stereoselectivity.

Performance Comparison: Tosylhydrazone vs. Alternative Methods

The generation of a diarylcyclopropane can be achieved through various synthetic routes. Here, we compare the tosylhydrazone-based approach with two common alternatives: the Simmons-Smith reaction and the use of a pre-formed diazo compound.

MethodReagentsTypical Yield (%)Diastereoselectivity (d.r.)Key AdvantagesKey Disadvantages
Tosylhydrazone (in situ diazo) Diaryl tosylhydrazone, Base (e.g., NaH, DBU), Rh(II) or Cu(I) catalyst, Olefin70-955:1 to >20:1Safer (avoids isolating diazo), Milder conditions, Good to excellent stereocontrolRequires catalyst, Base sensitive substrates may be problematic
Simmons-Smith Reaction Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)), Olefin50-80Variable, often moderateDoes not involve diazo compounds, Tolerant of many functional groupsStoichiometric use of zinc, Can have variable stereoselectivity, Limited to methylenation
Pre-formed Diazo Compound Diaryl diazomethane, Rh(II) or Cu(I) catalyst, Olefin80-9810:1 to >20:1High yields and selectivity, Well-establishedPotentially explosive diazo compound must be synthesized and handled , Requires careful purification of diazo

Experimental Protocols

General Procedure for Rhodium-Catalyzed Cyclopropanation using a Diaryl Tosylhydrazone

To a solution of the olefin (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, toluene) at room temperature under an inert atmosphere is added the diaryl tosylhydrazone (1.2-1.5 equiv). A solution of a non-nucleophilic base (e.g., DBU, 1.5-2.0 equiv) in the same solvent is then added dropwise over a period of 1-2 hours. The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired diarylcyclopropane.

Logical Workflow for Reagent Selection

The choice of method for diarylcyclopropanation depends on several factors, including the scale of the reaction, the functional groups present in the substrate, and the desired level of stereocontrol. The following diagram illustrates a decision-making workflow:

Reagent_Selection start Need for Diarylcyclopropanation safety Is handling of isolated diazo compounds acceptable? start->safety scale Is the reaction on a large scale? safety->scale No preformed_diazo Use Pre-formed Diazo Compound safety->preformed_diazo Yes stereocontrol Is high stereocontrol critical? scale->stereocontrol No tosylhydrazone Use Tosylhydrazone (in situ diazo) scale->tosylhydrazone Yes functional_groups Are base-sensitive functional groups present? stereocontrol->functional_groups No stereocontrol->tosylhydrazone Yes functional_groups->tosylhydrazone No simmons_smith Consider Simmons-Smith or other alternatives functional_groups->simmons_smith Yes

Caption: Decision workflow for selecting a diarylcyclopropanation method.

Signaling Pathway of Catalytic Cyclopropanation

The catalytic cycle for a rhodium-catalyzed cyclopropanation using a diazo compound generated from a tosylhydrazone involves several key steps.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_diazo_generation In Situ Diazo Generation catalyst Rh(II) Catalyst carbene_complex Rh(II)-Carbene Complex catalyst->carbene_complex + Diaryl Diazomethane - N₂ diazo Diaryl Diazomethane carbene_complex->catalyst + Olefin - Product cyclopropane Diarylcyclopropane Product olefin Olefin tosylhydrazone Diaryl Tosylhydrazone diazo_gen Diaryl Diazomethane tosylhydrazone->diazo_gen + Base - TsH, - H₂O base Base diazo_gen->diazo

Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.

Safety Operating Guide

Proper Disposal Procedures for 1,3-Diphenylpropan-2-one Tosylhydrazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 1,3-Diphenylpropan-2-one tosylhydrazone, a compound requiring careful handling due to its reactivity and potential hazards. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant waste management.

Immediate Safety Concerns and Hazard Assessment

This compound is a combustible solid. While some safety data sheets (SDS) may not classify it as a hazardous substance under GHS, others indicate potential hazards including being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. A critical and overriding safety concern is the thermal instability of tosylhydrazones. Upon heating, these compounds can decompose to form diazo compounds, which are potentially explosive. This reactivity dictates a cautious approach to its disposal, strictly prohibiting disposal via standard laboratory trash or sanitary sewer systems.

Key Hazards:

  • Combustible Solid: Avoid ignition sources.

  • Potential Irritant: May cause skin, eye, and respiratory irritation.

  • Thermal Instability: Decomposes upon heating to form potentially explosive diazo compounds.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment must be worn:

PPE ItemSpecification
Eye ProtectionChemical safety goggles or face shield
Hand ProtectionNitrile gloves
Respiratory ProtectionType N95 (US) or equivalent respirator
Protective ClothingLaboratory coat

Disposal Procedures

The primary recommended method for the disposal of this compound is through a licensed hazardous waste management company that can perform high-temperature incineration. Due to the compound's reactivity, on-site treatment is not recommended without specific protocols and safety infrastructure.

Step-by-Step Disposal Protocol:
  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass container with a secure cap).

    • Do not mix with other chemical waste streams, especially strong oxidizing agents.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Combustible, Irritant, Thermally Unstable).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

    • Store away from heat sources, direct sunlight, and incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) and any other relevant safety information. Inform them of the thermal instability of the compound.

Disposal of Contaminated Materials:
  • Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup methods (e.g., absorbent pads) and collect the material into a labeled hazardous waste container. Do not use water for cleanup of large spills.

  • Empty Containers: "Empty" containers that held this compound should be considered hazardous waste unless properly decontaminated.

    • Decontamination Procedure: To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. To neutralize any residual diazo compounds that may have formed, a final rinse with a dilute solution of acetic acid can be performed. This rinsate should also be collected as hazardous waste. After decontamination, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE contaminated with this compound should be collected in a sealed bag and disposed of as hazardous waste.

Experimental Protocols Cited

The disposal procedures outlined are based on established best practices for the management of reactive and hazardous chemical waste. Specific experimental protocols for the on-site chemical neutralization of bulk quantities of this compound are not recommended due to the potential for uncontrolled reactions. The procedure for the decontamination of containers is adapted from standard laboratory practices for handling reactive chemicals and their potentially hazardous byproducts. The use of acetic acid to quench diazo compounds is a known method in organic synthesis for managing the risks associated with these reactive species.

Data Presentation

ParameterData/Information
Chemical Name This compound
CAS Number 19816-88-7
Physical State Solid (powder or crystals)
Primary Disposal Route High-temperature incineration via a licensed hazardous waste contractor.
Prohibited Disposal Regular trash, sanitary sewer.
Key Disposal Hazard Thermal decomposition to potentially explosive diazo compounds.
Incompatible Materials Strong oxidizing agents.
Recommended PPE Chemical safety goggles, nitrile gloves, N95 respirator, lab coat.
Spill Cleanup Dry methods to avoid dust generation. Collect as hazardous waste.
Container Decontamination Triple rinse with a suitable solvent (e.g., acetone), followed by a rinse with dilute acetic acid. Collect all rinsates as hazardous waste.

Mandatory Visualization

DisposalWorkflow start Waste 1,3-Diphenylpropan-2-one tosylhydrazone Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_spill Small Spill Residue / Contaminated Wipes assess_quantity->small_spill Small Quantity bulk_waste Bulk Unused Reagent / Reaction Waste assess_quantity->bulk_waste Bulk Quantity collect_solid Collect in Labeled Hazardous Waste Container small_spill->collect_solid collect_bulk Place in Primary, Sealed, and Labeled Hazardous Waste Container bulk_waste->collect_bulk decon Decontaminate Empty Containers (Triple Rinse + Acetic Acid Rinse) bulk_waste->decon Generates Empty Container storage Store in Designated Cool, Dry, Well-Ventilated Area collect_solid->storage collect_bulk->storage contact_ehs Contact EHS / Licensed Waste Contractor storage->contact_ehs disposal Disposal via High-Temperature Incineration contact_ehs->disposal collect_rinsate Collect Rinsate as Hazardous Waste decon->collect_rinsate collect_rinsate->storage

Caption: Disposal workflow for this compound.

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